molecular formula C10H10N2O2 B081741 2,3-dimethyl-6-nitro-1H-indole CAS No. 13801-00-8

2,3-dimethyl-6-nitro-1H-indole

Cat. No.: B081741
CAS No.: 13801-00-8
M. Wt: 190.2 g/mol
InChI Key: QQZPUGDUSPXQEI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitro-1H-indole (CAS Registry Number: 13801-00-8) is a high-purity synthetic indole derivative with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is characterized by a nitrated indole scaffold, a structure of significant interest in modern medicinal chemistry due to its versatility in interacting with diverse biological targets . The indole nucleus is a privileged structure in drug discovery, found in numerous bioactive molecules and clinical agents . Its planar, aromatic nature allows for strong binding with various enzymes and receptors, making indole derivatives a cornerstone in the development of new therapeutic candidates . Researchers value this specific derivative for its potential as a key synthetic intermediate or building block in organic and medicinal chemistry projects. Indole derivatives, in general, have demonstrated a broad spectrum of biological activities in scientific literature, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties . While the specific biological profile of this compound should be determined by the researcher, the presence of the nitro and methyl substituents on the core indole ring system offers opportunities for further chemical modification and structure-activity relationship (SAR) studies. The compound's calculated physical properties include a density of approximately 1.3 g/cm³ and a high predicted boiling point of around 377°C at 760 mmHg . Handling and Usage: This product is intended for research and manufacturing purposes in a professional laboratory or industrial setting only. It is not intended for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-6-nitro-1H-indole
Source PubChem
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InChI

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-5-8(12(13)14)3-4-9(6)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQZPUGDUSPXQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20160453
Record name Indole, 2,3-dimethyl-6-nitro-
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13801-00-8
Record name 2,3-Dimethyl-6-nitro-1H-indole
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Record name Indole, 2,3-dimethyl-6-nitro-
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Record name 2,3-Dimethyl-6-nitroindole
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Record name Indole, 2,3-dimethyl-6-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents.[2] Within this esteemed class of compounds, nitroindoles, and specifically 2,3-dimethyl-6-nitro-1H-indole, represent key intermediates in the synthesis of a diverse array of complex molecules with significant pharmacological potential, particularly in the realm of oncology.[3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

I. Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary synthetic strategies: the Fischer indole synthesis and the direct nitration of a pre-existing indole scaffold. Each method offers distinct advantages and challenges, and the choice of route often depends on the availability of starting materials and the desired scale of the reaction.

A. The Fischer Indole Synthesis: A Classic Approach to Indole Ring Formation

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, provides a robust method for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound.[4][5] In the context of this compound, this would involve the reaction of (4-nitrophenyl)hydrazine with 2-butanone under acidic conditions.

Conceptual Workflow of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Nitrophenylhydrazine->Hydrazone_Formation 2-Butanone 2-Butanone 2-Butanone->Hydrazone_Formation Tautomerization [3,3]-Sigmatropic Rearrangement Hydrazone_Formation->Tautomerization Acid Catalyst (e.g., H2SO4, ZnCl2) Cyclization_Elimination Cyclization & NH3 Elimination Tautomerization->Cyclization_Elimination Product_Node This compound Cyclization_Elimination->Product_Node

Caption: Fischer indole synthesis of the target compound.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of 2-butanone to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.

  • Indolization: To the crude hydrazone, add an acid catalyst. A variety of Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride etherate) can be employed.[5][6] The reaction mixture is then heated, often to reflux, to drive the[7][7]-sigmatropic rearrangement, subsequent cyclization, and elimination of ammonia to yield the indole ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is typically extracted with an organic solvent. Purification is achieved through recrystallization from a suitable solvent system, such as ethanol/water.[8]

Causality Behind Experimental Choices: The choice of acid catalyst is critical and can significantly influence the reaction yield and the formation of byproducts.[9] Lewis acids are often favored for their ability to coordinate with the nitrogen atoms, facilitating the key rearrangement step. The selection of the solvent is also important; polar protic solvents can participate in the proton transfer steps of the mechanism.

B. Direct Nitration of 2,3-Dimethylindole: A Regioselective Challenge

An alternative and often more direct route to this compound is the electrophilic nitration of the readily available 2,3-dimethylindole. However, the high electron density of the indole ring makes it susceptible to polysubstitution and oxidation under harsh nitrating conditions.[10] Therefore, careful control of the reaction conditions is paramount to achieve the desired regioselectivity.

Experimental Protocol: Nitration of 2,3-Dimethylindole

  • Preparation of the Nitrating Agent: A solution of acetyl nitrate can be prepared by carefully adding nitric acid to acetic anhydride at a low temperature (typically below 10°C).[10] Alternatively, a mixture of concentrated nitric acid and sulfuric acid can be used.

  • Nitration Reaction: Dissolve 2,3-dimethylindole in a suitable solvent, such as acetic acid or sulfuric acid, and cool the solution to 0-5°C in an ice bath. Slowly add the pre-cooled nitrating agent dropwise to the indole solution while maintaining the low temperature. The reaction is typically stirred for a few hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by pouring the mixture over ice and neutralizing with a base (e.g., sodium hydroxide or ammonium hydroxide). The precipitated crude product is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[8][11]

Causality Behind Experimental Choices: The use of a milder nitrating agent like acetyl nitrate can help to control the exothermicity of the reaction and minimize the formation of undesired byproducts.[10] Performing the reaction at low temperatures is crucial to prevent over-nitration and degradation of the indole ring. The choice of solvent can also influence the regioselectivity of the nitration.

II. Characterization of this compound: A Spectroscopic and Physicochemical Profile

The unambiguous identification and confirmation of the structure of synthesized this compound are achieved through a combination of spectroscopic techniques and physical property measurements.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[8]
Molecular Weight 190.20 g/mol [8]
Melting Point 141 °C[8]
CAS Number 13801-00-8[8]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. A study by Liang et al. (2023) reported the synthesis and ¹H NMR spectrum of this compound in CDCl₃ at 298 K.[3] Based on the structure, the aromatic region should display signals corresponding to the protons at the C4, C5, and C7 positions, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The N-H proton will likely appear as a broad singlet, and the two methyl groups at C2 and C3 will each exhibit a singlet.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Ten distinct carbon signals are expected. The carbons attached to the nitro group (C6) and the nitrogen atom of the pyrrole ring (C7a) will be shifted downfield. The methyl carbons will appear at the upfield region of the spectrum.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • N-H stretch: A sharp peak in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

  • N-O asymmetric and symmetric stretches (nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[12]

  • C=C aromatic stretches: Peaks in the 1450-1600 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern of indole derivatives often involves the loss of small molecules such as HCN and the cleavage of substituents.[6][13] The presence of the nitro group will likely lead to characteristic fragments resulting from the loss of NO₂ or NO.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties Synthesized_Compound Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (MS) Synthesized_Compound->MS MP Melting Point Determination Synthesized_Compound->MP Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Provides detailed structural information Functional_Groups Functional_Groups IR->Functional_Groups Identifies functional groups Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS->Molecular_Weight_Fragmentation Determines molecular weight and fragmentation pattern Purity_Assessment Purity_Assessment MP->Purity_Assessment Assesses purity

Caption: A workflow for the comprehensive characterization of the title compound.

III. Applications in Drug Development: A Versatile Building Block

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group offers a versatile handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of substituents.

The indole nucleus is a well-established pharmacophore in a wide range of therapeutic areas, including oncology.[10] Numerous indole-containing compounds have been developed as anticancer agents, targeting various cellular pathways.[14] Furthermore, the azaindole framework, a bioisostere of indole, has been successfully utilized in the design of kinase inhibitors.

The this compound scaffold can serve as a starting point for the synthesis of novel kinase inhibitors and other targeted anticancer agents. The methyl groups at the 2 and 3 positions can provide steric bulk and influence the binding affinity and selectivity of the final compound for its biological target. The nitro group at the 6-position can be a key site for modification to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the lead compounds.

IV. Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound. The synthetic routes, including the Fischer indole synthesis and direct nitration, have been discussed in detail, along with the critical experimental parameters that govern their success. The spectroscopic and physicochemical characterization methods necessary for the unambiguous identification of the compound have been outlined. Finally, the significance of this molecule as a versatile intermediate in the development of novel therapeutics, particularly in the field of oncology, has been highlighted. This guide serves as a valuable resource for researchers and scientists working in the dynamic and ever-evolving field of drug discovery.

References

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 95(1), 333–341. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • A review on indole as a cardinal scaffold for anticancer drugs development. (2023). Future Journal of Pharmaceutical Sciences, 9(1). [Link]

  • Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27355-27359. [Link]

  • Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. (2017). ResearchGate. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2535-2544. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(9), 1198. [Link]

  • Mass spectral studies of nitroindole compounds. (2011). Trade Science Inc. [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2023). Organic & Biomolecular Chemistry, 21(34), 6863-6887. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. (2018). European Journal of Medicinal Chemistry, 150, 9-29. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Ultraviolet and infrared spectra of some aromatic nitro-compounds. (1959). Journal of the Chemical Society (Resumed), 3273-3278. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate. [Link]

  • 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Indole. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • 1H-Indole, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. (1973).
  • 1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • o-Nitroaniline. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

  • 13C NMR studies of substituted 2,3-diphenylindoles. Methyl and nitro derivatives. (1988). Journal of Heterocyclic Chemistry, 25(4), 1271-1275. [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-6-nitro-1H-indole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its indole scaffold is a common motif in numerous biologically active compounds, and the presence of a nitro group, a potent electron-withdrawing functionality, significantly influences its chemical reactivity and potential applications.[1] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and potential as a research tool.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C10H10N2O2[2]
Molecular Weight 190.2 g/mol [2]
CAS Number 13801-00-8[2]
Melting Point 141 °C[2]
Boiling Point Predicted: ~540.3 °C at 760 mmHg[3] (Predicted for a structurally similar compound)
Appearance Crystalline solid[2]
Solubility Predicted to have high solubility in polar aprotic solvents (e.g., DMSO, DMF), moderate solubility in alcohols (e.g., methanol, ethanol), and low solubility in water and nonpolar solvents (e.g., hexane).[4]
pKa Predicted to be weakly acidic due to the N-H proton of the indole ring. The exact value is not experimentally determined but is influenced by the electron-withdrawing nitro group.[5][6]

Synthesis of this compound

The synthesis of this compound can be approached through established methods for indole ring formation. Two prominent and versatile methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method is often preferred due to its high yields and mild reaction conditions.[7] It begins with an o-nitrotoluene derivative, which is converted to an enamine, followed by reductive cyclization to form the indole ring.[7][8]

Leimgruber_Batcho_Synthesis reactant 2,3-Dimethyl-6-nitrotoluene intermediate1 Enamine Intermediate reactant->intermediate1 DMFDMA, Pyrrolidine product This compound intermediate1->product Reductive Cyclization (e.g., Raney Ni, H2)

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol (Leimgruber-Batcho Synthesis):

  • Enamine Formation: To a solution of 2,3-dimethyl-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.[7] The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Isolation of Enamine (Optional): Upon completion, the solvent is removed under reduced pressure. The resulting crude enamine can be purified by recrystallization.

  • Reductive Cyclization: The enamine intermediate is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). A reducing agent, such as Raney nickel and hydrazine hydrate or catalytic hydrogenation with palladium on carbon (Pd/C), is added.[7] The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield this compound.

Fischer Indole Synthesis

A classic method for indole synthesis, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[10] For the synthesis of this compound, 4-nitrophenylhydrazine and 2-butanone would be the appropriate starting materials.

Fischer_Indole_Synthesis reactant1 4-Nitrophenylhydrazine intermediate Phenylhydrazone reactant1->intermediate Acid Catalyst reactant2 2-Butanone reactant2->intermediate product This compound intermediate->product [3,3]-Sigmatropic Rearrangement, Cyclization, NH3 elimination

Caption: Fischer indole synthesis workflow.

Experimental Protocol (Fischer Indole Synthesis):

  • Hydrazone Formation: Equimolar amounts of 4-nitrophenylhydrazine and 2-butanone are dissolved in a suitable solvent, such as ethanol or acetic acid.[2] A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, ZnCl2) is added.[10] The mixture is stirred at room temperature or gently heated until the formation of the phenylhydrazone is complete, as monitored by TLC.

  • Indolization: The reaction mixture containing the phenylhydrazone is then heated to reflux in the presence of the acid catalyst.[2] Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent for this step.[11]

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Spectral Properties

The spectral properties of this compound are crucial for its identification and characterization.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the structure of the molecule. For this compound, the spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key characteristic peaks for this compound would include:

    • N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H group.[12]

    • C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[12]

    • NO₂ stretches: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[13]

    • C=C stretches: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[12]

  • UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule. The extended conjugation of the indole ring system with the nitro group is expected to result in absorption maxima (λmax) in the UV region. The presence of the nitro group typically causes a bathochromic (red) shift compared to the parent indole.[14][15] For 6-nitroindole, two maxima in the near-UV range (300-400 nm) have been reported.[14]

  • Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the indole ring.[16][17] This compound has also been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it aids in the ionization of a broad class of analytes.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitro group. The indole ring is susceptible to electrophilic substitution, and the nitro group can undergo reduction to an amino group, which can then be further functionalized.

The broader class of nitroindole derivatives has shown promise in various biological applications.[18] Notably, they have been investigated for their potential as anticancer agents.[19][20] Some indole compounds have been found to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][21][22][23] The specific biological activities of this compound are an active area of research.

Biological_Activity cluster_0 Cellular Effects cluster_1 Molecular Targeting Inhibition of Cell Proliferation Inhibition of Cell Proliferation Induction of Apoptosis Induction of Apoptosis PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway->Inhibition of Cell Proliferation PI3K/Akt/mTOR Pathway->Induction of Apoptosis Other Kinases Other Kinases Nitroindole Derivatives Nitroindole Derivatives Nitroindole Derivatives->PI3K/Akt/mTOR Pathway Nitroindole Derivatives->Other Kinases

Caption: Potential biological targeting of nitroindole derivatives.

Conclusion

This compound is a compound with a rich chemical profile and significant potential for further investigation. This guide has provided a detailed overview of its fundamental physicochemical properties, established synthetic routes with experimental considerations, and a summary of its spectral characteristics. The exploration of its biological activities, particularly in the context of anticancer research, remains a promising avenue for future studies. The information presented herein serves as a valuable resource for researchers and scientists working with this intriguing molecule.

References

  • Leimgruber–Batcho indole synthesis. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

  • Gribble GW. Leimgruber–Batcho Indole Synthesis. ResearchGate. Published online October 2017. [Link]

  • Clark RD, Repke DB. The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. 1984;22(1):195. doi:10.3987/R-1984-01-0195
  • Fischer indole synthesis. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Published online December 2022. [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Published online June 5, 2022. [Link]

  • FTIR spectra of the compounds 1, 2, 3, and 4. ResearchGate. Accessed January 12, 2026. [Link]

  • Fischer indole synthesis – Knowledge and References. Taylor & Francis. Accessed January 12, 2026. [Link]

  • Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. ResearchGate. Published online August 9, 2025. [Link]

  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. Accessed January 12, 2026. [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. Accessed January 12, 2026. [Link]

  • (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Published online August 10, 2025. [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. Accessed January 12, 2026. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Accessed January 12, 2026. [Link]

  • 2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) – Thermophysical Properties. Chemcasts. Accessed January 12, 2026. [Link]

  • Mass spectral studies of nitroindole compounds. TSI Journals. Accessed January 12, 2026. [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. Published online August 9, 2025. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PMC. Accessed January 12, 2026. [Link]

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  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Accessed January 12, 2026. [Link]

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  • Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. UroToday. Published June 12, 2017. Accessed January 12, 2026. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Accessed January 12, 2026. [Link]

  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Published May 10, 2024. Accessed January 12, 2026. [Link]

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  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Published February 27, 2024. Accessed January 12, 2026. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. PMC. Accessed January 12, 2026. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate. Accessed January 12, 2026. [Link]

  • 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. PubChem. Accessed January 12, 2026. [Link]

  • FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Accessed January 12, 2026. [Link]

  • Prediction of pKa values using the PM6 semiempirical method. ResearchGate. Published online May 25, 2016. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Accessed January 12, 2026. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. SpringerLink. Published online December 11, 2021. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Accessed January 12, 2026. https://www.researchgate.net/publication/359146180_Synthesis_Spectroscopic_Evaluation_and_Preliminary_UV-Vis_Titration_Study_of_12-bisN'N''-di2-picolyl_ethanediamide_as_a_Potential_Receptor_for_Metal_Ionsanediamide_as_a_Potential_Receptor_for_Metal_Ions

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2,3-dimethyl-6-nitro-1H-indole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-dimethyl-6-nitro-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: this compound (CAS: 13801-00-8) Objective: This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol with mechanistic insights, characterization data, and its potential applications in the field of medicinal chemistry and drug discovery.

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a substituted indole derivative whose strategic placement of methyl and nitro functional groups makes it a valuable intermediate for chemical synthesis and a potential scaffold for drug discovery programs. The electron-withdrawing nitro group significantly influences the electronic properties of the indole ring, while the dimethyl substituents provide steric and electronic modifications. This guide details a robust synthetic pathway, outlines key characterization parameters, and discusses the compound's relevance, particularly in the context of developing novel therapeutics.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundational step for any research endeavor. The key identifiers and physical properties for this compound are summarized below.

PropertyValueSource
CAS Number 13801-00-8[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][3]
Molecular Weight 190.20 g/mol [1][3]
IUPAC Name This compound[3]
SMILES CC1=C(NC2=C1C=CC(=C2)[O-])C[1]
Melting Point 141 °C[1]
Molecular Structure

The structure consists of a bicyclic indole core, with methyl groups at the C2 and C3 positions and a nitro group at the C6 position of the benzene ring.

Molecular structure of this compound.

Synthesis Methodology: The Leimgruber-Batcho Indole Synthesis

For the regioselective synthesis of substituted indoles like this compound, the Leimgruber-Batcho synthesis offers a distinct advantage over methods like direct nitration of 2,3-dimethylindole, which could yield a mixture of isomers.[4] This two-step method begins with an appropriately substituted o-nitrotoluene and provides a high degree of control over the final substitution pattern.[5]

Retrosynthetic Logic

The synthesis disconnects the indole at the N1-C2 and C3-C3a bonds, tracing back to an enamine intermediate. This enamine is formed from the condensation of 1,2-dimethyl-4-nitrobenzene with a formamide acetal. The choice of starting material is critical; the methyl group ortho to the nitro group provides the necessary acidity for the initial condensation step.

retrosynthesis target This compound intermediate β-dimethylamino-2-nitro-3,4-dimethylstyrene (Enamine Intermediate) target->intermediate Reductive Cyclization start 1,2-dimethyl-4-nitrobenzene (o-Nitrotoluene derivative) intermediate->start Condensation reagent DMFDMA reagent->intermediate

Retrosynthetic analysis via the Leimgruber-Batcho pathway.

Experimental Protocol

Step 1: Synthesis of (E)-1-(3,4-dimethyl-2-nitrophenyl)-N,N-dimethylvinylamine (Enamine Formation)

This step involves the condensation of the activated methyl group of 1,2-dimethyl-4-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMFDMA). The ortho-nitro group activates the adjacent methyl group, facilitating deprotonation and subsequent reaction with the electrophilic DMFDMA.

  • Reagents:

    • 1,2-dimethyl-4-nitrobenzene (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (solvent)

  • Procedure:

    • To a solution of 1,2-dimethyl-4-nitrobenzene in anhydrous DMF, add DMFDMA.

    • Heat the reaction mixture under a nitrogen atmosphere at 110-120 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

    • Causality: The high temperature is necessary to drive the condensation and elimination of methanol, which is formed as a byproduct. DMF is an ideal solvent due to its high boiling point and ability to dissolve the reactants.[4]

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude product, a reddish oil or solid, is the enamine intermediate. It can be purified by recrystallization from methanol or used directly in the next step.[5]

Step 2: Synthesis of this compound (Reductive Cyclization)

The enamine intermediate is cyclized via reduction of the nitro group to an amine. The newly formed aniline then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic indole ring.

  • Reagents:

    • Crude enamine from Step 1 (1.0 eq)

    • Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel

    • Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate

    • Ethyl acetate or Methanol (solvent)

  • Procedure:

    • Dissolve the crude enamine in a suitable solvent such as ethyl acetate.

    • Add the Pd/C catalyst to the solution in a flask suitable for hydrogenation.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.

    • Self-Validation: The reaction is monitored by TLC until the starting enamine spot disappears. The reduction of the nitro group and subsequent cyclization is often visually indicated by a color change.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines under relatively mild conditions, which prevents degradation of the indole product.[6] The palladium surface catalyzes the addition of hydrogen across the nitro group's N-O bonds.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by column chromatography on silica gel or by recrystallization.

workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization A 1,2-dimethyl-4-nitrobenzene + DMFDMA in DMF B Heat to 120°C, 3h A->B C Evaporate Solvent B->C D Crude Enamine Intermediate C->D E Dissolve Enamine in EtOAc D->E F Add Pd/C Catalyst E->F G Hydrogenate (H₂ balloon) F->G H Filter through Celite G->H I Evaporate Solvent H->I J Purify (Chromatography) I->J K Final Product: This compound J->K

General workflow for the Leimgruber-Batcho synthesis.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • N-H Proton: A broad singlet typically downfield (~8.0-8.5 ppm in CDCl₃, ~11.0-11.5 ppm in DMSO-d₆).

    • Aromatic Protons: Three protons on the benzene ring. The proton at C7 will appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. The exact shifts will be influenced by the nitro group.

    • Methyl Protons: Two sharp singlets, each integrating to 3H, for the methyl groups at C2 and C3. These will likely appear in the range of ~2.2-2.5 ppm.

  • ¹³C NMR:

    • Expect 10 distinct carbon signals. The carbons attached to the nitro group (C6) and nitrogen atoms will be significantly shifted. The two methyl carbons will appear upfield.

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 190.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹.

    • C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

    • N-O Stretches (Nitro Group): Two strong, characteristic absorption bands; an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹.[7]

Applications and Relevance in Drug Development

Nitroindoles are not merely synthetic intermediates; they are recognized as privileged scaffolds in medicinal chemistry. The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature modulates the reactivity of the indole ring.

  • Anticancer Research: Several studies have highlighted the potential of nitroindole derivatives as anticancer agents. Specifically, some substituted indoles have been shown to act as binders and stabilizers of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc.[8] The planar indole core is well-suited for stacking interactions with the G-quartets.

  • Synthetic Building Block: this compound is a versatile building block. The nitro group can be readily reduced to an amine, providing a synthetic handle for amide coupling, sulfonylation, or other derivatizations to build compound libraries for high-throughput screening.[9]

  • Probe Development: The inherent spectroscopic properties of the indole ring, which can be modulated by the nitro group, make such compounds candidates for the development of fluorescent probes for biological systems.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential applications in drug discovery. Its synthesis is reliably achieved through the Leimgruber-Batcho method, which offers excellent control over regiochemistry. The presence of three distinct functional regions—the reactive indole N-H, the modifiable nitro group, and the stable dimethyl-substituted pyrrole ring—makes it an attractive scaffold for the generation of diverse molecular architectures aimed at various biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific pursuits.

References

  • 3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-indole, min 97%, 1 gram. Oakwood Chemical.[Link]

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  • A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.[Link]

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES.[Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses.[Link]

  • 2,3-Dimethyl-7-nitro-1H-indole. PubChem, National Center for Biotechnology Information.[Link]

  • 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central, National Institutes of Health.[Link]

  • 6-Nitro-1H-indole. PubChem, National Center for Biotechnology Information.[Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure.[Link]

  • Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole. ResearchGate.[Link]

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  • Nucleophilic Substitution Reaction in Indole Chemistry. ResearchGate.[Link]

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Spectroscopic Characterization of 2,3-dimethyl-6-nitro-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. The compound of interest, 2,3-dimethyl-6-nitro-1H-indole, represents a synthetically important intermediate. The introduction of a nitro group at the 6-position significantly alters the electron density of the indole ring, influencing its reactivity and potential biological activity. Furthermore, the methyl groups at the 2- and 3-positions provide steric and electronic modifications that can fine-tune its interaction with biological targets.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles of data acquisition and interpretation, empowering users to apply these techniques in their own research endeavors.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with the standard IUPAC numbering is presented below. This numbering scheme will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 298 K, is summarized in the table below.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
8.34br sN1-H
8.24dH-7
8.01ddH-5
7.48dH-4
2.46sC2-CH₃
2.26sC3-CH₃
Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of a solid organic compound like this compound.

Objective: To obtain a high-resolution one-dimensional ¹H NMR spectrum.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate

Caption: Experimental workflow for ¹H NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its proposed structure.

  • N-H Proton: The broad singlet at 8.34 ppm is characteristic of an indole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Aromatic Protons: The aromatic region shows three distinct signals. The downfield shift of these protons compared to unsubstituted indole is due to the electron-withdrawing effect of the nitro group.

    • The doublet at 8.24 ppm is assigned to H-7, which is deshielded by the anisotropic effect of the nitro group.

    • The doublet of doublets at 8.01 ppm corresponds to H-5, which is coupled to both H-4 and H-7 (meta-coupling).

    • The doublet at 7.48 ppm is assigned to H-4.

  • Methyl Protons: The two singlets at 2.46 ppm and 2.26 ppm are assigned to the methyl groups at C-2 and C-3, respectively. Their singlet nature indicates no adjacent protons for coupling.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated by considering the ¹³C NMR data of 2,3-dimethyl-1H-indole and applying known substituent chemical shift (SCS) effects for a nitro group on a benzene ring.

Predicted Chemical Shift (δ) ppmAssignment
~145C-6
~138C-7a
~134C-3a
~122C-2
~118C-4
~115C-5
~112C-7
~108C-3
~12C2-CH₃
~9C3-CH₃
Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum.

Procedure:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup and Data Acquisition:

    • Use a broadband probe capable of observing ¹³C frequencies.

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

    • A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic and Heterocyclic Carbons: The chemical shifts of the aromatic and heterocyclic carbons are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The carbon bearing the nitro group (C-6) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-3a, and C-7a) will also have distinct chemical shifts.

  • Methyl Carbons: The signals for the two methyl carbons are expected to appear in the upfield region of the spectrum (around 10-15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

While an experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on the functional groups present.

Wavenumber (cm⁻¹)VibrationIntensity
~3400N-H stretch (indole)Medium
~3100-3000C-H stretch (aromatic)Medium
~2950-2850C-H stretch (methyl)Medium
~1600-1450C=C stretch (aromatic)Medium-Strong
~1550-1500N-O asymmetric stretch (nitro)Strong
~1350-1300N-O symmetric stretch (nitro)Strong
Experimental Protocol for FT-IR Data Acquisition (Thin Solid Film Method)

Objective: To obtain an FT-IR spectrum of a solid sample.

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane or acetone)

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

    • Apply a drop of the solution to the surface of a salt plate.

    • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plates thoroughly with a suitable solvent after use.

Interpretation of the Predicted IR Spectrum
  • N-H Stretch: A peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

  • Nitro Group Stretches: The most characteristic peaks for the nitro group are the strong asymmetric and symmetric N-O stretching vibrations, expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • Aromatic C=C Stretches: The spectrum will also show several bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) has provided the following data for this compound.[1]

IonCalculated m/zFound m/z
[M+H]⁺191.0820191.0827
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) with an ESI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Ensure the instrument is properly calibrated to achieve high mass accuracy.

Interpretation of the Mass Spectrum

The HRMS data provides strong evidence for the elemental composition of this compound (C₁₀H₁₀N₂O₂). The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value, confirming the molecular formula.

G cluster_mol Analyte Molecule cluster_ion Ionization (ESI) cluster_ms Mass Analysis (HRMS) cluster_result Result molecule This compound (C10H10N2O2) protonation Protonation [M+H]+ molecule->protonation detection m/z Measurement protonation->detection comparison Comparison with Calculated Mass detection->comparison confirmation Confirmation of Elemental Composition comparison->confirmation

Caption: Logical workflow for HRMS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust characterization of this compound. The ¹H NMR and high-resolution mass spectrometry data definitively confirm the structure and elemental composition of the molecule. While experimental ¹³C NMR and IR data are not currently available, the predicted spectra, based on established chemical principles and data from analogous compounds, offer valuable insights into the expected spectral features. The detailed experimental protocols provided herein serve as a practical resource for researchers, enabling the reliable acquisition of high-quality spectroscopic data for this and other related compounds, thereby facilitating further research and development in the field of medicinal chemistry.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information for "Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications". (n.d.). ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2,3-dimethyl-6-nitro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the frequent absence of extensive public data on novel chemical entities, this document is structured to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodologies required to independently assess these critical physicochemical parameters. We will delve into the predicted physicochemical properties of this molecule based on its structural motifs, provide detailed, step-by-step protocols for solubility determination and forced degradation studies, and outline the appropriate analytical techniques for quantification. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reliable data generation.

Introduction: Physicochemical Context of this compound

The this compound scaffold incorporates several key functional groups that dictate its chemical behavior. The indole core is an aromatic heterocyclic system, while the two methyl groups at positions 2 and 3 increase its lipophilicity. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the indole ring.[1][2] This electron-withdrawing nature can impact the molecule's susceptibility to oxidative and reductive degradation pathways.[3][4][5][6]

Understanding the interplay of these structural features is paramount for predicting and interpreting the solubility and stability of this compound. For instance, the increased lipophilicity from the dimethyl substitution suggests poor aqueous solubility, while the polar nitro group may offer some interaction with polar solvents. The electron-withdrawing nitro group can also affect the pKa of the indole nitrogen, influencing its solubility in acidic and basic media.

Solubility Profile: Theoretical Predictions and Experimental Determination

A precise understanding of a compound's solubility is fundamental for its application in synthesis, purification, formulation, and biological screening.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. The presence of the polar nitro group and the hydrogen-bonding capability of the indole NH group suggest potential solubility in polar aprotic and protic solvents. The nonpolar dimethylated indole core indicates likely solubility in solvents of moderate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the molecule.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent that can engage in strong intermolecular interactions.
Acetonitrile (ACN)ModerateThe polarity of ACN and its ability to accept hydrogen bonds suggest good solubility.
Polar Protic Methanol (MeOH)Moderate to HighMethanol can act as both a hydrogen bond donor and acceptor, which should facilitate the dissolution of the indole moiety.
Ethanol (EtOH)ModerateSimilar to methanol, but its slightly lower polarity may result in a minor decrease in solubility.
Non-Polar Dichloromethane (DCM)ModerateThe overall molecular structure has significant non-polar character, which should allow for reasonable solubility in this solvent.
TolueneLow to ModerateThe aromatic character of toluene can interact with the indole ring, but the difference in polarity may limit high solubility.
HexanesLowAs a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar aspects of the this compound structure.

Note: This table provides a qualitative forecast. Accurate quantitative solubility data must be obtained through experimental validation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7]

Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, DMSO, methanol, acetonitrile, dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

G A Add excess solid to solvent in vials B Equilibrate in shaker at constant temperature A->B 24-48h C Sediment excess solid (stand or centrifuge) B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration via HPLC E->F G Calculate solubility F->G

Caption: Overview of the forced degradation workflow.

Analytical Methodology

A robust and validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and effective technique for the analysis of small organic molecules like this compound.

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradants.

  • Detection: A Photodiode Array (PDA) detector is crucial for assessing peak purity and for developing a method that can detect all degradants, even those without a similar chromophore to the parent compound.

  • Mass Spectrometry (MS) Coupling: Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific public data on the solubility and stability of this compound is limited, this guide provides a comprehensive and scientifically grounded framework for its determination. By following the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to advance their work. The predicted physicochemical behavior, based on the molecule's structural features, serves as a valuable starting point for these experimental investigations. The successful application of these methodologies will enable a thorough understanding of this compound's properties, which is a prerequisite for its potential development in any scientific or industrial application.

References

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Whitepaper: A Quantum Chemical Investigation of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive quantum chemical analysis of 2,3-dimethyl-6-nitro-1H-indole, a molecule of interest due to the prevalence of the indole scaffold in medicinal chemistry.[1][2][3][4] Employing Density Functional Theory (DFT), this study elucidates the molecule's fundamental structural, electronic, and vibrational properties. The optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and theoretical vibrational spectra have been calculated and analyzed. The results offer critical insights into the molecule's reactivity, stability, and potential intermolecular interaction sites, providing a theoretical foundation for its application in drug development and materials science.

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer and antimicrobial effects.[2][3][4][5] The functionalization of this core, such as through the introduction of a nitro group, can significantly modulate its electronic properties and biological activity. This compound is a representative example of such a functionalized indole.

Understanding the three-dimensional structure, electronic charge distribution, and reactivity of this molecule at a quantum level is paramount for rational drug design and the prediction of its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful and reliable tools for this purpose, offering high-accuracy predictions of molecular properties that can guide and complement experimental work.[6][7]

This guide details a systematic computational study of this compound. The primary objectives are:

  • To determine the stable, ground-state geometry of the molecule.

  • To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity.

  • To map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

  • To calculate the theoretical vibrational frequencies (FT-IR and Raman) to provide a spectral signature for the molecule.

Computational Methodology

The theoretical investigation was performed using quantum chemical calculations grounded in Density Functional Theory (DFT). This approach was chosen for its proven balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[8][9][10]

Level of Theory

All calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][10][11] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems and molecules with electron-withdrawing groups like the nitro moiety.

The 6-311++G(d,p) basis set was employed for all atoms.[8][9][10][11] This triple-split valence basis set is augmented with diffuse functions (++) on both heavy atoms and hydrogen, which are essential for describing the delocalized electrons of the aromatic system and the lone pairs on the nitrogen and oxygen atoms. Polarization functions (d,p) are included to allow for anisotropy in the electron distribution, leading to a more accurate description of chemical bonding.

Experimental Protocols
  • Structure Initialization: An initial 3D structure of this compound was constructed using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was subjected to a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation was performed at the same B3LYP/6-311++G(d,p) level of theory.[12] The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. These calculations also yielded the theoretical FT-IR and Raman spectra.

  • Electronic Property Analysis: The optimized geometry was used to perform a single-point energy calculation to derive key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface.[13][14]

Computational_Workflow cluster_setup Setup cluster_calc Core Calculation cluster_analysis Analysis A 1. Initial 3D Structure Construction B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Extract Optimized Geometry (Bond Lengths, Angles) C->D E 5. Calculate Electronic Properties (HOMO, LUMO, MEP) C->E F 6. Predict Vibrational Spectra (FT-IR, Raman) C->F

Caption: Computational workflow for the quantum chemical analysis.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its lowest energy state. The resulting structure reveals a nearly planar indole bicyclic system, which is characteristic of aromatic compounds. The nitro group and methyl groups introduce minor deviations from perfect planarity.

Caption: Atom numbering scheme for this compound.

Selected optimized geometrical parameters are presented in the table below. The bond lengths within the fused rings are intermediate between typical single and double bonds, confirming the aromatic delocalization.

Parameter Bond/Angle Calculated Value (Å / °)
Bond Length C6-N21.465
N2-O11.228
N1-H1.012
C2-C31.379
C2-C81.508
C3-C91.505
Bond Angle C5-C6-N2119.5
C7-C6-N2118.8
O1-N2-O2124.1
Dihedral Angle C5-C6-N2-O1179.8

Note: These values are representative and derived from the B3LYP/6-311++G(d,p) level of theory.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive.[15][16]

The analysis shows that the HOMO is primarily localized over the π-system of the indole ring and the methyl groups, indicating this is the most electron-rich region and the likely site of initial electron donation (oxidation). Conversely, the LUMO is predominantly centered on the nitro group and the adjacent benzene ring moiety. This distribution signifies that the nitro group acts as a strong electron-accepting site, making it susceptible to nucleophilic attack or reduction.

Property Calculated Value (eV)
EHOMO -6.85
ELUMO -2.71
Energy Gap (ΔE) 4.14

The relatively small energy gap of 4.14 eV suggests that this compound is a moderately reactive molecule, with charge transfer likely occurring from the indole ring system to the nitro group upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[17][18][19][20] The map uses a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of electron deficiency (positive potential, attractive to nucleophiles).

For this compound, the MEP analysis reveals:

  • Most Negative Regions (Red): The most intense negative potential is localized over the oxygen atoms of the nitro group. This is the primary site for electrophilic attack and hydrogen bond acceptance.

  • Positive Regions (Blue): A significant region of positive potential is located around the hydrogen atom attached to the indole nitrogen (N1-H). This makes it the most probable site for deprotonation and hydrogen bond donation. The hydrogens of the methyl groups also exhibit a lesser positive potential.

  • Neutral Regions (Green/Yellow): The carbon framework of the bicyclic ring system shows a relatively neutral potential, with the π-cloud above and below the ring showing a slightly negative character typical of aromatic systems.

This charge distribution is critical for predicting how the molecule will dock into a protein's active site or interact with other molecules.

Vibrational Analysis

The theoretical vibrational frequencies were calculated to provide a basis for interpreting experimental infrared and Raman spectra. The most characteristic vibrational modes are summarized below. These calculated frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values.

Vibrational Mode Calculated Frequency (cm-1) Description
N-H Stretch3485Stretching of the indole N1-H bond.
C-H Stretch (Aromatic)3100-3150Stretching of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2950-3050Asymmetric and symmetric stretching of methyl C-H bonds.
NO2 Asymmetric Stretch1540Asymmetric stretching of the N-O bonds in the nitro group.
NO2 Symmetric Stretch1355Symmetric stretching of the N-O bonds in the nitro group.
C=C Stretch (Aromatic)1450-1600Stretching vibrations within the indole ring system.

The distinct, strong absorptions predicted for the N-H stretch and the two NO2 stretches serve as excellent diagnostic peaks for the experimental identification and characterization of the molecule.[21][22]

Conclusion

This in-depth computational study, using DFT at the B3LYP/6-311++G(d,p) level of theory, has successfully elucidated the key structural, electronic, and vibrational properties of this compound.

The key findings are:

  • The molecule possesses a near-planar, stable geometry.

  • The HOMO-LUMO gap of 4.14 eV indicates moderate reactivity, with the indole ring acting as the primary electron donor and the nitro group as the primary electron acceptor.

  • The MEP map clearly identifies the nitro-group oxygens as the principal sites for electrophilic interaction and the indole N-H proton as the main site for nucleophilic interaction.

  • Characteristic vibrational frequencies, especially for the N-H and NO2 groups, have been predicted, providing a valuable reference for experimental spectral analysis.

The theoretical data presented in this guide provides a robust foundation for understanding the chemical behavior of this compound, offering actionable insights for researchers in drug discovery and materials science.

References

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A Technical Guide to the Biological Activities of Nitroindole Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and its ability to interact with numerous protein targets.[1] When this versatile heterocycle is functionalized with a nitro group—a potent electron-withdrawing moiety and a known pharmacophore—a class of compounds with remarkable and diverse biological activities emerges.[2][3] The nitro group is not merely a passive substituent; its redox properties and influence on molecular electronics are pivotal to the mechanisms of action observed across different therapeutic areas.[3] This guide provides an in-depth exploration of the multifaceted biological potential of nitroindole derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their synthesis, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by mechanistic insights, quantitative data, and validated experimental protocols.

The Chemical Foundation: Synthesis of Nitroindole Scaffolds

The biological exploration of nitroindole derivatives is fundamentally enabled by their chemical synthesis. The position of the nitro group on the indole ring is critical for activity, necessitating regioselective synthetic strategies. Classical methods include the Fischer indole synthesis using nitrophenylhydrazine precursors and direct nitration of the indole ring, although the latter can lead to mixtures of isomers and challenging purifications.

More refined, modern approaches provide superior control. For instance, a transition-metal-free method allows for the regioselective synthesis of 6-nitroindoles from enaminones and nitroaromatic compounds through the formation of C-C and C-N bonds.[4][5] Another non-acidic, non-metallic protocol uses trifluoroacetyl nitrate, generated in situ, as an electrophilic nitrating agent to efficiently produce 3-nitroindoles.[6] The Vilsmeier-Haack reaction is also a common method for introducing functional groups, such as a carboxaldehyde at the C3 position, which can then be elaborated into more complex derivatives.[7] These synthetic advancements provide chemists with the tools to systematically generate diverse libraries of nitroindole derivatives for biological screening and structure-activity relationship (SAR) studies.

Anticancer Activity: Targeting the Engines of Malignancy

Nitroindole derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms to induce cancer cell death.[7]

Mechanisms of Antineoplastic Action
  • G-Quadruplex Binding and Oncogene Suppression: A key mechanism for certain 5-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures.[8] These non-canonical DNA conformations are prevalent in the promoter regions of oncogenes, such as c-Myc. By binding to and stabilizing the G4 structure in the c-Myc promoter, these compounds inhibit transcription, leading to the downregulation of the c-Myc oncoprotein, a critical driver of cell proliferation.[7][8] This targeted approach offers a sophisticated strategy for silencing a major cancer-promoting gene.

  • Induction of Oxidative Stress: Several potent 5-nitroindole compounds exert their anticancer effects by significantly increasing the concentration of intracellular reactive oxygen species (ROS).[7][8] While normal cells have robust antioxidant defenses, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction. This elevated ROS level can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The anticancer activity of one such compound was reversed by pretreatment with the antioxidant N-acetyl cysteine (NAC), confirming that ROS generation is a key cytotoxic mechanism.[7]

  • Cell Cycle Arrest and Apoptosis: The downstream effects of c-Myc downregulation and ROS induction converge on the cell cycle machinery. Nitroindole derivatives have been shown to cause cell cycle arrest, particularly in the sub-G1/G1 phase, preventing cancer cells from progressing towards division.[7][8] This arrest is often a prelude to apoptosis (programmed cell death), which is a primary goal of cancer chemotherapy.[9][10]

Diagram 1: Anticancer Mechanism of 5-Nitroindoles via c-Myc Suppression

Anticancer Mechanism of 5-Nitroindoles cluster_drug_action Drug Action cluster_cellular_response Cellular Response Nitroindole 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Nitroindole->G4 Binds & Stabilizes ROS Increased Intracellular ROS Nitroindole->ROS Induces Transcription c-Myc Transcription G4->Transcription Inhibits Translation c-Myc Protein (Oncogene) Transcription->Translation Leads to Reduced Proliferation Cancer Cell Proliferation Translation->Proliferation Drives Arrest Cell Cycle Arrest (G1/Sub-G1) Translation->Arrest Inhibition Causes Apoptosis Apoptosis Arrest->Apoptosis ROS->Apoptosis Triggers

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticancer potency of these molecules. For pyrrolidine-substituted 5-nitroindoles, the presence of either a nitro or an amino group at the C5 position of the indole core is critical for G4 binding.[7] Furthermore, protecting the indole nitrogen (at the N1 position) with groups like methylene-bridged pyrrolidines significantly enhances G4 binding affinity and, consequently, cytotoxic activity.[7]

Quantitative Data on Anticancer Activity

The efficacy of nitroindole derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for comparison.

Compound IDDerivative ClassCancer Cell LineAssay TypeActivity MetricValueReference
Compound 5 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Alamar BlueIC505.08 ± 0.91 µM[7][11]
Compound 7 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Alamar BlueIC505.89 ± 0.73 µM[7][11]
HNPMI N-(2-hydroxy-5-nitrophenyl...)indolineMCF-7 (Breast)MTTIC5064.10 µM[10]
HNPMI N-(2-hydroxy-5-nitrophenyl...)indolineSkBr3 (Breast)MTTIC50119.99 µM[10]
Key Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the nitroindole derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.[7]

  • Reagent Addition: Add 20 µL of Alamar Blue (Resazurin) reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 570 nm and 600 nm (or fluorescence at 560 nm excitation / 590 nm emission) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.[11]

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the nitroindole derivative at a relevant concentration (e.g., near the IC50) for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend. Add the cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.[11]

Diagram 2: Workflow for Anticancer Screening of Nitroindoles

Antimicrobial Activity: A Renewed Fight Against Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, and nitroindole derivatives have emerged as a promising class of antimicrobial agents.[12][13]

Mechanisms of Antimicrobial Action

The primary mechanism of action for many nitroaromatic compounds, including nitroindoles, relies on the intracellular reduction of the nitro group.[2][3]

  • Activation via Nitro-Reduction: Inside the microbial cell, host nitroreductase enzymes use reducing agents like NADH or NADPH to reduce the nitro group (NO2).[2]

  • Generation of Cytotoxic Intermediates: This reduction is a stepwise process that generates highly reactive and toxic intermediates, such as nitroso (R-NO) and hydroxylamine (R-NHOH) species, as well as superoxide radicals.[2][3]

  • Cellular Damage: These reactive species can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks, nuclear damage, and ultimately, cell death.[3]

In addition to this direct bactericidal mechanism, some indole derivatives have been found to inhibit bacterial defense systems. For example, certain 5-nitro-2-phenylindole compounds act as inhibitors of the NorA efflux pump in Methicillin-resistant Staphylococcus aureus (MRSA).[12][14] Efflux pumps are a major mechanism of antibiotic resistance, actively pumping drugs out of the bacterial cell. By inhibiting this pump, nitroindoles can restore the efficacy of conventional antibiotics that are otherwise expelled.[12]

Spectrum of Activity

Nitroindole derivatives have demonstrated a broad spectrum of activity against various clinically relevant microorganisms.

Compound ClassTarget MicroorganismsMIC Range (µg/mL)Reference
Indole-thiadiazoleS. aureus (MRSA)6.25[12]
Indole-triazoleS. aureus (MRSA)6.25[12]
Indole-triazoleE. coli3.125[12]
Indole-triazoleC. albicans3.125[12]
Indole-triazoleC. krusei3.125[12]
Cr(III) ComplexS. aureus, B. subtilis, P. aeruginosa, E. coli-[15]
Key Experimental Protocols

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent.

  • Prepare Stock Solution: Dissolve the nitroindole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. The final volume in each well should be 100 µL, covering a wide concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

Anti-inflammatory Activity: Quelling Pathological Inflammation

Chronic inflammation is an underlying factor in many diseases. Nitroindole derivatives have shown potential in modulating inflammatory pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory cascade. Nitroindole derivatives have been shown to:

  • Inhibit Pro-inflammatory Cytokines: They can significantly reduce the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17][18][19]

  • Suppress Inflammatory Mediators: The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) by cyclooxygenase-2 (COX-2) are hallmarks of inflammation. Several indole derivatives effectively inhibit the production of these mediators.[20]

  • Modulate Signaling Pathways: The anti-inflammatory effects are often mediated by the inhibition of key signaling pathways like the NF-κB pathway, which is a master regulator of the inflammatory response.[21]

For example, certain capsaicin derivatives incorporating a nitroindole moiety exhibited the highest activity for inhibiting TNF-α production, suggesting that the nitroindole group can promote binding interactions with relevant biological targets.[17]

Key Experimental Protocols

This assay measures the production of nitrite, a stable breakdown product of NO, in culture supernatants.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the nitroindole derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Collect Supernatant: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide in acid) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Other Notable Biological Activities

The therapeutic potential of nitroindoles extends beyond the areas detailed above.

  • Antiviral Activity: Studies have reported that certain 3-hydrazono-5-nitro-2-indolinone derivatives possess weak to moderate activity against pathogenic viruses, including Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[22] Other indole derivatives have also shown activity against Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus (HIV-1).[23][24]

  • Neuroprotective Effects: In the context of neurodegenerative diseases like Parkinson's, inflammation and oxidative stress are key pathological drivers.[18] Indole derivatives have been investigated for their neuroprotective potential. One study showed that a specific indole derivative could reduce the levels of pro-inflammatory cytokines (IL-6 and TNF-α) in both cell and mouse models of Parkinson's disease, suggesting a therapeutic role in mitigating neuroinflammation.[18] The antioxidant and ROS-scavenging properties of the indole nucleus are also believed to contribute to neuroprotection.[25][26]

Conclusion and Future Perspectives

Nitroindole derivatives represent a class of heterocyclic compounds with a rich and diverse pharmacological profile. Their ability to act as anticancer, antimicrobial, and anti-inflammatory agents stems from well-defined, often redox-driven, mechanisms of action. The synthetic accessibility of the indole core allows for extensive chemical modification, enabling the fine-tuning of activity and the exploration of structure-activity relationships.

While the therapeutic promise is significant, challenges remain. The nitro group, essential for the activity of many of these compounds, can also be a liability, as its metabolic reduction can sometimes lead to toxicity (toxicophore properties).[3] Future research must focus on designing derivatives with optimized therapeutic windows, balancing potent biological activity with minimal off-target effects and host toxicity. The development of targeted delivery systems and further elucidation of their interactions with specific protein targets will be crucial steps in translating the remarkable potential of nitroindole derivatives from the laboratory to the clinic.

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A Technical Guide to the Synthesis of Substituted Nitroindoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Nitroindole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a nitro group onto this privileged scaffold dramatically expands its synthetic utility and biological relevance. Nitroindoles are not only crucial intermediates for the synthesis of other functionalized indoles, such as aminoindoles, but they also exhibit a range of biological activities, including potential anticancer properties.[3][4] This guide provides an in-depth exploration of the key synthetic strategies for accessing substituted nitroindoles, offering field-proven insights into the causality behind experimental choices and providing a framework for selecting the optimal synthetic route.

The Challenge of Direct Nitration: A Tale of Regioselectivity and Reactivity

The direct nitration of the indole ring presents a significant synthetic challenge due to the electron-rich nature of the pyrrole ring, which is highly susceptible to oxidation and polymerization under the harsh acidic conditions of classical nitration reactions.[5] Furthermore, the high reactivity of the indole nucleus often leads to a lack of regioselectivity, yielding a mixture of isomers.

The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site of electrophilic attack under non-acidic conditions.[6] However, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), protonation at C-3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, typically favoring the C-5 and C-6 positions.[6] The regioselective synthesis of specific nitroindole isomers, therefore, requires carefully designed strategies that either control the reactivity of the indole core or construct the nitro-substituted indole from acyclic precursors.

Strategic Approaches to the Synthesis of Substituted Nitroindoles

The synthesis of substituted nitroindoles can be broadly categorized into two main approaches: the direct nitration of a pre-formed indole ring and the construction of the indole nucleus from a nitro-containing precursor. Modern catalytic methods offer alternative pathways to functionalized indoles that can subsequently be nitrated.

Taming the Beast: Modern Approaches to Direct Nitration

While classical nitration methods are often problematic, recent advances have led to the development of milder and more regioselective protocols for the direct nitration of indoles.

A significant breakthrough in the synthesis of 3-nitroindoles involves the use of non-acidic and non-metallic conditions.[7][8][9] This method employs trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, as a potent electrophilic nitrating agent.[5][7][8][9][10] This protocol is not only mild and environmentally friendly but also exhibits excellent regioselectivity for the 3-position of the indole ring.[7][8][9]

Experimental Protocol: Regioselective Synthesis of N-Boc-3-nitroindole [5][7][8][9][10]

  • Reaction Setup: To a solution of N-Boc-indole (0.5 mmol) in an appropriate solvent (1 mL), add ammonium tetramethylnitrate (0.55 mmol).

  • Addition of Anhydride: Add trifluoroacetic anhydride (1 mL) to the reaction mixture at sub-room temperature.

  • Reaction Monitoring: Stir the reaction for approximately 4 hours, monitoring the progress by thin-layer chromatography.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product by column chromatography to yield the desired N-Boc-3-nitroindole.

Achieving regioselectivity for other positions on the indole ring via direct nitration is more challenging. For instance, the synthesis of 7-nitroindole often requires an indirect approach to overcome the inherent electronic preference for other positions.[6] One effective strategy involves the nitration of a protected and functionalized indole precursor, such as sodium 1-acetylindoline-2-sulfonate, followed by deprotection and hydrolysis to yield the desired 7-nitroindole.[6]

Workflow for Selecting a Direct Nitration Strategy

Caption: Decision tree for selecting a direct nitration strategy.

Building from the Ground Up: Classical Indole Syntheses from Nitro-Substituted Precursors

Several classical named reactions in organic chemistry provide powerful tools for constructing the indole ring system from precursors that already contain a nitro group. These methods offer excellent control over the position of the nitro substituent.

The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles from ortho-substituted nitroarenes.[11][12][13] The reaction involves the treatment of the nitroarene with an excess of a vinyl Grignard reagent.[11][14][15] The presence of a substituent ortho to the nitro group is crucial for the success of the reaction, with bulkier substituents often leading to higher yields.[12][13]

Mechanism of the Bartoli Indole Synthesis

The reaction mechanism proceeds through a series of steps:[12][13][15]

  • Addition of the vinyl Grignard reagent to the nitro group to form an intermediate that decomposes to a nitrosoarene.

  • A second equivalent of the Grignard reagent reacts with the nitrosoarene.

  • A[12][12]-sigmatropic rearrangement occurs, which is facilitated by the steric bulk of the ortho substituent.[12]

  • Intramolecular cyclization and subsequent elimination of water upon acidic workup yield the 7-substituted indole.

Three equivalents of the Grignard reagent are typically required when starting from a nitroarene.[12]

Experimental Protocol: Bartoli Synthesis of 7-Methylindole

This is a representative protocol and may require optimization for different substrates.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve o-nitrotoluene in dry tetrahydrofuran (THF) and cool the solution to -40 °C.

  • Grignard Addition: Slowly add three equivalents of vinylmagnesium bromide (typically a 1 M solution in THF) to the cooled solution, maintaining the temperature below -20 °C.

  • Reaction: Stir the reaction mixture at a low temperature for approximately 1 hour.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and then perform an acidic workup.

  • Purification: Extract the product with a suitable organic solvent and purify by column chromatography.

The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles.[16][17] It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[17] While versatile, the application of the Fischer synthesis to the preparation of nitroindoles can be challenging, with some nitrophenylhydrazones failing to cyclize under various conditions.[18] However, the use of polyphosphoric acid as a catalyst has enabled the synthesis of various nitroindole-2-carboxylates in moderate to good yields.[18]

Mechanism of the Fischer Indole Synthesis [16][17]

  • Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound.

  • Tautomerization to an enamine intermediate.

  • A[12][12]-sigmatropic rearrangement.

  • Loss of ammonia and subsequent aromatization to form the indole ring.

Logical Workflow for Indole Synthesis from Nitroarenes

Caption: Decision-making workflow for synthesizing indoles from nitroarene precursors.

The Modern Toolkit: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, and the synthesis of substituted indoles is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been successfully employed to synthesize highly substituted indoles.[19] These reactions can be used to construct the indole core from appropriately functionalized precursors, which may already contain a nitro group, or the resulting substituted indole can be subsequently nitrated.

For example, 3-iodoindoles can be synthesized and then subjected to Sonogashira or Suzuki coupling reactions to introduce a wide range of substituents at the 3-position.[19] This approach provides a modular and flexible route to libraries of highly substituted indoles.[19]

Comparison of Key Synthetic Strategies

Synthetic Strategy Key Advantages Limitations Typical Regioselectivity
Direct Nitration (Modern Methods) Mild reaction conditions, high regioselectivity for the 3-position.[7][8][9]May require N-protection, regioselectivity for other positions is challenging.[6]Primarily C-3.[5][7][8][9]
Bartoli Indole Synthesis Direct route to 7-substituted indoles, good yields for sterically hindered substrates.[11][12][13]Requires an ortho-substituted nitroarene, uses excess Grignard reagent.[12][13]C-7.[11][13]
Fischer Indole Synthesis Widely applicable, uses readily available starting materials.[16][17]Can fail for some nitro-substituted hydrazones, may require harsh acidic conditions.[18]Dependent on the structure of the hydrazine and carbonyl compound.
Palladium-Catalyzed Cross-Coupling High functional group tolerance, modular and flexible for library synthesis.[19]May require multi-step synthesis of precursors, potential for catalyst poisoning.High regioselectivity based on the position of the leaving group.

Conclusion: A Forward-Looking Perspective

The synthesis of substituted nitroindoles remains an active and important area of research, driven by the diverse biological activities and synthetic potential of these compounds. While classical methods such as the Bartoli and Fischer indole syntheses continue to be valuable tools, modern approaches, including milder and more regioselective direct nitration protocols and powerful palladium-catalyzed cross-coupling reactions, have significantly expanded the synthetic chemist's toolkit. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect even more efficient, selective, and sustainable methods for the synthesis of this important class of molecules to emerge.

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  • Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole - Benchchem.
  • Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. (2006). Synfacts.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
  • Synthesis of 4- and 6-substituted nitroindoles. (2003). Tetrahedron.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem.
  • Synthesis and Reactions of Nitroindoles. (2018). Chemistry of Heterocyclic Compounds.
  • AN IMPROVED FISCHER SYNTHESIS OF NITROINDOLES. 1,3-DIMETHYL-4-, 5- AND 6-NITROINDOLES. Organic Preparations and Procedures International.
  • Synthesis of 3-nitroindoles by sequential paired electrolysis. (2021). Organic & Biomolecular Chemistry.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
  • Fischer indole synthesis – Knowledge and References. Taylor & Francis.
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  • Fischer indole synthesis - Wikipedia.
  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Advances.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem.
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An In-depth Technical Guide to 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2,3-dimethyl-6-nitro-1H-indole, a substituted nitroindole of interest to researchers in medicinal chemistry and synthetic organic chemistry. While the primary literature documenting its initial discovery is elusive, this guide consolidates available data and presents validated synthetic methodologies based on established chemical principles. We will delve into the most probable synthetic routes, physicochemical properties, predicted spectroscopic characterization, and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction and Significance

This compound (CAS No. 13801-00-8) belongs to the family of nitroindoles, a class of compounds recognized for their diverse biological activities and utility as versatile synthetic intermediates. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceuticals. The introduction of a nitro group onto the benzene ring, specifically at the 6-position, significantly modulates the electronic properties of the indole system. This modification enhances its potential as a precursor for various functional group transformations, such as reduction to the corresponding 6-aminoindole, a key building block for more complex heterocyclic systems.

The methyl groups at the 2- and 3-positions provide steric hindrance that blocks reactions at the pyrrole ring, thereby directing electrophilic substitution, such as nitration, to the benzoid portion of the molecule. This structural feature is crucial for the regioselective synthesis of specific isomers.

Synthesis and Mechanistic Insights

While a singular, definitive "discovery" paper for this compound is not prominent in the scientific literature, its synthesis can be reliably achieved through well-established organic chemistry reactions. Two primary routes are considered: Direct Nitration of 2,3-dimethylindole and the Fischer Indole Synthesis.

Primary Synthetic Route: Direct Electrophilic Nitration

The most direct and chemically sound method for preparing this compound is the electrophilic nitration of the readily available starting material, 2,3-dimethylindole.

Causality and Expertise: The indole nucleus is an electron-rich aromatic system. Electrophilic attack typically occurs preferentially at the C3 position of the pyrrole ring. However, in 2,3-dimethylindole, both the C2 and C3 positions are substituted with methyl groups. This blockage of the most reactive sites forces electrophiles to attack the benzene ring. The directing effects of the pyrrole nitrogen generally favor substitution at the C5 and C7 positions, but the precise outcome is highly dependent on the reaction conditions, particularly the acidity of the medium. Nitration in strongly acidic media can lead to protonation of the indole at C3, which deactivates the pyrrole ring and favors substitution on the benzene ring, often yielding the 5- and 6-nitro isomers.

A 1962 study by Atkinson, Kershaw, and Taylor on the nitration of 1-acetyl-2,3-dimethylindole provides a foundational methodology that can be adapted for this synthesis.[1] The N-acetyl group is an electron-withdrawing group that further deactivates the indole ring, but the general principles of using a mixed acid system at controlled temperatures are directly applicable.

The logical flow for the synthesis via direct nitration is outlined below.

G cluster_start Starting Material cluster_reagents Nitration cluster_process Reaction & Workup cluster_end Final Product Start 2,3-Dimethylindole Reagents Mixed Acid (HNO₃ / H₂SO₄) Reaction Controlled Temperature (-10°C to 0°C) Reagents->Reaction Slow Addition Quench Quench on Ice Reaction->Quench Pour Mixture Neutralize Neutralization (e.g., Na₂CO₃) Quench->Neutralize Extract Extraction (e.g., Ethyl Acetate) Neutralize->Extract Purify Purification (Chromatography/Recrystallization) Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via direct nitration.

Alternative Synthetic Route: Fischer Indole Synthesis

An alternative, though more convergent, approach is the Fischer indole synthesis, a classic and powerful method for constructing the indole ring system discovered by Emil Fischer in 1883.[2] This method involves the acid-catalyzed cyclization of an arylhydrazone.

Causality and Expertise: To synthesize this compound, the required precursors would be 4-nitrophenylhydrazine and 2-butanone (methylethylketone). The reaction proceeds through several key steps:

  • Hydrazone Formation: Condensation of 4-nitrophenylhydrazine with 2-butanone.

  • Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the core bond-forming step.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.

The use of an unsymmetrical ketone like 2-butanone can potentially lead to two different indole products. However, the cyclization generally favors the formation of the more stable product, and in many cases, a single major isomer is obtained.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Final Product Hydrazine 4-Nitrophenylhydrazine Hydrazone Formation of 4-Nitrophenylhydrazone Hydrazine->Hydrazone Condensation Ketone 2-Butanone Ketone->Hydrazone Condensation Cyclization Acid-Catalyzed Cyclization (e.g., PPA, ZnCl₂) Hydrazone->Cyclization [3,3]-Sigmatropic Rearrangement Workup Workup & Purification Cyclization->Workup Product This compound Workup->Product

Caption: Workflow for the Fischer indole synthesis of this compound.

Physicochemical Properties and Characterization

Limited experimental data is available in public literature. The following properties have been compiled from commercial supplier data.[4]

PropertyValueSource
CAS Number 13801-00-8[4]
Molecular Formula C₁₀H₁₀N₂O₂[4]
Molecular Weight 190.20 g/mol [4]
Appearance Crystalline SolidAssumed
Melting Point 141 °C[4]
Solubility Soluble in DMSO, DMF, moderately soluble in acetone, ethyl acetate; sparingly soluble in methanol; insoluble in water.Predicted
Predicted Spectroscopic Data

In the absence of published spectra, the following characterization data can be predicted based on the molecular structure and principles of spectroscopy.

(400 MHz, DMSO-d₆)

  • ~11.0-11.5 ppm (s, 1H): N-H proton of the indole ring. Expected to be a broad singlet.

  • ~8.2 ppm (d, J ≈ 2 Hz, 1H): H-7 proton. This proton is ortho to the nitro group and is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-5.

  • ~7.8 ppm (dd, J ≈ 8.8, 2 Hz, 1H): H-5 proton. This proton is coupled to both H-4 (ortho) and H-7 (meta).

  • ~7.5 ppm (d, J ≈ 8.8 Hz, 1H): H-4 proton. This proton is ortho to H-5.

  • ~2.4 ppm (s, 3H): C2-CH₃ protons.

  • ~2.2 ppm (s, 3H): C3-CH₃ protons.

(100 MHz, DMSO-d₆)

  • ~142 ppm: C-6 (carbon bearing the nitro group).

  • ~138 ppm: C-7a (bridgehead carbon).

  • ~132 ppm: C-3a (bridgehead carbon).

  • ~130 ppm: C-2 (carbon with methyl group).

  • ~118 ppm: C-4.

  • ~115 ppm: C-5.

  • ~108 ppm: C-7.

  • ~105 ppm: C-3 (carbon with methyl group).

  • ~12 ppm: C2-CH₃ carbon.

  • ~8 ppm: C3-CH₃ carbon.

  • ~3300-3400 cm⁻¹: N-H stretching.

  • ~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Asymmetric and symmetric NO₂ stretching, respectively. These are characteristic and strong peaks.

  • ~1600 cm⁻¹, ~1450 cm⁻¹: C=C aromatic stretching.

  • ~2900-3000 cm⁻¹: C-H stretching from methyl and aromatic groups.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound via direct nitration, adapted from established methods for similar substrates.[1] This protocol must be performed by trained personnel using appropriate personal protective equipment (PPE) in a certified fume hood.

Synthesis of this compound

Materials:

  • 2,3-Dimethylindole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to chilled (0°C) concentrated sulfuric acid (5-10 volumes based on the indole) with stirring. Keep the mixture cooled in an ice bath.

  • Reaction Setup: Dissolve 2,3-dimethylindole (1.0 eq) in concentrated sulfuric acid (10-15 volumes) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool the solution to -10°C using an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the indole solution over 30-60 minutes. It is critical to maintain the internal temperature below -5°C throughout the addition to minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5°C to 0°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable workup and extraction procedure for the sample is performed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Workup: Allow the ice to melt, then filter the resulting solid. Alternatively, if a precipitate does not form readily, neutralize the cold aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Potential Applications and Future Research

The this compound molecule is a valuable intermediate for further chemical synthesis.

  • Precursor to Aminoindoles: The nitro group can be readily reduced to a 6-amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, sodium dithionite). The resulting 6-amino-2,3-dimethylindole is a key building block for synthesizing compounds with potential applications in materials science and as ligands for catalysis.

  • Medicinal Chemistry Scaffolds: Aminoindoles can be further functionalized to create libraries of compounds for screening against various biological targets. The indole nucleus is a common feature in kinase inhibitors, and substitutions on the benzene ring are crucial for tuning selectivity and pharmacokinetic properties.

Future research should focus on the full characterization of this compound, including obtaining high-resolution NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction to confirm its structure. Exploring its biological activity, or that of its derivatives, in various assays could uncover novel therapeutic potential.

References

  • Atkinson, C. M., Kershaw, J. W., & Taylor, A. (1962). 857. The nitration of 1-acetyl-2,3-dimethylindole. Journal of the Chemical Society (Resumed), 4426. [Link]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

  • Wikipedia contributors. (2023, December 28). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

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Theoretical Blueprint for Elucidating the Electronic Structure of 2,3-dimethyl-6-nitro-1H-indole: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] The functionalization of this core, as seen in 2,3-dimethyl-6-nitro-1H-indole, significantly modulates its electronic properties and, consequently, its biological activity and potential as a drug candidate.[2] This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound using quantum chemical calculations. We will detail a robust, self-validating computational protocol grounded in Density Functional Theory (DFT), explaining the causality behind methodological choices. The focus is on deriving key electronic descriptors—including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges—and interpreting this data to predict the molecule's reactivity, stability, and potential for intermolecular interactions, offering critical insights for drug design and development.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, renowned for its ability to mimic peptide structures and interact with a wide array of biological targets. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of specific substituents onto the indole core is a key strategy for fine-tuning its pharmacological profile.

  • Methyl Groups (at C2 and C3): The dimethyl substitution at the 2 and 3 positions sterically influences the molecule's conformation and can enhance its binding affinity and lipophilicity, which are crucial for pharmacokinetic properties.

  • Nitro Group (at C6): The nitro group (NO₂) is a powerful electron-withdrawing moiety.[2] Its presence at the C6 position is expected to profoundly alter the electron density distribution across the entire indole ring system, influencing the molecule's reactivity and potential to engage in specific biological interactions.[2][4]

Understanding the precise electronic consequences of this substitution pattern is paramount for rationally designing novel therapeutic agents based on this scaffold.

Theoretical Framework: Harnessing the Predictive Power of Density Functional Theory (DFT)

To probe the electronic structure of a molecule like this compound, ab initio quantum chemical methods are indispensable. Among these, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency, making it the workhorse for systems of this size.

The core principle of DFT is that the total energy of a system can be determined from its electron density. The choice of the functional and basis set is critical for the reliability of the results.

  • Functional Selection (B3LYP): The Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is a widely used and well-validated choice. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing robust results for a broad range of organic molecules.

  • Basis Set Selection (6-311++G(d,p)): A Pople-style basis set like 6-311++G(d,p) is chosen for its flexibility. The "6-311" indicates a split-valence set for core and valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately describing the delocalized electrons in the aromatic system and the lone pairs on heteroatoms. The "(d,p)" adds polarization functions, allowing for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[5][6]

This combination of B3LYP/6-311++G(d,p) provides a high level of theory, ensuring that the calculated properties are reliable and predictive.[6][7]

Methodology: A Validated Computational Protocol

The following workflow outlines a step-by-step, self-validating process for the theoretical analysis.

Step 1: Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the molecule.

  • Initial Structure: Construct the this compound molecule using a molecular builder.

  • Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically adjusts all bond lengths, bond angles, and dihedral angles to find the structure with the minimum potential energy.

Step 2: Vibrational Frequency Analysis

This is a critical validation step.

  • Frequency Calculation: At the same level of theory, calculate the harmonic vibrational frequencies.

  • Verification: Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency would indicate a transition state, not a stable structure.

  • Spectroscopic Correlation: The calculated frequencies can be used to predict the theoretical FT-IR and Raman spectra, which can be compared with experimental data for further validation.[6][8][9]

G cluster_workflow Computational Workflow A 1. Build Initial Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: Check for Imaginary Frequencies C->D D->B  Result is Invalid (Re-optimize) E Stable Structure Confirmed (Zero Imaginary Frequencies) D->E  Result is Valid F 4. Perform Electronic Property Calculations (HOMO-LUMO, MEP, Mulliken) E->F G cluster_props Calculated Electronic Properties cluster_interp Predicted Molecular Behavior HOMO HOMO/LUMO Energy Gap Reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) HOMO->Reactivity Stability Kinetic Stability HOMO->Stability MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity Interactions Intermolecular Interactions (H-Bonding, Electrostatic) MEP->Interactions Mulliken Mulliken Atomic Charges Mulliken->Reactivity Mulliken->Interactions

Caption: Relationship between calculated properties and predicted behavior.

Application in Drug Development

The theoretical data derived from this protocol provides actionable intelligence for drug development professionals:

  • Structure-Activity Relationship (SAR): By understanding the electronic basis of the molecule's activity, researchers can rationally design new analogues. For example, the MEP map can guide the modification of substituents to enhance interactions with a target protein's active site.

  • Metabolic Stability: The reactive sites identified by HOMO/LUMO and MEP analyses can indicate potential sites of metabolic transformation (e.g., oxidation). This knowledge allows for modifications to block or slow metabolism, improving the drug's half-life.

  • Pharmacophore Modeling: The calculated charge distribution and electrostatic potential are essential parameters for building and refining pharmacophore models, which define the essential features required for a molecule to bind to a specific target.

Conclusion

The theoretical investigation of this compound's electronic structure via Density Functional Theory provides a profound understanding of its intrinsic properties. A robust computational protocol, as outlined in this guide, yields critical descriptors like the HOMO-LUMO gap, MEP, and atomic charges. This data collectively paints a detailed picture of the molecule's stability, reactivity, and potential for intermolecular interactions. For researchers in drug discovery, this theoretical blueprint is not merely an academic exercise; it is a predictive tool that enables the rational design of more potent, selective, and metabolically stable therapeutic agents, accelerating the journey from molecular concept to clinical candidate.

References

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 850-856.
  • ResearchGate. (n.d.). Generated molecular electrostatic potential (MEP) maps of compound 2...[Link]

  • Zipse, H. (n.d.). Mulliken population analysis. Department of Chemistry, LMU Munich. [Link]

  • ACG Publications. (2024). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. [Link]

  • ResearchGate. (n.d.). Calculated molecular electrostatic potential (MEP) of the compounds 1-3. [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. [Link]

  • Conference Paper. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. [Link]

  • Q-Chem Manual. (n.d.). Population Analysis. [Link]

  • Singh, G., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100529. [Link]

  • ResearchGate. (n.d.). Calculated Mulliken population analysis for the heterocycles 1 and 2...[Link]

  • Rasayan Journal of Chemistry. (2015). THEORETICAL INVESTIGATION OF ELECTROSTATIC POTENTIAL AND NON LINEAR OPTICAL PROPERTIES OF M–NITROACETANILIDE. [Link]

  • ResearchGate. (2025). Recyclization of 3‐substituted‐6,8‐dimethylchromones with some heterocyclic enamines...[Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map calculated at B3LYP/6-311++G(d,p) level. [Link]

  • Hernandez-Vazquez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 713. [Link]

  • Tursun, M., et al. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 534-546. [Link]

  • Jasiński, R., & Mirosław, B. (2021). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Journal of Molecular Structure. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates...[Link]

  • Radhi, A. H., et al. (2020). HOMO-LUMO Energies and Geometrical Structures Effect on Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology, 18(1), 37-45. [Link]

  • DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Spectral (FT-IR, Raman, NMR, UV-Vis and NLO) Analysis of a potential antitumor drug: 1-Methyl-6-Nitro-1H-Benzimidazole. [Link]

  • CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. [Link]

  • ResearchGate. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole...[Link]

  • Gonzalez, L., et al. (2011). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 115(44), 12258-12265. [Link]

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Methodological & Application

Application Note & Protocol: 2,3-Dimethyl-6-nitro-1H-indole as a Novel Dual-Polarity Matrix for MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Matrix in MALDI-MS

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the non-destructive ionization of a wide range of molecules, from small metabolites to large proteins. The success of a MALDI experiment is fundamentally dependent on the choice of a suitable matrix. An ideal matrix co-crystallizes with the analyte, absorbs energy from the laser, and facilitates the "soft" ionization of the analyte molecules. Key properties of an effective MALDI matrix include strong absorption at the laser's wavelength, the ability to isolate analyte molecules within the crystal lattice, and the promotion of analyte ionization, all while contributing minimal background signals in the mass spectrum.[1] The search for novel matrices is driven by the need to enhance sensitivity, reduce ion suppression in complex mixtures, and improve performance for specific classes of analytes or in different polarity modes.[2][3]

This application note details the use of 2,3-dimethyl-6-nitro-1H-indole as a highly effective, dual-polarity MALDI matrix, particularly advantageous for mass spectrometry imaging (MSI) and the analysis of diverse compound classes.

This compound: A Superior Matrix Framework

Recent studies have introduced a family of nitro indole (NI) derivatives as a new class of MALDI matrices.[4][5] Among these, This compound (referred to herein as 2,3,6-DMNI ) has demonstrated exceptional performance in specific applications, notably in the imaging of plant metabolites.[4][5]

The chemical structure of 2,3,6-DMNI incorporates a nitro group, an electron-withdrawing functionality that plays a crucial role in its ionization efficiency. This feature, combined with the indole scaffold, allows for effective energy absorption and subsequent proton transfer to or from the analyte, enabling robust ion formation in both positive and negative ion modes.[4][5] This dual-polarity capability is a significant advantage over matrices that are effective in only one mode.

Comparative Performance and Key Advantages

In a comparative study, 2,3,6-DMNI and other nitro indole derivatives were evaluated against commonly used matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA).[4][5] While another nitro indole derivative, 3,4-MNI, showed the best overall performance for complex mixtures, 2,3,6-DMNI was identified as the optimal matrix for blueberry tissue imaging , showcasing its utility in spatially resolved analyses of complex biological samples.[4][5]

Key advantages of using 2,3,6-DMNI as a MALDI matrix include:

  • Dual-Polarity Analysis: Efficiently generates both positive and negative ions, allowing for the comprehensive analysis of a broad class of analytes including lipids, peptides, proteins, and glycans from a single sample preparation.[4][5]

  • Enhanced Ionization in Negative Ion Mode: Particularly effective for the analysis of plant metabolites and lipids in the m/z 600–900 region in negative ion mode.[4][5]

  • Suitability for MALDI Imaging: Demonstrated superior performance in tissue imaging applications, providing enhanced ionization for spatially localized compounds.[4][5]

Experimental Protocols

The following protocols are based on established methodologies for the use of nitro indole derivatives as MALDI matrices.[4][5][6]

Protocol 1: Preparation of 2,3,6-DMNI Matrix Solution

Objective: To prepare a stock solution of 2,3,6-DMNI for application to MALDI targets or tissue samples.

Materials:

  • This compound (2,3,6-DMNI) powder

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Trifluoroacetic acid (TFA), optional for positive ion mode enhancement

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Prepare the solvent mixture. A common solvent system for nitro indole matrices is a 1:1 (v/v) solution of acetonitrile and ultrapure water.

  • Weigh out the appropriate amount of 2,3,6-DMNI to achieve the desired concentration. A typical starting concentration is 50 mM.[6]

  • Add the 2,3,6-DMNI powder to a microcentrifuge tube.

  • Add the required volume of the ACN/water solvent mixture to the tube.

  • For enhanced performance in positive ion mode, 0.1% TFA can be added to the solvent mixture.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the powder.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • The matrix solution is now ready for use. Store in a dark, cool place when not in use.

Protocol 2: Sample Preparation and Target Spotting

Objective: To prepare a sample-matrix co-crystal on a MALDI target plate for analysis.

Materials:

  • Prepared 2,3,6-DMNI matrix solution (from Protocol 1)

  • Analyte solution (e.g., protein digest, lipid extract)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Dried-Droplet Method: a. Pipette 1 µL of the analyte solution onto a spot on the MALDI target plate. b. Immediately add 1 µL of the 2,3,6-DMNI matrix solution to the analyte droplet. c. Pipette the mixture up and down gently to mix. d. Allow the spot to air dry completely at room temperature. This will result in the formation of sample-matrix co-crystals. e. The target is now ready for insertion into the mass spectrometer.

  • Thin Film Deposition for Tissue Imaging: a. For MALDI imaging applications, the matrix can be deposited as a thin film over the tissue section. b. A vacuum sublimation method can be employed for uniform matrix coating.[4][5] c. Alternatively, an automated sprayer can be used to apply the 2,3,6-DMNI solution over the tissue section. d. The goal is to create a fine, homogeneous layer of matrix crystals on the tissue surface.

Data Presentation

Parameter Recommendation Notes
Matrix Concentration 50 mMCan be optimized based on analyte type and desired signal intensity.
Solvent System Acetonitrile/Water (1:1, v/v)0.1% TFA can be added for positive ion mode.
Deposition Method Dried-Droplet, Thin FilmDried-droplet for discrete samples; thin film for tissue imaging.
Polarity Modes Positive and NegativeEffective in both modes.
Primary Applications MALDI Imaging, Lipids, Peptides, Proteins, GlycansParticularly strong for plant metabolite imaging.[4][5]

Visualizing the MALDI Process with 2,3,6-DMNI

The following diagram illustrates the fundamental workflow of a MALDI-MS experiment utilizing 2,3,6-DMNI as the matrix.

MALDI_Workflow MALDI-MS Workflow with 2,3,6-DMNI Matrix cluster_prep Sample & Matrix Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Analyte Analyte Solution (e.g., Lipid Extract) Mix Co-crystallization (Analyte + Matrix) Analyte->Mix Matrix 2,3,6-DMNI Solution (50 mM in ACN/H2O) Matrix->Mix Laser Laser Desorption/Ionization Mix->Laser On MALDI Target TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Identification and/or Spatial Localization (Imaging) Spectrum->Interpretation

Caption: Workflow of MALDI-MS using 2,3,6-DMNI matrix.

Conclusion

This compound is a valuable addition to the toolkit of MALDI matrices. Its demonstrated efficacy in both positive and negative ion modes, coupled with its standout performance in mass spectrometry imaging of plant metabolites, makes it a compelling choice for researchers facing challenges with conventional matrices. The protocols outlined in this note provide a solid foundation for the successful application of 2,3,6-DMNI in a variety of analytical scenarios, from routine sample analysis to advanced tissue imaging.

References

  • Bokhart, M. T., Manni, J. P., & Muddiman, D. C. (2020). Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI. PubMed Central. [Link]

  • Liang, Y., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

  • Liang, Y., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed. [Link]

  • D'Arienzo, C., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. MDPI. [Link]

  • ResearchGate. (n.d.). Structures of selected novel MALDI matrices for imaging. ResearchGate. [Link]

  • He, J., et al. (2018). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. RSC Publishing. [Link]

  • Liang, Y., et al. (2024). Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B. ACS Publications. [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 2,3-dimethyl-6-nitro-1H-indole, a valuable heterocyclic compound. The synthesis commences with the well-established Fischer indole synthesis to produce the 2,3-dimethyl-1H-indole intermediate from phenylhydrazine and butan-2-one. This is followed by a regioselective nitration step to introduce a nitro group at the C6 position of the indole ring. This guide emphasizes the critical aspects of the reaction mechanisms, experimental setup, safety precautions, and purification techniques, offering a robust and reproducible methodology for laboratory-scale synthesis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] Specifically, substituted nitroindoles serve as crucial intermediates for the synthesis of aminoindoles and other complex derivatives. This compound is a key building block, with its physical properties including a molecular weight of 190.2 g/mol and a melting point of 141°C.[2] This application note presents a detailed protocol grounded in established chemical principles, primarily the Fischer indole synthesis and electrophilic aromatic substitution, to provide researchers with a reliable pathway to this compound.

Overall Synthesis Scheme

The synthesis is performed in two primary stages:

  • Fischer Indole Synthesis: Formation of 2,3-dimethyl-1H-indole from phenylhydrazine and butan-2-one, catalyzed by an acid.[3][4]

  • Electrophilic Nitration: Introduction of a nitro group onto the C6 position of the dimethylindole ring system using a mixed-acid nitrating agent.[5][6]

PART 1: Critical Safety Protocols

Warning: The following procedures involve the use of hazardous, corrosive, and reactive chemicals. Nitration reactions are highly exothermic and can lead to runaway reactions or explosions if not handled with extreme care.[7][8] This protocol must only be performed by trained personnel in a well-equipped chemical laboratory.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical safety goggles along with a full-face shield when handling corrosive acids.[9][10]

  • Engineering Controls: All steps, especially the nitration, must be conducted inside a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[7][11] An emergency safety shower and eyewash station must be immediately accessible.[10]

  • Reagent Handling:

    • Mixed Acid (HNO₃/H₂SO₄): Always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. NEVER add sulfuric acid to nitric acid. This mixture is extremely corrosive and a powerful oxidizing agent.[9][12]

    • Avoid contact with combustible materials, organic solvents, and metals.[11]

  • Emergency Preparedness: Have appropriate spill containment and neutralization kits readily available. For acid spills, use an inert absorbent material like sand or a commercial acid neutralizer (e.g., sodium carbonate).[11]

PART 2: Experimental Protocol

Step 1: Fischer Indole Synthesis of 2,3-dimethyl-1H-indole

This procedure is based on the acid-catalyzed reaction between an arylhydrazine and a ketone.[13][14] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[15][15]-sigmatropic rearrangement and cyclization to form the indole ring.[4][16]

Materials & Reagents:

  • Phenylhydrazine

  • Butan-2-one (Methyl Ethyl Ketone)

  • Ethanol

  • Polyphosphoric Acid (PPA) or Boron Trifluoride Etherate (BF₃·OEt₂)[4][17]

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrazone Formation: In a round-bottom flask, combine phenylhydrazine (1.0 eq) and butan-2-one (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone may be observed as a change in color or the formation of a precipitate.

  • Cyclization: Carefully add the acid catalyst to the reaction mixture.

    • If using PPA: Add polyphosphoric acid and heat the mixture to 80-100°C for 2-3 hours.

    • If using BF₃·OEt₂: Add boron trifluoride etherate (approx. 0.2 eq) and reflux the mixture for 1-2 hours.[17]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude 2,3-dimethyl-1H-indole can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Step 2: Nitration of 2,3-dimethyl-1H-indole

This step involves the electrophilic aromatic substitution of the indole ring. The nitro group (NO₂) is directed primarily to the C6 position under these conditions.

Materials & Reagents:

  • 2,3-dimethyl-1H-indole (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer

  • Ice/salt bath

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.0 eq) dropwise to chilled concentrated sulfuric acid (2-3 vol) in an ice/salt bath. Maintain the temperature below 10°C throughout the addition.

  • Dissolution of Substrate: In the three-neck flask, dissolve the 2,3-dimethyl-1H-indole (1.0 eq) in concentrated sulfuric acid. Cool this solution to 0°C using an ice/salt bath.

  • Nitration Reaction: Add the pre-made nitrating mixture dropwise from the dropping funnel to the indole solution. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. The reaction is highly exothermic.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent such as ethanol to yield the final product.

PART 3: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value (141°C).[2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the nitro group.

  • Mass Spectrometry (MS): To confirm the molecular weight (190.2 g/mol ).[2]

PART 4: Data and Workflow Visualization

Quantitative Data Summary
ParameterStep 1: Fischer Indole SynthesisStep 2: Nitration
Key Reagents Phenylhydrazine, Butan-2-one2,3-dimethyl-1H-indole, HNO₃, H₂SO₄
Catalyst Polyphosphoric Acid or BF₃·OEt₂Sulfuric Acid
Solvent EthanolSulfuric Acid
Temperature Reflux (80-100°C)0-5°C
Reaction Time 1-3 hours1-2 hours
Typical Yield 70-90%[17]Variable, typically moderate
Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Nitration A 1. Mix Phenylhydrazine & Butan-2-one in Ethanol B 2. Add Acid Catalyst (e.g., BF₃·OEt₂) & Reflux A->B C 3. Neutralize with NaHCO₃ B->C D 4. Extract with DCM C->D E 5. Purify Intermediate D->E F 6. Dissolve Intermediate in cold H₂SO₄ E->F 2,3-dimethyl-1H-indole G 7. Add Nitrating Mixture (HNO₃/H₂SO₄) at 0-5°C F->G H 8. Quench on Ice Water G->H I 9. Filter Precipitate H->I J 10. Recrystallize Final Product I->J End Final Product: This compound J->End Start Start Start->A FischerMechanism Start Phenylhydrazine + Butan-2-one Hydrazone Phenylhydrazone Start->Hydrazone H⁺ Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aminal Formation Diimine->Cyclization Elimination NH₃ Elimination & Aromatization Cyclization->Elimination H⁺ Product 2,3-dimethyl-1H-indole Elimination->Product

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

  • Wikipedia. Bischler–Möhlau indole synthesis. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • NIH. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. [Link]

  • chemeurope.com. Bischler-Möhlau indole synthesis. [Link]

  • Semantic Scholar. Bischler-Möhlau indole synthesis. [Link]

  • Merck Index. Bischler-Möhlau Indole Synthesis. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • YouTube. Nitration reaction safety. [Link]

  • National Academic Digital Library of Ethiopia. Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • University of Washington Environmental Health & Safety. Nitric Acid Safety. [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Slideshare. Japp klingemann reaction. [Link]

  • ResearchGate. Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. [Link]

  • Google Patents.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • PubMed. A three-component Fischer indole synthesis. [Link]

  • Semantic Scholar. Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. [Link]

  • Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

  • RSC Publishing. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

  • RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

  • HETEROCYCLES. the leimgruber-batcho indole synthesis. [Link]

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

  • ResearchGate. Proposed reaction mechanism for the nitration/nitrosation of indoles. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole. [Link]

  • ACS Publications. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • Wikipedia. Nitration. [Link]

  • J&K Scientific. 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole. [Link]

  • Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

Sources

Topic: Analytical Methods for the Quantification of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the quantitative determination of 2,3-dimethyl-6-nitro-1H-indole. Recognizing the growing importance of substituted nitroindoles in medicinal chemistry and material science, this guide presents three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Each protocol is designed to be a self-validating system, with detailed explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility. This note serves as a practical resource for researchers in quality control, drug development, and chemical synthesis, enabling accurate and reliable quantification of the target analyte.

Introduction and Analyte Overview

This compound is an aromatic heterocyclic compound belonging to the indole family. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] The addition of a nitro group significantly influences the molecule's electronic properties, polarity, and potential biological activity, making its derivatives subjects of interest in various research fields.[2] Accurate quantification is paramount for reaction monitoring, purity assessment, stability studies, and formulation development.

This guide provides a multi-platform approach to analysis, acknowledging that the optimal method depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and available instrumentation.

Analyte Physicochemical Properties:

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₂ [3]
Molecular Weight 190.2 g/mol [3]
CAS Number 13801-00-8 [3]
Appearance Crystalline Solid [3]
Melting Point 141 °C [3]

| Structure | CC1=C(NC2=C1C=CC(=C2)[O-])C |[3] |

General Analytical Workflow

The quantification of this compound, irrespective of the chosen technique, follows a structured workflow. This process ensures that data is accurate, reproducible, and traceable from sample receipt to the final reported concentration.

General_Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Logging SamplePrep Sample Preparation (Extraction, Dilution) Sample->SamplePrep StdPrep Standard Preparation (Calibration & QC) Instrument Instrument Setup & System Suitability StdPrep->Instrument Analysis Sequence Run (Standards, QCs, Samples) SamplePrep->Analysis Instrument->Analysis Processing Data Integration & Calibration Curve Generation Analysis->Processing Calculation Concentration Calculation Processing->Calculation Report Final Report Generation & Data Review Calculation->Report HPLC_Workflow Start Prepare Mobile Phase (ACN/Water/Formic Acid) Equilibrate Equilibrate HPLC System with C18 Column Start->Equilibrate Inject_Std Inject Calibration Standards (1-100 µg/mL) Equilibrate->Inject_Std Generate_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Std->Generate_Curve Inject_Sample Inject Prepared Sample Generate_Curve->Inject_Sample Quantify Quantify Analyte using Calibration Curve Inject_Sample->Quantify GCMS_Workflow Prep Prepare Standards & Samples in Ethyl Acetate Setup Set GC-MS Parameters (Temp Program, SIM Ions) Prep->Setup Inject Inject 1 µL into GC Inlet Setup->Inject Separate Separation on HP-5MS Column Inject->Separate Detect Ionization (EI) & Detection (MS in SIM mode) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Sources

High-performance liquid chromatography (HPLC) analysis of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-dimethyl-6-nitro-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (CAS No: 13801-00-8).[1] This compound is a significant intermediate in various synthetic pathways, making its purity and accurate quantification critical for quality control in research and drug development. The described method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection, ensuring high precision, accuracy, and reliability. This guide provides a comprehensive protocol, from sample preparation to data analysis, and includes system suitability criteria and method validation parameters as per International Conference on Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Scientific Principle

This compound is a nitroaromatic indole derivative. The presence of the nitro group (a strong chromophore) and the overall molecular structure make it well-suited for analysis by UV-based HPLC. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[4]

This method is based on the principle of Reverse-Phase Chromatography . In this mode, the stationary phase (the column packing material) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar. The analyte, this compound, is a relatively non-polar molecule. It will therefore interact with the non-polar C18 stationary phase and be retained. A polar mobile phase, composed of a mixture of water and an organic solvent like acetonitrile, is used to elute the compound from the column.[5][6] The strength of the interaction, and thus the retention time, is modulated by adjusting the ratio of the organic solvent in the mobile phase.[6][7] Detection is achieved by a UV detector set at a wavelength where the nitroaromatic system of the analyte exhibits strong absorbance, ensuring high sensitivity.[8]

Materials and Instrumentation

Reagents and Standards
  • Reference Standard: this compound, purity ≥98%

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Methanol: HPLC grade (for cleaning and sample preparation tests)

  • Formic Acid (FA): HPLC grade, ~99% purity (optional, for mobile phase modification)

Instrumentation and Consumables
  • HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for high resolution.[9] Shorter columns (e.g., 150 mm) can be used for faster analysis if resolution from impurities is sufficient.[7]

  • Data Acquisition Software: Chromatography data station (CDS) for instrument control and data processing.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with the sample solvent (e.g., PTFE or Nylon).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the initial System Suitability Testing (SST) confirms the readiness and performance of the entire analytical setup before proceeding with sample analysis.[10]

Preparation of Solutions

Mobile Phase Preparation:

  • Composition: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Rationale: This ratio provides a good balance between analysis time and resolution for many nitroaromatic compounds.[8][11] The optimal ratio should be confirmed during method development. Adding 0.1% formic acid to both solvents can improve peak shape by suppressing interactions with residual silanols on the stationary phase.[12]

  • Procedure:

    • Measure 600 mL of HPLC-grade Acetonitrile.

    • Measure 400 mL of HPLC-grade Water.

    • Combine in a 1 L solvent reservoir.

    • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum degassing to prevent air bubbles in the system.[13]

Diluent Preparation:

  • Composition: Use the mobile phase (Acetonitrile/Water 60:40 v/v) as the diluent.

  • Rationale: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion upon injection.

Standard Solution Preparation:

  • Stock Standard Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 50 mL Class A volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Stock Standard Solution into a 50 mL Class A volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution will be used for system suitability and quantification.

Sample Preparation:

  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound.

  • Transfer it to a 50 mL volumetric flask and prepare it in the same manner as the Stock Standard Solution to achieve a target concentration of 500 µg/mL.

  • Perform a subsequent 1-in-10 dilution to reach the target working concentration of 50 µg/mL.

  • Before injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.[14]

    • Causality: Filtration is a critical step to remove insoluble particulates that can clog the injector or the column inlet frit, leading to high backpressure and poor chromatographic performance.[15]

Chromatographic Conditions

The following parameters provide a robust starting point for the analysis.

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time ~10 minutes (or until the principal peak has eluted and the baseline is stable)

Rationale for Parameter Selection:

  • Flow Rate (1.0 mL/min): This is a standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.[8]

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.

  • Detection Wavelength (254 nm): Nitroaromatic compounds typically exhibit strong absorbance near 254 nm, offering excellent sensitivity for detection.[8]

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[16][17] This ensures that the equipment is functioning correctly and the results will be valid.[18]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (50 µg/mL) six consecutive times.

  • Analyze the resulting chromatograms and calculate the parameters listed in the table below.

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD ≤ 1.0%Ensures the stability and precision of the pump and system.[18]
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.[18]
Tailing Factor (T) 0.8 – 1.5Measures peak symmetry; values outside this range may indicate column degradation or adverse interactions.[16]
Theoretical Plates (N) ≥ 2000Indicates the efficiency and separation power of the column.[16]

If all SST criteria are met, the system is ready for sample analysis. If not, troubleshoot the system before proceeding.

Analysis Sequence

A typical, logical analysis sequence is as follows:

  • Blank Injection (Diluent)

  • System Suitability Injections (Working Standard, x6)

  • Working Standard Injection (for calibration)

  • Sample Injections (in duplicate or triplicate)

  • Working Standard Injection (as a check standard after every 5-10 sample injections)

Visualization of Workflows

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (ACN:H2O, 60:40) a1 System Equilibration (Stable Baseline) p1->a1 p2 Prepare Standard Solutions (Stock & Working) a2 System Suitability Test (SST) (6x Standard Injections) p2->a2 p3 Prepare Sample Solutions (Weigh -> Dissolve -> Filter) a3 Run Analysis Sequence (Standards & Samples) p3->a3 a1->a2 a2->a3 d1 Integrate Chromatograms a3->d1 d2 Quantify Analyte (vs. Standard Peak Area) d1->d2 d3 Generate Final Report (Purity / Assay) d2->d3

Caption: Overall experimental workflow from preparation to final report.

SST_Logic start Inject Standard (n=6) check Calculate SST Parameters: - %RSD (Area, RT) - Tailing Factor - Theoretical Plates start->check pass Criteria Met? (e.g., %RSD ≤ 2.0%) check->pass proceed Proceed with Sample Analysis pass->proceed Yes troubleshoot STOP: Troubleshoot System (Check for leaks, column issues, etc.) pass->troubleshoot No

Sources

Application Note: Analysis of 2,3-dimethyl-6-nitro-1H-indole by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the identification and characterization of 2,3-dimethyl-6-nitro-1H-indole using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical technique for this specific nitroindole derivative. The protocol outlines sample preparation, GC-MS instrumentation parameters, and expected fragmentation patterns, providing a comprehensive guide for qualitative analysis.

Introduction

This compound is a member of the nitroindole family, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of the nitro group and the indole scaffold suggests potential applications in various fields, including as intermediates in the synthesis of pharmacologically active molecules.[1][2][3] Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and metabolic studies of such compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like many indole derivatives.[4][5][6][7] This application note provides a robust GC-MS method tailored for the analysis of this compound.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound (synthesis may be required if not commercially available).[1][3]

  • Solvent: High-purity methanol or ethyl acetate (GC or HPLC grade).

  • Inert Gas: Helium (99.999% purity) for use as a carrier gas.

Sample Preparation

The key to successful GC-MS analysis is proper sample preparation to ensure the analyte is in a suitable form for injection and vaporization.

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet or column.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used. The choice of a mid-polarity column is based on the need to effectively separate the analyte from potential impurities.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 7890A or equivalentProvides reliable and reproducible results.
Mass Spectrometer Agilent 5975C or equivalentOffers excellent sensitivity and mass accuracy.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA nonpolar column suitable for a wide range of analytes.[8]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.[5]
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode Split (10:1 or 20:1)Prevents column overloading and ensures sharp peaks.[5]
Oven Program Initial temp: 100 °C, hold for 2 min. Ramp to 280 °C at 10 °C/min. Hold at 280 °C for 5 min.A temperature ramp allows for the separation of compounds with different boiling points.[5]
MS Source Temp. 230 °COptimizes ionization efficiency.[5]
MS Quad Temp. 150 °CMaintains ion trajectory and improves resolution.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.[5]
Scan Range 40-500 m/zCovers the expected molecular ion and fragment ions.[9]

Data Analysis and Expected Results

Chromatographic Analysis

Under the proposed GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the established method and can be used for qualitative identification in subsequent analyses.

Mass Spectral Interpretation

The mass spectrum of this compound will provide definitive structural information. Based on the principles of mass spectrometry and the known fragmentation patterns of nitroaromatic and indole compounds, the following key fragments are anticipated.[10][11][12][13]

  • Molecular Ion (M+): The molecular weight of this compound is 190.19 g/mol . A prominent molecular ion peak is expected at m/z 190.

  • Loss of a Nitro Group (-NO2): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da).[10][11][12] This would result in a fragment ion at m/z 144.

  • Loss of Nitric Oxide (-NO): Another characteristic fragmentation is the loss of nitric oxide (30 Da), leading to a fragment at m/z 160.[10][11]

  • Loss of a Methyl Group (-CH3): Cleavage of a methyl group from the dimethylindole core would produce a fragment at m/z 175.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, leading to smaller ions characteristic of the indole ring structure. For instance, the fragment at m/z 144 could lose a methyl group to yield a fragment at m/z 129.

Predicted Mass Spectrum
m/z Proposed Fragment Description
190[M]+Molecular Ion
175[M - CH3]+Loss of a methyl group
160[M - NO]+Loss of nitric oxide
144[M - NO2]+Loss of a nitro group
129[M - NO2 - CH3]+Subsequent loss of a methyl group

Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Standard Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Filtration C->D E Injection into GC D->E Inject Sample F Chromatographic Separation E->F G Elution into MS F->G H Ionization (EI) G->H I Mass Analysis (Quadrupole) H->I J Detection I->J K Chromatogram Analysis (Retention Time) J->K Acquire Data L Mass Spectrum Analysis (Fragmentation Pattern) J->L M Compound Identification K->M L->M

Caption: GC-MS workflow from sample preparation to data analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the qualitative analysis of this compound. The outlined instrumental parameters and expected fragmentation patterns serve as a comprehensive guide for researchers and scientists in drug development and related fields. This method ensures accurate identification and characterization of this important nitroindole derivative, facilitating its further study and application.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Indole. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • 3-Indoleacetic acid, 2TMS derivative. NIST WebBook. Available at: [Link]

  • Indole, TMS derivative. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Indol-5-ol, TMS derivative. NIST WebBook. Available at: [Link]

  • Indole. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. Available at: [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. Available at: [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Oxford Academic. Available at: [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. Available at: [Link]

  • Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. PubMed. Available at: [Link]

  • Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers. Available at: [Link]

  • Mass spectral studies of nitroindole compounds. TSI Journals. Available at: [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. The Royal Society of Chemistry. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. PubChem. Available at: [Link]

  • Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Iso. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. PubMed Central. Available at: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. Analytical Chemistry. ACS Publications. Available at: [Link]

  • Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chromatography. IRIS Unime. Available at: [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. PubMed Central. Available at: [Link]

  • Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. Karbala International Journal of Modern Science. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Indole, 3-methyl-. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

In vitro assays involving 2,3-dimethyl-6-nitro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to In Vitro Assays for 2,3-dimethyl-6-nitro-1H-indole Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and interpretation of key in vitro assays for evaluating the biological activity of this compound derivatives. This class of compounds, characterized by the versatile indole scaffold, is of significant interest in medicinal chemistry due to the broad biological activities exhibited by its members.[1][2] The presence of a 6-nitro group, a strong electron-withdrawing moiety, and dimethyl substitutions at the 2 and 3 positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a promising candidate for therapeutic development, particularly in oncology.[3][4]

This guide moves beyond simple procedural lists, offering insights into the rationale behind experimental choices and providing a framework for generating robust, reproducible data.

Strategic Workflow for In Vitro Evaluation

The initial assessment of a novel compound series like 2,3-dimethyl-6-nitro-1H-indoles typically follows a hierarchical screening cascade. This process begins with broad cytotoxicity profiling to identify active compounds and progresses to more specific, mechanism-of-action (MoA) studies to elucidate how these molecules exert their effects at a cellular and molecular level.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: MoA Elucidation cluster_2 Phase 3: Lead Optimization Compound Compound Synthesis (this compound derivatives) Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Compound->Cytotoxicity Test across cancer & normal cell lines Kinase Kinase Inhibition Assays Cytotoxicity->Kinase Identify 'Hits' (Potent & Selective Compounds) Tubulin Tubulin Polymerization Assays Cytotoxicity->Tubulin Apoptosis Apoptosis / Cell Cycle Assays Cytotoxicity->Apoptosis SAR Structure-Activity Relationship (SAR) Studies Kinase->SAR Tubulin->SAR Apoptosis->SAR ADME In Vitro ADME/Tox SAR->ADME G cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho- Substrate Kinase->P_Substrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor Indole Derivative Inhibitor->Kinase Blocks ATP binding site Remaining_ATP Remaining ATP Luciferase Luciferase Remaining_ATP->Luciferase Light Light Luciferase->Light Signal ∝ [ATP] Signal  inversely ∝ Kinase Activity

Caption: Principle of a luminescence-based kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 of a test compound against a specific protein kinase.

Materials:

  • This compound test compound

  • Recombinant protein kinase (e.g., EGFR, SRC)

  • Specific kinase peptide substrate

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) [5]* DMSO

  • Known kinase inhibitor (positive control, e.g., Dasatinib for SRC) [6]* Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates [5]* Luminometer plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compound in DMSO.

    • Using an acoustic dispenser or multichannel pipette, add the test compound dilutions, positive control, and negative control (DMSO) to the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

    • Add the kinase/substrate mix to each well of the plate.

    • Prepare an ATP solution in kinase buffer.

    • To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Following the kinase reaction, add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.

    • Incubate the plate in the dark at room temperature for 10 minutes to stabilize the luminescent signal. [5]4. Data Acquisition:

    • Measure the luminescence of each well using a luminometer plate reader.

  • Data Analysis:

    • Normalize the data using the negative control (0% inhibition, low luminescence) and positive control (100% inhibition, high luminescence).

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value. [5]

      Parameter Description Typical Value
      IC50 Concentration of inhibitor causing 50% reduction in enzyme activity. Varies (nM to µM)
      ATP Concentration Should be near the Km for the specific kinase. 1-100 µM
      Enzyme Conc. Optimized for linear reaction kinetics and signal window. Varies (ng/well)

      | Incubation Time | Sufficient for <20% substrate turnover in control wells. | 30-120 minutes |

Application Note 3: Probing the Cytoskeleton - Tubulin Polymerization Inhibition

The Rationale: The microtubule network is a highly dynamic component of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. [7]Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. These agents can be classified as either microtubule-stabilizing (e.g., taxanes) or destabilizing (e.g., vinca alkaloids, colchicine). Many indole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis. [2][8][9] A direct, cell-free in vitro tubulin polymerization assay is the definitive method to confirm this MoA. The assay is based on the principle that the polymerization of purified tubulin heterodimers into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in optical density (OD) at 340 nm. [10]The inclusion of an inhibitory compound will suppress this increase in OD.

G cluster_0 Dynamic Equilibrium cluster_1 Inhibitor Action cluster_2 Assay Readout Dimers αβ-Tubulin Dimers MT Microtubule Polymer Dimers->MT Polymerization (GTP, 37°C) Spectrophotometer Measure OD at 340nm Dimers->Spectrophotometer Low Light Scattering (Low OD) MT->Dimers Depolymerization (4°C) MT->Spectrophotometer Increased Light Scattering (High OD) Inhibitor Indole Derivative Inhibitor->Dimers Binds to Dimers, Prevents Polymerization

Caption: Principle of a turbidimetric tubulin polymerization assay.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol describes a method to monitor the effect of a test compound on the polymerization of purified tubulin.

Materials:

  • This compound test compound

  • Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain) [11]* Tubulin General Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) [7]* GTP solution (100 mM stock)

  • Glycerol

  • Positive control (e.g., Nocodazole or Colchicine) [10]* Negative control (DMSO)

  • UV-transparent 96-well plates

  • Temperature-controlled microplate spectrophotometer (37°C)

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice at all times to prevent premature polymerization. [10] * Prepare a polymerization mix by adding GTP (to 1 mM final concentration) and glycerol (to 10% final concentration) to the tubulin solution. [7]Glycerol enhances polymerization.

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Working quickly on ice, add 10 µL of the diluted compound/control to the appropriate wells of the 96-well plate.

    • Add 90 µL of the ice-cold tubulin polymerization mix to each well.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. [11]4. Data Analysis:

    • Plot the OD340 values against time for each concentration.

    • A normal polymerization curve shows three phases: nucleation (lag phase), growth (a steep increase in OD), and a steady-state equilibrium (plateau). [10] * Inhibitory compounds will decrease the rate of polymerization (slope of the growth phase) and the maximum OD achieved at the plateau (Vmax).

    • Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes) relative to the vehicle control.

    • Plot the percentage of inhibition against the log of compound concentration to determine the IC50 value for tubulin polymerization.

Compound Expected Effect on Polymerization Curve
Vehicle (DMSO) Sigmoidal curve with a clear plateau.
Inhibitor (e.g., Nocodazole) Flattened curve, reduced Vmax and slope. [10]
Stabilizer (e.g., Paclitaxel) Increased Vmax and slope, elimination of lag phase. [10]
Test Compound Variable; inhibition will resemble the Nocodazole effect.

By systematically applying these detailed protocols, researchers can effectively characterize the in vitro biological profile of novel this compound derivatives, generating the critical data necessary to advance promising candidates in the drug discovery pipeline.

References

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). Toxicology in Vitro. Retrieved from [Link]

  • Cytotoxicity study of some indole derivatives. (n.d.). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). Antioxidants. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). Scientific Reports. Retrieved from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit (Cat. # BK006P). (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2024). Molecules. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of Taibah University Medical Sciences. Retrieved from [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of cyclic-indole derivatives as anti-tumor agents via the inhibition of tubulin polymerization. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2024). Molecules. Retrieved from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). Journal of Advanced Research. Retrieved from [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). Pharmaceuticals. Retrieved from [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). ChemMedChem. Retrieved from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

  • Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2020). Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Advances. Retrieved from [Link]

  • 3-(2-Methyl-2-nitropropyl)-1H-indole. (2006). Acta Crystallographica Section E. Retrieved from [Link]

  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. (2023). Molecules. Retrieved from [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C-C and C-N bond formation. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Role of 2,3-Dimethyl-6-nitro-1H-indole in the Synthesis of Novel Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Strategic functionalization of the indole ring provides a powerful platform for the development of novel therapeutic agents. Among the vast array of substituted indoles, 2,3-dimethyl-6-nitro-1H-indole stands out as a particularly versatile, yet underutilized, building block.

The presence of methyl groups at the C2 and C3 positions sterically blocks the pyrrole ring, directing further functionalization towards the benzene moiety. The electron-withdrawing nitro group at the C6 position not only deactivates the benzene ring towards electrophilic substitution but also serves as a synthetic handle for introducing a key amino functionality. This amino group, in turn, becomes the launching point for constructing a variety of fused heterocyclic systems, leading to novel molecular scaffolds with significant potential in drug discovery.

This comprehensive guide provides detailed protocols for the synthesis of this compound and its subsequent transformation into advanced heterocyclic systems, including pyrimido[4,5-b]indoles and pyrido[4,3-b]indoles (γ-carbolines). The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific research needs.

Part 1: Synthesis of the Key Precursor: this compound

The most direct and reliable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone.[3][4] In this case, the reaction of (4-nitrophenyl)hydrazine with butan-2-one provides the target indole in a single, robust step.

Causality in Experimental Design: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful tool for creating substituted indoles. The choice of (4-nitrophenyl)hydrazine ensures the introduction of the nitro group at the desired C6 position of the resulting indole. Butan-2-one provides the carbon backbone for the pyrrole ring, with the two methyl groups forming the C2 and C3 substituents. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is crucial for promoting the key[5][5]-sigmatropic rearrangement and subsequent cyclization that drives the formation of the indole ring.[3][4]

fischer_indole_synthesis cluster_start Starting Materials 4-nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-nitrophenylhydrazine->Hydrazone_Formation Butanone Butan-2-one Butanone->Hydrazone_Formation Hydrazone (E)-2-((2-(4-nitrophenyl)hydrazono)butane Hydrazone_Formation->Hydrazone Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst (e.g., PPA) Cyclization Cyclization & Aromatization Rearrangement->Cyclization -NH3 Product This compound Cyclization->Product

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol 1: Fischer Indole Synthesis of this compound

Materials:

  • (4-Nitrophenyl)hydrazine

  • Butan-2-one (Methyl ethyl ketone)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1.0 eq) in ethanol.

  • Add butan-2-one (1.1 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. The color of the mixture will darken significantly.

  • Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

ParameterValue
Reactant 1(4-Nitrophenyl)hydrazine
Reactant 2Butan-2-one
CatalystPolyphosphoric Acid (PPA)
Temperature100-120 °C
Typical Yield60-75%
Product AppearanceYellow to brown solid

Part 2: The Gateway Intermediate: 6-Amino-2,3-dimethyl-1H-indole

The synthetic utility of this compound is fully realized upon the reduction of its nitro group to form 6-amino-2,3-dimethyl-1H-indole. This transformation is a critical step, as the resulting primary amine is a versatile nucleophile, enabling the construction of new heterocyclic rings.

Causality in Experimental Design: Reduction of the Nitro Group

Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this reduction.[6] It is a clean, high-yielding reaction that typically proceeds under mild conditions (room temperature and atmospheric pressure of hydrogen). The catalyst provides a surface for the adsorption of both the nitroindole and hydrogen gas, facilitating the efficient reduction of the nitro group to an amine with minimal side products. The primary byproduct is water, making the workup straightforward.

reduction_workflow Start This compound Reaction Catalytic Hydrogenation Start->Reaction H2 (g), 10% Pd/C Ethanol, rt Workup Filtration & Concentration Reaction->Workup Filter through Celite Product 6-Amino-2,3-dimethyl-1H-indole Workup->Product

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol 2: Reduction of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (balloon or Parr apparatus)

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) to the solution.

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. For a small scale, a hydrogen-filled balloon is sufficient.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 6-amino-2,3-dimethyl-1H-indole. This product is often used in the next step without further purification.

ParameterValue
Starting MaterialThis compound
Catalyst10% Palladium on Carbon
Reducing AgentHydrogen Gas (H₂)
TemperatureRoom Temperature
Typical Yield>95%
Product AppearanceOff-white to pinkish solid

Part 3: Synthesis of Novel Fused Heterocycles

The 6-amino-2,3-dimethyl-1H-indole is a scaffold primed for elaboration. The amino group can act as a dinucleophile in condensation reactions to form fused six-membered rings, leading to novel polycyclic aromatic systems of high interest in medicinal chemistry.

Application 1: Synthesis of Pyrimido[4,5-b]indoles

Pyrimido[4,5-b]indoles are a class of fused heterocycles known for their diverse biological activities, including kinase inhibition. A common strategy for their synthesis involves the condensation of an ortho-amino-substituted aromatic amine with a 1,3-dicarbonyl equivalent.[7]

pyrimidoindole_synthesis Aminoindole 6-Amino-2,3-dimethyl-1H-indole Condensation Condensation Aminoindole->Condensation Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Acid catalyst Cyclization Thermal Cyclization Intermediate->Cyclization High Temp. (e.g., Dowtherm A) Product 2,7,8-Trimethyl-5H-pyrimido[4,5-b]indol-4(3H)-one Cyclization->Product

Caption: Workflow for Pyrimido[4,5-b]indole Synthesis.

Experimental Protocol 3: Synthesis of a 2,7,8-Trimethyl-5H-pyrimido[4,5-b]indol-4(3H)-one

Materials:

  • 6-Amino-2,3-dimethyl-1H-indole

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (catalytic amount)

  • Dowtherm A (or diphenyl ether)

Procedure:

  • Combine 6-amino-2,3-dimethyl-1H-indole (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap.

  • Add toluene and heat the mixture to reflux, allowing for the azeotropic removal of water.

  • Once the enamine formation is complete (as monitored by TLC), remove the toluene under reduced pressure.

  • Add Dowtherm A to the crude enamine and heat the mixture to a high temperature (typically 240-250 °C) for 1-3 hours to effect the cyclization.

  • Cool the reaction mixture and dilute it with hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry to obtain the crude pyrimido[4,5-b]indole.

  • Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed for further purification.

Application 2: Synthesis of Pyrido[4,3-b]indoles (γ-Carbolines)

The γ-carboline scaffold is present in several biologically active alkaloids and synthetic compounds. The Gould-Jacobs reaction provides a reliable route to this ring system. It involves the reaction of an aromatic amine with diethyl (ethoxymethylene)malonate (DEEM), followed by thermal cyclization and subsequent saponification and decarboxylation.

carboline_synthesis Aminoindole 6-Amino-2,3-dimethyl-1H-indole Condensation Condensation Aminoindole->Condensation DEEM Diethyl (ethoxymethylene)malonate DEEM->Condensation Intermediate1 Malonate Adduct Condensation->Intermediate1 Heat Cyclization Thermal Cyclization Intermediate1->Cyclization High Temp. (e.g., Dowtherm A) Intermediate2 Ester Intermediate Cyclization->Intermediate2 Hydrolysis Saponification & Decarboxylation Intermediate2->Hydrolysis 1. NaOH (aq) 2. H+, Heat Product 7,8-Dimethyl-5H-pyrido[4,3-b]indol-1(2H)-one Hydrolysis->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,3-dimethyl-6-nitro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dimethyl-6-nitro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the specific challenges you may encounter during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to make informed decisions and achieve high yields and purity.

Introduction to the Synthesis

The synthesis of this compound is most effectively approached via the classic Fischer indole synthesis.[1][2] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2][3] For our target molecule, the logical precursors are (4-nitrophenyl)hydrazine and butan-2-one.

The overall synthetic strategy is a two-step process:

  • Hydrazone Formation: Condensation of (4-nitrophenyl)hydrazine with butan-2-one to form (E)-butan-2-one (4-nitrophenyl)hydrazone.

  • Fischer Cyclization: Acid-catalyzed intramolecular cyclization of the hydrazone intermediate to yield this compound.

This guide will dissect each stage, providing insights into common pitfalls and their resolutions.

Visualizing the Reaction Pathway

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Cyclization 4-nitrophenylhydrazine 4-nitrophenylhydrazine Hydrazone (E)-butan-2-one (4-nitrophenyl)hydrazone 4-nitrophenylhydrazine->Hydrazone Condensation (e.g., Acetic Acid) Butan-2-one Butan-2-one Butan-2-one->Hydrazone Indole_Product This compound Hydrazone->Indole_Product Acid Catalyst (e.g., PPA, ZnCl2) Heat

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or No Formation of the Hydrazone Intermediate

Q: I'm seeing a significant amount of unreacted (4-nitrophenyl)hydrazine and butan-2-one in my reaction mixture. What's going wrong?

A: The formation of the hydrazone is a condensation reaction that can be equilibrium-driven. Several factors could be hindering its completion:

  • Insufficient Acid Catalyst: While this reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid is often used to facilitate the reaction.[1]

  • Presence of Water: The reaction generates water as a byproduct. If not effectively removed, it can push the equilibrium back towards the starting materials.

  • Steric Hindrance: While less of an issue with butan-2-one, highly substituted ketones can slow down the condensation.

  • Low Temperature: The reaction may require gentle heating to proceed at a reasonable rate.

Recommended Solutions:

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to your reaction mixture.

  • Azeotropic Water Removal: If the reaction is run in a suitable solvent like toluene, use a Dean-Stark apparatus to remove water as it forms.

  • Increase Temperature: Gently heat the reaction mixture to 30-50 °C and monitor by TLC.

  • Purity of Reagents: Ensure your butan-2-one is free of significant impurities.

Problem 2: Low Yield During the Fischer Cyclization Step

Q: My hydrazone intermediate is consumed, but the yield of this compound is very low. I'm observing a complex mixture of byproducts.

A: The Fischer indole synthesis is sensitive to reaction conditions, and the strongly electron-withdrawing nitro group on the phenylhydrazine can exacerbate challenges.[4]

  • Inappropriate Acid Catalyst: The choice of acid is critical.[3][5] A weak acid may not be sufficient to drive the reaction, while an overly strong or improperly used acid can lead to degradation.

  • Sub-optimal Temperature: Elevated temperatures are typically required, but excessive heat can lead to charring and polymerization.[5][6]

  • Side Reactions: The electron-withdrawing nitro group can make the N-N bond more susceptible to cleavage, leading to undesired side reactions.[4]

  • Oxidation: The reaction intermediates can be sensitive to air oxidation, especially at high temperatures.

Recommended Solutions:

  • Catalyst Screening: Polyphosphoric acid (PPA) is often an excellent choice for this cyclization as it acts as both a catalyst and a solvent.[1][7] Alternatively, a screen of Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like p-toluenesulfonic acid in a high-boiling solvent can be performed.[2][3]

  • Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction by TLC. The optimal temperature will depend on the chosen catalyst.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.

  • One-Pot Procedure: In some cases, a one-pot procedure where the hydrazone is not isolated can be beneficial.[1] After forming the hydrazone in a solvent like acetic acid, the cyclization catalyst can be added directly.

Problem 3: Formation of Isomeric Impurities

Q: I've isolated my product, but NMR analysis shows the presence of an isomeric indole. What is the likely impurity and how can I avoid it?

A: The use of an unsymmetrical ketone like butan-2-one can potentially lead to the formation of two different enamine intermediates, resulting in two isomeric indole products.

  • Regioselectivity of Tautomerization: The key[8][8]-sigmatropic rearrangement step in the Fischer indole synthesis proceeds through an enamine intermediate.[2][9] Butan-2-one can form two different enamines, which would lead to the formation of this compound and 2-ethyl-6-nitro-1H-indole.

Recommended Solutions:

  • Thermodynamic Control: Generally, the reaction favors the formation of the more substituted, thermodynamically more stable enamine, which in the case of butan-2-one leads to the desired 2,3-dimethyl product. Stronger acids and higher temperatures tend to favor thermodynamic control.[10]

  • Careful Analysis of Starting Materials: Ensure your butan-2-one is not contaminated with other ketones.

  • Purification: If a minor amount of the isomeric impurity is formed, it can often be removed by column chromatography on silica gel.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer indole synthesis?

A1: The acid catalyst plays multiple crucial roles in the reaction mechanism:

  • It protonates the hydrazone, facilitating its tautomerization to the reactive enamine intermediate.[2]

  • It catalyzes the key[8][8]-sigmatropic rearrangement.[7][9]

  • It facilitates the elimination of ammonia in the final step to form the aromatic indole ring.[2]

Q2: Can I perform a direct nitration of 2,3-dimethyl-1H-indole to obtain the desired product?

A2: While possible, direct nitration of the indole ring is often challenging and can lead to a mixture of products and polymerization.[12] The indole nucleus is highly reactive towards electrophiles, and nitration under standard acidic conditions (e.g., HNO₃/H₂SO₄) can be aggressive.[12] Non-acidic nitrating agents like benzoyl nitrate are sometimes used, but the regioselectivity can be an issue.[12] The Fischer indole synthesis starting with the pre-nitrated phenylhydrazine is generally a more controlled and reliable method for obtaining the 6-nitro isomer.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Nitrated Aromatics: (4-nitrophenyl)hydrazine and the final product are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Strong Acids: Polyphosphoric acid and other acid catalysts are corrosive. Handle with care and be prepared to neutralize any spills.

  • Exothermic Reactions: The cyclization step can be exothermic. Ensure proper temperature control and add reagents slowly, especially on a larger scale.

  • General Prudence: Always conduct a thorough risk assessment before starting any chemical synthesis.[13]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring both stages of this synthesis. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting materials, intermediate, and product. The spots can be visualized under UV light.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Part 1: Synthesis of (E)-butan-2-one (4-nitrophenyl)hydrazone

  • In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine (1.0 eq) in ethanol or glacial acetic acid.

  • Add butan-2-one (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting hydrazine.

  • The hydrazone product will often precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure.

Part 2: Fischer Cyclization to this compound

  • Place the dried (E)-butan-2-one (4-nitrophenyl)hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) to the flask.

  • Heat the mixture with stirring to 90-110 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.

  • The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table: Reaction Condition Optimization

ParameterCondition A (Standard)Condition B (Alternative)Rationale
Cyclization Catalyst Polyphosphoric Acid (PPA)Zinc Chloride (ZnCl₂)PPA is often effective, but ZnCl₂ is a common Lewis acid alternative.[1][7]
Solvent None (PPA as solvent)Acetic Acid or TolueneHigh-boiling polar solvents can facilitate the reaction.[1]
Temperature 90-110 °C100-140 °C (reflux)Higher temperatures may be needed with Lewis acid catalysts.
Atmosphere NitrogenArgonAn inert atmosphere is recommended to prevent oxidation.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Yield of Final Product Hydrazone_OK Hydrazone Formed Cleanly? Start->Hydrazone_OK Check_Hydrazone Check Hydrazone Formation Step Hydrazone_No No/Low Hydrazone Yield Check_Hydrazone->Hydrazone_No Check_Cyclization Check Cyclization Step Cyclization_No Low Cyclization Yield Check_Cyclization->Cyclization_No Hydrazone_OK->Check_Hydrazone  No Hydrazone_OK->Check_Cyclization  Yes Sol_Hydrazone_1 Add Catalytic Acid (e.g., Acetic Acid) Hydrazone_No->Sol_Hydrazone_1 Sol_Hydrazone_2 Increase Temperature (30-50 °C) Hydrazone_No->Sol_Hydrazone_2 Sol_Hydrazone_3 Remove Water (Dean-Stark) Hydrazone_No->Sol_Hydrazone_3 Sol_Cyclization_1 Screen Acid Catalysts (PPA, ZnCl2, p-TsOH) Cyclization_No->Sol_Cyclization_1 Sol_Cyclization_2 Optimize Temperature (80-120 °C) Cyclization_No->Sol_Cyclization_2 Sol_Cyclization_3 Use Inert Atmosphere (N2 or Ar) Cyclization_No->Sol_Cyclization_3

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. [Link]

  • Li, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). [Link]

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 1984. [Link]

  • Organic Syntheses Procedure. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

  • Organic Syntheses Procedure. 4-nitroindole. [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? [Link]

  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ElectronicsAndBooks. Synthesis of 4- and 6-substituted nitroindoles. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • ACS Publications. (2002). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. [Link]

  • YouTube. (2021). Fischer Indole Synthesis. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • J&K Scientific. 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole. [Link]

Sources

Troubleshooting low yield in the synthesis of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,3-dimethyl-6-nitro-1H-indole

Introduction

Welcome to the technical support guide for the synthesis of this compound (CAS No: 13801-00-8).[1] This valuable heterocyclic compound is a key intermediate in various research and development applications. However, its synthesis can be challenging, often plagued by low yields and competing side reactions. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its preparation. We will explore the two primary synthetic routes—the Fischer Indole Synthesis and the direct nitration of 2,3-dimethylindole—providing expert insights, validated protocols, and robust troubleshooting strategies to enhance your experimental success.

Initial Diagnostic Questions

To effectively troubleshoot your synthesis, first identify your synthetic approach by answering the following question:

  • What are your primary starting materials?

    • A) 4-Nitrophenylhydrazine and 3-butanone (methyl ethyl ketone). If so, proceed to Troubleshooting Guide Part 1: Fischer Indole Synthesis .

    • B) 2,3-Dimethylindole and a nitrating agent. If so, proceed to Troubleshooting Guide Part 2: Electrophilic Nitration .

Troubleshooting Guide Part 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for forming the indole ring by reacting an arylhydrazine with a ketone or aldehyde under acidic conditions.[2][3] However, its success is highly sensitive to several factors.

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I address them?

Low yields in this specific Fischer synthesis often stem from three main areas: the stability and purity of the starting materials, the formation of the intermediate hydrazone, and the efficiency of the acid-catalyzed cyclization step.

1. Purity of Starting Materials:

  • Arylhydrazine Stability: 4-Nitrophenylhydrazine can degrade over time, especially when exposed to air and light. Impurities can inhibit the reaction.

    • Solution: Verify the purity of your 4-nitrophenylhydrazine via NMR or melting point analysis. If necessary, recrystallize it from ethanol before use. Ensure it is stored under an inert atmosphere (Nitrogen or Argon) and protected from light.

  • Ketone Purity: 3-Butanone (methyl ethyl ketone) can contain acidic impurities or undergo self-condensation over time.

    • Solution: Use a freshly opened bottle or distill the ketone before the reaction to ensure high purity.

2. Inefficient Hydrazone Formation: The initial condensation reaction to form the 4-nitrophenylhydrazone of 3-butanone is a critical equilibrium-driven step.

  • Causality: Inadequate removal of the water byproduct can shift the equilibrium back towards the starting materials, reducing the concentration of the key intermediate required for cyclization.

  • Solution:

    • Perform the hydrazone formation as a separate step before cyclization.

    • Use a small amount of a weak acid catalyst like acetic acid in a solvent such as ethanol.

    • Reflux the mixture for 1-2 hours to ensure complete formation of the hydrazone, which can often be isolated as a stable solid.

3. Suboptimal Cyclization Conditions: The cyclization of the hydrazone is the most critical and challenging step. The choice of acid catalyst and temperature is paramount.[3][4]

  • Causality: The acid catalyst protonates the hydrazone, facilitating a[5][5]-sigmatropic rearrangement.[2][6] An inappropriate acid or concentration can lead to side reactions or decomposition instead of the desired cyclization. The strong electron-withdrawing nitro group on the phenylhydrazine makes the N-N bond more robust and may require stronger conditions for the rearrangement compared to unsubstituted phenylhydrazines.

  • Troubleshooting Steps:

    • Catalyst Selection: The optimal catalyst must be determined empirically. Polyphosphoric acid (PPA) is often effective for substrates with deactivating groups. Lewis acids like ZnCl₂ are also common but can sometimes be too harsh.[2][4]

    • Temperature Control: Start with milder conditions and gradually increase the temperature. Overheating can lead to charring and decomposition. Monitor the reaction closely using Thin Layer Chromatography (TLC).

    • Solvent Choice: For catalysts like PPA, the reaction is often run neat. For other acids, high-boiling solvents like xylene or toluene can be effective.

Data Presentation: Comparison of Acid Catalysts for Fischer Indole Cyclization

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOH5-10 mol% in a high-boiling solvent (e.g., Toluene) or neatReadily available, strong proton source.Can cause charring and polymerization if not controlled.[4]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃1-2 equivalents, often neat or in a non-coordinating solventEffective for many substrates.[3]Can be harsh, difficult to handle (hygroscopic).
Polymeric Acids Polyphosphoric Acid (PPA)Used as both solvent and catalyst, 80-120 °CExcellent dehydrating agent, often gives clean reactions.Viscous and difficult to stir, workup can be challenging.

Mandatory Visualization: Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Reactants cluster_intermediate Intermediates cluster_product Product A 4-Nitrophenylhydrazine C Hydrazone A->C Condensation (-H₂O) B 3-Butanone B->C D Ene-hydrazine (Tautomer) C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) F This compound E->F Cyclization & Aromatization (-NH₃)

Caption: General mechanism of the Fischer indole synthesis.

Troubleshooting Guide Part 2: Electrophilic Nitration

Direct nitration of the 2,3-dimethylindole ring is an alternative route. However, the indole nucleus is extremely electron-rich and highly susceptible to electrophilic attack, making it prone to uncontrolled reactions and polymerization under standard nitrating conditions.[7][8]

Q2: I'm observing significant tar formation and low yield when nitrating 2,3-dimethylindole. What is happening and how can I prevent it?

The primary issue is the high reactivity of the indole's pyrrole ring, especially at the C3 position. Strong acidic conditions, typical for nitration (e.g., HNO₃/H₂SO₄), cause immediate side reactions that are much faster than the desired nitration on the benzene ring.

1. Acid-Catalyzed Polymerization:

  • Causality: In strong acid, the indole C3 position is readily protonated.[7] This forms an indoleninium cation, which is an electrophile that can be attacked by another neutral indole molecule. This process repeats, leading to the formation of polymeric tar. This is the most common failure mode.

  • Solution: Avoid strongly acidic nitrating agents. The key is to use a non-acidic or mildly acidic nitrating agent that generates the nitronium ion (NO₂⁺) in situ without a high concentration of free protons.

2. Regioselectivity Issues:

  • Causality: While the pyrrole ring is kinetically favored for electrophilic attack, protonation at C3 deactivates it. Subsequent attack then occurs on the benzenoid ring, typically at the C5 or C6 position. Controlling this balance is crucial. Nitration of 3-substituted indoles often gives the 6-nitro derivative.[9]

  • Solution: The choice of nitrating agent and reaction temperature are the primary tools to control regioselectivity. Milder conditions favor substitution on the benzene ring.

Data Presentation: Comparison of Nitrating Agents for Indoles

Nitrating AgentTypical ConditionsAdvantagesDisadvantagesExpected Outcome
HNO₃ / H₂SO₄ -10 to 0 °CPowerful, inexpensive.Highly likely to cause polymerization/tar. [7]Very low yield, significant decomposition.
Benzoyl Nitrate Pyridine, 0 °CNon-acidic, mild conditions.Reagent must be prepared, can be unstable.Primarily 3-nitro product if C3 is unsubstituted. For 2,3-disubstituted, may give better C6 selectivity.
Ethyl Nitrate AlCl₃ or other Lewis acidMilder than mixed acid.Requires Lewis acid, which can still promote side reactions.Mixture of isomers often observed.
CF₃COONO₂ Generated in situ from (CF₃CO)₂O and NH₄NO₃Non-acidic, highly effective for various indoles.[10]Reagents are more expensive.Good to excellent yields of 3-nitroindoles; adaptable for other positions.[10]

Mandatory Visualization: Competing Pathways in Indole Nitration

Nitration_Pathways cluster_harsh Harsh Acidic Conditions (e.g., HNO₃/H₂SO₄) cluster_mild Mild, Non-Acidic Conditions (e.g., CF₃COONO₂) Start 2,3-Dimethylindole Protonation C3 Protonation Start->Protonation [H⁺] >> Attack Electrophilic Attack at C6 (via NO₂⁺) Start->Attack [NO₂⁺] >> Cation Indoleninium Cation Protonation->Cation Fast Polymer Polymerization / Tar Cation->Polymer Rapid Reaction Sigma Sigma Complex Attack->Sigma Rate-determining step Product This compound Sigma->Product Deprotonation

Caption: Competing reaction pathways during the nitration of 2,3-dimethylindole.

General FAQs & Purification

Q3: How can I confirm the purity of my starting materials?

  • A: For solids like 4-nitrophenylhydrazine, check the melting point against the literature value and run a ¹H NMR spectrum. For liquids like 3-butanone, a simple ¹H NMR or GC analysis is sufficient to check for significant impurities.

Q4: What are the best practices for purifying the final this compound product?

  • A: The crude product is often a dark solid.

    • Work-up: After quenching the reaction (e.g., pouring PPA reaction onto ice), neutralize carefully and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: This is typically the most effective method. Use a silica gel column with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 80:20).[11] Monitor the fractions by TLC.

    • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a solvent system like ethanol/water or toluene/hexane can yield highly pure, crystalline material. The melting point of this compound is reported as 141 °C.[1]

Q5: Are there alternative synthetic routes I should consider?

  • A: Yes, for more complex indole syntheses, methods like the Batcho-Leimgruber or Reissert indole syntheses can be very effective.[12] The Batcho-Leimgruber synthesis, in particular, starts from o-nitrotoluenes and is well-suited for preparing indoles with specific substitution patterns, potentially offering a more controlled route to the target molecule.[13]

Experimental Protocols

Protocol 1: Optimized Fischer Indole Synthesis (Two-Step)

  • Part A: Hydrazone Formation

    • In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in ethanol.

    • Add 3-butanone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.

    • Cool the reaction mixture in an ice bath. The product hydrazone should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Part B: Cyclization

    • Pre-heat polyphosphoric acid (PPA) (10x weight of the hydrazone) to 80-90 °C in a flask equipped with a mechanical stirrer.

    • Carefully add the dried hydrazone from Part A to the hot PPA in portions, ensuring the temperature does not exceed 110 °C.

    • Stir the mixture at 100 °C for 1-2 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice water and extract with EtOAc for spotting).

    • Once the reaction is complete, cool the mixture slightly and carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a strong base (e.g., 10M NaOH or NH₄OH) until pH > 8.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Optimized Mild Nitration

  • Safety Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a flask under a nitrogen atmosphere, dissolve 2,3-dimethylindole (1.0 eq) in anhydrous acetonitrile at 0 °C.

    • In a separate flask, prepare the nitrating agent. Suspend tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile at 0 °C. Slowly add trifluoroacetic anhydride (1.2 eq) to this suspension and stir for 15 minutes to generate trifluoroacetyl nitrate in situ.[10]

    • Slowly add the solution of the nitrating agent to the indole solution via cannula, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Benchchem. (2025).
  • Biosynth. (n.d.). This compound. Biosynth.com.
  • Various Authors. (2021). The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • Benchchem. (2025). Troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. Benchchem.com.
  • Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]

  • Various Authors. (2009). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV). ResearchGate. [Link]

  • Das, S., & Panda, G. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(34), 6821–6851. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]

  • Semantic Scholar. (2007). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. Semantic Scholar. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Reddit User. (2021). Problems with Fischer indole synthesis. Reddit. [Link]

  • Wikipedia contributors. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 61(8), 2726–2736. [Link]

  • Wang, S., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27431–27435. [Link]

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-77. [Link]

  • Kumar, A., & Kumar, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54110–54141. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195. [Link]

  • Química Orgánica. (n.d.). Electrophilic substitution at the indole. Quimicaorganica.org. [Link]

  • Mondal, T., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2919–2929. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Idris, M. A., et al. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 5(7), 384-388. [Link]

  • Karrouchi, K., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32790–32826. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylindole. PubChem. [Link]

  • Chemisfast. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Chemisfast.com. [Link]

  • Batcho, A. D., & Leimgruber, W. (1990). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 65, 207. [Link]

Sources

Purification challenges of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dimethyl-6-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific nitroindole derivative. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

I. Understanding the Molecule: Core Challenges

This compound is a crystalline solid, often appearing as a yellow or brownish powder, with a reported melting point of 141°C[1]. The primary challenges in its purification stem from three core areas:

  • Synthesis-Related Impurities: The Leimgruber-Batcho indole synthesis is a common route for such structures, which can introduce specific impurities like unreacted nitrotoluene precursors, intermediate enamines, or byproducts from incomplete reduction/cyclization[2][3].

  • Polarity and Solubility: The presence of the nitro group (-NO₂) significantly increases the molecule's polarity compared to the parent indole scaffold. This dictates its solubility profile, making solvent selection for recrystallization and chromatography a critical, non-trivial step.

  • Compound Stability: While generally stable as a crystalline solid, some nitroindoles can exhibit instability in solution, particularly over extended periods or when exposed to certain conditions.

Below, we address the most pressing issues encountered in the laboratory through a detailed troubleshooting guide and frequently asked questions.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section is formatted to address specific problems you may encounter during the purification workflow.

Question: My crude product is an oil or a waxy solid and refuses to crystallize. What's happening and how do I fix it?

Answer:

This is a classic sign of significant impurities depressing the melting point or the presence of residual high-boiling solvents (like DMF or DMSO) used in the synthesis[4].

  • Causality: Impurities disrupt the crystal lattice formation required for a sharp melting point and solid state. Solvents can become trapped within the crude material, leading to an oily consistency.

  • Immediate Actions & Solutions:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed in vacuo, potentially using a high-vacuum pump and gentle heating. An effective technique is to co-evaporate the residue with a solvent in which the product is soluble but which is more volatile, such as toluene or dichloromethane, repeating this process 2-3 times[4].

    • Trituration: This is the first line of defense. Trituration involves stirring the crude oil or wax with a solvent in which the desired compound is poorly soluble, but the impurities are highly soluble. For a polar molecule like this nitroindole, a non-polar solvent like hexanes or a hexane/ethyl acetate mixture (e.g., 9:1) is an excellent starting point. The goal is to "wash" the impurities away, often inducing crystallization of the product.

    • Proceed to Chromatography: If trituration fails, it indicates that the impurities have similar polarity to your product. Do not waste material on further crystallization attempts. The most logical next step is purification by column chromatography.

Question: My TLC plate shows multiple spots after the reaction. How do I identify them and choose a purification strategy?

Answer:

Multiple spots on a Thin Layer Chromatography (TLC) plate are expected for a crude reaction mixture. The key is to systematically identify the spots to devise an efficient purification plan.

  • Causality: A typical reaction will contain the desired product, unreacted starting materials, and potentially one or more side-products. Their separation on a TLC plate is governed by their relative polarity.

  • Workflow for Identification and Purification:

    • Co-spotting: Run a TLC plate with three lanes:

      • Lane 1: Pure starting material (e.g., the corresponding 2-nitrotoluene derivative).

      • Lane 2: The crude reaction mixture.

      • Lane 3: The crude reaction mixture co-spotted with the starting material (apply both spots on top of each other).

    • Analysis: The product spot should be new and distinct from the starting material. The nitroindole product, being quite polar, will likely have a lower Rf value (travels less distance up the plate) than less polar precursors. 4-nitro and 6-nitro isomers can sometimes be distinguished by their appearance on TLC, with 4-nitroisomers often presenting as orange to brown spots and 6-nitroisomers as lighter yellow spots.

    • Purification Strategy Decision:

      • If spots are well-separated (ΔRf > 0.2): Column chromatography will be highly effective.

      • If the product is the major spot and impurities are minor or have very different Rf values: Recrystallization may be a viable and faster option.

Diagram: Purification Strategy Decision Workflow

G start Crude Product Analysis tlc Run Analytical TLC (Co-spot with Starting Material) start->tlc decision Are Spots Well Separated? tlc->decision chromatography Proceed with Column Chromatography decision->chromatography Yes (ΔRf > 0.2) recrystallize_check Is Product the Major Spot? decision->recrystallize_check No recrystallize Attempt Recrystallization recrystallize_check->recrystallize Yes chrom_after_recrys Purify by Column Chromatography if Recrystallization Fails recrystallize_check->chrom_after_recrys No recrystallize->chrom_after_recrys Purity still low G cluster_0 Initial Assessment cluster_1 Problem-Specific Pathways cluster_2 Purification Execution cluster_3 Final Validation crude Crude Product (Post-Workup) char Characterize: 1. Physical State (Oil/Solid) 2. TLC Analysis crude->char is_oil Is it an oil/wax? char->is_oil multi_spots Multiple Spots on TLC? triturate Triturate with non-polar solvent (e.g., Hexanes) is_oil->triturate Yes col_chrom Perform Column Chromatography (Optimize eluent via TLC) is_oil->col_chrom No did_crys Did it crystallize? triturate->did_crys co_spot Co-spot TLC to identify product and starting material multi_spots->co_spot Yes co_spot->col_chrom recrys Recrystallize from suitable solvent (e.g., Ethanol) did_crys->recrys Yes did_crys->col_chrom No pure Pure Compound recrys->pure col_chrom->pure validate Validate Purity: - Melting Point - TLC (single spot) - NMR/MS pure->validate

Sources

Technical Support Center: Advanced Strategies for Regioselective Indole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of indole. The indole nucleus, a cornerstone of countless pharmaceuticals, presents unique difficulties during electrophilic substitution due to its high electron density and sensitivity to acidic conditions. This document provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to empower you to control the regioselectivity of your indole nitration reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My indole nitration reaction with nitric and sulfuric acid resulted in a low yield of a dark, insoluble tar. What happened?

This is the most common issue encountered when nitrating indole under classical, strongly acidic conditions (e.g., HNO₃/H₂SO₄). The indole ring is highly electron-rich, particularly at the C3 position of the pyrrole ring.[1] In the presence of strong acid, the C3 carbon is readily protonated. This protonation event deactivates the pyrrole ring towards further electrophilic attack and, more critically, initiates an acid-catalyzed polymerization cascade, resulting in the formation of intractable tars.[2][3] To circumvent this, it is imperative to avoid strongly acidic conditions when targeting substitution on the pyrrole ring.[4]

Q2: How can I achieve selective nitration at the C3 position?

To favor the kinetically preferred C3 position, you must use milder, non-acidic nitrating agents that do not induce polymerization. The goal is to introduce an electrophilic nitro source without the high proton concentration that leads to C3 protonation.[5]

Several effective methods exist:

  • Classical Non-Acidic Reagents: Agents like benzoyl nitrate or ethyl nitrate have been traditionally used to achieve C3 nitration, as they avoid the harshness of mixed acid.[3][5]

  • Modern, Mild Protocols: A highly efficient and regioselective modern method involves the in situ generation of trifluoroacetyl nitrate from ammonium tetramethylnitrate and trifluoroacetic anhydride.[6][7] This metal-free protocol proceeds under non-acidic conditions at lower temperatures and is compatible with various N-protected indoles, often providing excellent yields of the 3-nitroindole product.[6][8]

Q3: My goal is nitration on the benzene portion of the indole (C5 or C6). How do I direct the reaction away from C3?

To achieve nitration on the benzene ring, you must intentionally deactivate the more reactive pyrrole ring. This is accomplished by using the very conditions you would avoid for C3 nitration: strong acids.

When the indole is protonated at C3 by a strong acid, the pyrrole ring becomes electron-deficient. The electrophilic nitronium ion (NO₂⁺) is then directed to the less deactivated benzene ring.[5] Typically, this results in a mixture of isomers, with the C5-nitroindole being the major product, followed by the C6 and sometimes the C4 and C7 isomers.[2]

To improve selectivity and prevent polymerization, this strategy is most successful when the C2 position is substituted (e.g., in 2-methylindole).[3][5] The C2-substituent provides steric hindrance and electronic stabilization that disfavors polymerization upon C3 protonation.

Q4: I need to synthesize 7-nitroindole, but direct nitration gives me very poor results. What is the recommended strategy?

Direct nitration to the C7 position is exceptionally challenging due to its steric hindrance and lower electronic activation compared to other positions.[2] The most reliable and effective method is an indirect, multi-step approach:

  • Reduction: The indole is first reduced to an indoline.

  • Protection & Sulfonation: The indoline nitrogen is protected (e.g., with an acetyl group), followed by sulfonation. This sequence yields a 1-acetylindoline-2-sulfonate intermediate.

  • Nitration: This intermediate is then subjected to nitration. The directing effects of the functional groups favor the introduction of the nitro group at the C7 position.

  • Hydrolysis & Oxidation: The final step involves the hydrolysis of the acetyl and sulfonate groups and oxidation to regenerate the indole double bond, yielding the desired 7-nitroindole.[2]

This sequence, while longer, provides a controlled and reproducible path to the otherwise inaccessible C7 isomer.

Q5: What is the role of N-protection in indole nitration?

Protecting the indole nitrogen with a suitable group (e.g., Boc, Tosyl, Benzyl) serves several critical functions:

  • Prevents N-Nitration: It blocks the nitrogen from direct attack by the nitrating agent.

  • Improves Solubility: It often enhances the solubility of the indole substrate in organic solvents.

  • Modulates Reactivity and Selectivity: An electron-withdrawing protecting group (like Tosyl or Boc) can decrease the nucleophilicity of the indole ring, which can help prevent over-reaction and improve selectivity for mono-nitration.[4] The nature of the protecting group can also influence the regiochemical outcome; for instance, N-sulfonyl protected indoles can sometimes yield a higher proportion of the 6-nitro isomer under certain conditions.[4]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield & Formation of Dark, Insoluble Tar Acid-catalyzed polymerization of the indole starting material due to the use of strong acids (e.g., H₂SO₄/HNO₃).[4]• Avoid strong acids. • Employ milder, non-acidic nitrating agents like in situ generated trifluoroacetyl nitrate or benzoyl nitrate.[4][8] • Perform the reaction at very low temperatures (e.g., -10 °C to 0 °C).[2]
Formation of Multiple Regioisomers (e.g., C3, C5, C6) Reaction conditions are not optimized for the desired isomer; conditions may be intermediate between mild and strongly acidic.For C3-selectivity: Strictly use non-acidic conditions and low temperatures.[6] • For C5-selectivity: Use a C2-substituted indole with a strong acid mixture (e.g., HNO₃/H₂SO₄).[5] • For C7-selectivity: Use the indirect 1-acetylindoline-2-sulfonate method.[2]
Over-Nitration (Formation of Dinitro Products) Excess of nitrating agent used; reaction temperature is too high, or reaction time is too long.[2]• Carefully control the stoichiometry; use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[2] • Maintain low temperatures (0-5 °C or lower) throughout the addition and reaction period. • Monitor the reaction closely by TLC to quench upon consumption of the starting material.
No Reaction or Very Slow Conversion The nitrating agent is not sufficiently reactive; the indole substrate is highly deactivated by electron-withdrawing groups.• For deactivated indoles, a stronger (but still controlled) nitrating system may be required. • Consider transition-metal-catalyzed C-H nitration methods, which operate via different mechanisms and can be effective for more complex substrates.[9][10]

Decision Logic for Regioselective Indole Nitration

The following diagram provides a decision-making framework to select the appropriate synthetic strategy based on the desired nitroindole regioisomer.

G start Desired Nitroindole Isomer? c3 C3-Nitroindole start->c3 Pyrrole Ring c5_c6 C5/C6-Nitroindole start->c5_c6 Benzene Ring (Electronically Favored) c7 C7-Nitroindole start->c7 Benzene Ring (Sterically Hindered) reagent_mild Use Mild, Non-Acidic Nitrating Agent c3->reagent_mild reagent_strong Use Strong Acid (e.g., HNO3/H2SO4) c5_c6->reagent_strong reagent_indirect Use Indirect Method (Indoline Route) c7->reagent_indirect protocol_c3 Protocol: In situ generation of trifluoroacetyl nitrate. (See Protocol 1) reagent_mild->protocol_c3 protocol_c5 Protocol: Nitration of 2-substituted indole. (See Protocol 2) reagent_strong->protocol_c5 protocol_c7 Protocol: Nitration of 1-acetylindoline-2-sulfonate. (See Protocol 3) reagent_indirect->protocol_c7

Caption: Decision tree for selecting a nitration strategy.

Comparative Performance of Nitrating Agents

Nitrating AgentConditionsTarget PositionTypical YieldKey Advantages/Disadvantages
HNO₃ / H₂SO₄ Strong acid, low temp (0-5 °C)C5 (on C2-substituted indole)50-70%Adv: Inexpensive reagents. Disadv: High risk of polymerization with unsubstituted indole; poor selectivity.[2][3]
Benzoyl Nitrate Non-acidic, CH₂Cl₂ or CCl₄C340-60%Adv: Avoids polymerization. Disadv: Reagent must be prepared; moderate yields.[5]
(NMe₄)NO₃ / TFAA Non-acidic, CH₂Cl₂, low tempC380-97%Adv: High yield and regioselectivity; mild, metal-free. Disadv: Requires N-protected indole for best results.[6][8]
Fe(NO₃)₃ Mild, CH₃CN, 40 °CC5 (on N-protected indoline)70-90%Adv: High regioselectivity for C5 on indoline scaffold; mild conditions. Disadv: Requires indoline substrate.[11]
Acetyl Nitrate (in situ) Ac₂O, low tempC3 or C7 (on indoline intermediate)60-70%Adv: Commonly used for the indirect C7 route. Disadv: Can be thermally unstable.[2]

Experimental Protocols

Protocol 1: Highly Regioselective C3-Nitration of N-Boc-Indole

This protocol is adapted from a modern, mild, and metal-free procedure for high-yield C3 nitration.[6][7]

Workflow Diagram:

G cluster_prep Reagent Preparation (In Situ) cluster_reaction Nitration Reaction cluster_workup Work-up & Purification a Mix (NMe4)NO3 and Trifluoroacetic Anhydride (TFAA) in CH2Cl2 at 0°C b Stir for 30 min to form CF3COONO2 a->b d Add CF3COONO2 solution dropwise b->d c Cool solution of N-Boc-Indole in CH2Cl2 to 0°C c->d e Stir at room temp. (Monitor by TLC) d->e f Quench with sat. NaHCO3 solution e->f g Extract with CH2Cl2, dry, and concentrate f->g h Purify by column chromatography g->h

Caption: Workflow for C3-nitration using trifluoroacetyl nitrate.

Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend tetramethylammonium nitrate ((NMe₄)NO₃, 1.1 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL). Cool the suspension to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (TFAA, 1.2 mmol) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes. The mixture should become a clear solution, indicating the formation of trifluoroacetyl nitrate.

  • Reaction Setup: In a separate flask, dissolve N-Boc-indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and cool the solution to 0 °C.

  • Nitration: Add the freshly prepared trifluoroacetyl nitrate solution dropwise to the N-Boc-indole solution over 10 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-3-nitroindole. Yields for this method are reported to be as high as 97%.[8]

Protocol 2: Regioselective C5-Nitration of 2-Methylindole

This protocol demonstrates the use of classical mixed-acid conditions on a C2-substituted indole to achieve nitration on the benzene ring.[2]

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 2-methylindole (10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C. Stir until a homogeneous solution is formed.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (11 mmol) to concentrated sulfuric acid (5 mL). Keep this mixture cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the 2-methylindole solution, ensuring the internal temperature is maintained between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 5 °C for approximately 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (200 g). The product, 2-methyl-5-nitroindole, should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid product under vacuum. Further purification can be achieved by recrystallization from ethanol.

References

  • Benchchem.
  • Benchchem.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Benchchem.
  • Zhang, H., et al. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • ResearchGate.
  • New Journal of Chemistry.
  • Taylor & Francis Online.
  • Scribd. Indole Chemistry.
  • ResearchGate. Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions.
  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ResearchGate. Cobalt‐Catalyzed C-H Nitration of Indoles Employing a Removable Directing Group | Request PDF.
  • Benchchem.
  • MDPI. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • PMC.
  • Beilstein Journals.
  • Semantic Scholar.
  • Chemical Communications. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.

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Stability issues of 2,3-dimethyl-6-nitro-1H-indole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,3-dimethyl-6-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for handling this compound in solution.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments. The advice provided is based on the fundamental chemistry of nitro-substituted indole compounds and established laboratory best practices.

Q1: My stock solution of this compound, initially a pale yellow, has turned dark brown/red after a few days at room temperature. What happened, and is it still usable?

A1: A distinct color change from yellow to brown or red is a clear visual indicator of chemical degradation. The indole scaffold is an electron-rich aromatic system, making it susceptible to oxidation. This process is often accelerated by exposure to atmospheric oxygen, light (especially UV), and elevated temperatures.[1] The nitro group (NO₂) is a strong electron-withdrawing group, which can further influence the electronic properties of the indole ring and its susceptibility to specific degradation pathways.

Causality: The observed color change is likely due to the formation of oxidized species and potential polymerization products, which are often highly colored. Once degradation begins, the purity of the solution is compromised, which can critically impact experimental results by introducing impurities and lowering the effective concentration of the active compound.

Recommendation: It is strongly advised not to use the discolored solution in sensitive applications. The presence of unknown degradation products can lead to artifactual data, incorrect structure-activity relationships, and non-reproducible results. Prepare a fresh stock solution and implement proper storage protocols to prevent future occurrences.

Troubleshooting Workflow: Solution Discoloration

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Preventative Measures cluster_3 Verification (Optional but Recommended) A Solution of this compound changes color (e.g., yellow to brown) B Quarantine the degraded solution. Do NOT use in experiments. A->B Degradation Suspected C Review handling and storage procedures. B->C D Prepare Fresh Stock Solution C->D Implement Improvements E Store under inert gas (N2 or Ar) to displace oxygen. D->E F Use amber vials or wrap in foil to protect from light. D->F G Store at recommended temperature (≤ 4°C). D->G H Consider adding an antioxidant (e.g., BHT) for long-term storage. D->H I Analyze fresh solution by HPLC-UV or LC-MS to establish T(0) purity. E->I F->I G->I H->I

Caption: Workflow for addressing solution discoloration.

Q2: I observe peak area depreciation and the appearance of new, unidentified peaks in my HPLC analysis after a single freeze-thaw cycle of my stock solution. Why is this happening?

A2: The instability you are observing after a freeze-thaw cycle suggests that either the compound is sensitive to the physical stress of freezing and thawing or, more commonly, that the process increases its exposure to destabilizing factors.

Causality & Solutions:

  • Increased Oxygen Exposure: As a solution freezes, dissolved gases like oxygen are concentrated in the remaining liquid phase, increasing the local oxygen concentration and accelerating oxidation. When the solution thaws, it can also re-absorb atmospheric oxygen.

    • Solution: Before freezing, gently bubble an inert gas like argon or nitrogen through the solution for a few minutes to displace dissolved oxygen. Store the vial with an inert gas headspace.

  • pH Shifts: If you are using a buffered solution, the pKa of the buffer components can shift significantly upon freezing, leading to dramatic pH changes in the unfrozen liquid portion. Such pH excursions can catalyze the degradation of pH-sensitive compounds.

    • Solution: If possible, prepare stock solutions in a stable, unbuffered organic solvent like DMSO or DMF. If an aqueous buffer is required, prepare it fresh from the organic stock for immediate use. Avoid freezing aqueous buffered solutions of the compound.

  • Solubility Issues: The compound may have limited solubility at lower temperatures. During the thawing process, it might not fully redissolve, or it may crash out of solution and then degrade in its solid or precipitated state.

    • Solution: After thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure complete re-dissolution before use. Visually inspect for any precipitate.

Recommendation: To maintain the integrity of your stock, aliquot it into single-use volumes after initial preparation. This minimizes the number of freeze-thaw cycles for the bulk of the material and reduces repeated exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q: What are the recommended solvents and storage conditions for this compound?

A: Proper selection of solvent and storage conditions is the most critical factor in maintaining the stability of the compound.

FormRecommended SolventsStorage TemperatureLight ProtectionAtmosphere
Solid N/A4°C (Short-term) -20°C (Long-term)Required (Amber vial)Sealed, dry
Solution DMSO, DMF, Acetonitrile4°C (Short-term, <1 week) -20°C or -80°C (Long-term)Critical (Amber vial)Inert Gas (N₂ or Ar)

Note: While some nitro-indole derivatives show good solubility in methanol or chloroform, always perform a small-scale solubility test first.[2] For aqueous experiments, it is best practice to prepare a concentrated stock in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use.

Q: How can I quantitatively monitor the stability of my this compound solution?

A: Visual inspection is not sufficient. A quantitative, chromatography-based stability study is the authoritative method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent and widely accessible technique for this purpose.[3][4]

Key Parameters to Monitor:

  • Purity: Assessed by the peak area percentage of the main compound relative to the total peak area.

  • Degradation Products: Appearance of new peaks in the chromatogram.

  • Concentration: Use of a calibration curve to determine if the concentration of the parent compound is decreasing over time.

A detailed protocol for a basic stability study is provided in the next section.

Q: Are there any known chemical incompatibilities for this compound?

A: Yes. Given its structure, certain incompatibilities should be anticipated:

  • Strong Reducing Agents: The nitro group can be reduced by agents like sodium borohydride, dithionite, or catalytic hydrogenation. This will chemically modify the molecule, forming amino or other reduced species.

  • Strong Oxidizing Agents: The indole ring is susceptible to oxidation, so avoid contact with strong oxidants (e.g., hydrogen peroxide, permanganate).[1]

  • Strong Acids/Bases: While many indoles are stable under moderately acidic or basic conditions, extreme pH values can promote degradation or unwanted reactions.[5] Always verify stability in your specific buffer system if it is outside the pH 6-8 range.

Protocol: Short-Term Stability Study in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO under common laboratory storage conditions.

Objective: To determine the degradation rate of this compound in a DMSO stock solution over one week at two different storage temperatures.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for mobile phase)

  • 2 mL amber glass HPLC vials with caps

Equipment:

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • HPLC system with a UV detector and a C18 column

Experimental Workflow: Stability Study

G cluster_0 Storage Conditions A Prepare 10 mM Stock Solution in anhydrous DMSO B Aliquot into 10 separate amber vials (5 per condition) A->B C Condition 1: Room Temperature (RT, ~22°C) in light-exposed benchtop B->C D Condition 2: Refrigerated (4°C) in the dark B->D E T=0 Analysis: Immediately analyze one aliquot from each condition. C->E D->E F Analyze one aliquot from each condition at T=24h, 48h, 72h, 1 week E->F G Data Analysis: Plot % Purity vs. Time for each condition F->G

Caption: Experimental workflow for the stability study.

Procedure:

  • Stock Solution Preparation: Accurately weigh ~19 mg of this compound (MW: 190.2 g/mol ) and dissolve it in 10.0 mL of anhydrous DMSO to create a 10 mM stock solution. Vortex until fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into amber glass vials (e.g., 100 µL per vial). Prepare enough aliquots for all time points and conditions.

  • Storage: Place half of the aliquots under the "Room Temperature" condition and the other half under the "Refrigerated" condition.

  • Time-Zero (T=0) Analysis: Take one aliquot from each condition. Prepare it for HPLC analysis (see below) and inject immediately. This establishes the initial purity.

  • Subsequent Time Points: At each scheduled time point (e.g., 24h, 48h, 1 week), remove one new aliquot from each storage condition, prepare it, and analyze by HPLC. Do not reuse aliquots.

Analytical Method (HPLC-UV):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water (with 0.1% Formic Acid, if needed for peak shape)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength, but ~254 nm or ~320 nm are often good starting points for nitroaromatic compounds.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute 10 µL of the 10 mM stock into 990 µL of mobile phase (yields a 100 µM solution). Vortex well.

Data Analysis & Acceptance Criteria:

  • For each chromatogram, calculate the purity of this compound as: (Peak Area of Main Compound / Total Peak Area of all peaks) * 100.

  • Plot the % Purity vs. Time for each condition.

  • Acceptance Criterion: A stable solution should exhibit <2% loss in purity over the one-week period when stored at 4°C in the dark. A significant drop in purity (>5-10%) at room temperature would confirm its instability under those conditions.

References

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from [Link]

  • Wang, R., et al. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from [Link]

  • Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3-carbinol. NCBI Bookshelf. Retrieved from [Link]

  • Chemcasts. (n.d.). 2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) – Thermophysical Properties. Retrieved from [Link]

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2,3-dimethyl-6-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, ensuring the integrity and success of your experimental work.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially during scale-up. The primary synthetic routes involve the Fischer indole synthesis or the nitration of 2,3-dimethylindole. Each of these methods presents unique challenges that can be exacerbated in larger-scale production.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to identify and resolve them.

Problem 1: Low Yield or Incomplete Reaction

A common frustration when scaling up is a significant drop in yield. This can often be attributed to several factors that do not scale linearly from the lab bench to a larger reactor.[1]

Potential Causes & Recommended Actions:

  • Poor Quality of Starting Materials: Ensure that the purity of your starting materials, such as 2,3-dimethylindole and the nitrating agent, is high. Impurities can lead to unwanted side reactions.

  • Suboptimal Reaction Temperature:

    • Nitration: This reaction is highly exothermic.[2][3] Inadequate temperature control in a large reactor can lead to "hot spots," promoting the formation of byproducts and degradation of the desired product.[1] Implement a robust cooling system and consider a slower, controlled addition of the nitrating agent.[2]

    • Fischer Indole Synthesis: This synthesis often requires elevated temperatures.[4] However, excessively high temperatures can cause decomposition. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[4]

  • Inefficient Mixing: In larger vessels, inadequate agitation can lead to localized concentrations of reactants and uneven temperature distribution.[5] Ensure your reactor is equipped with an appropriate stirring mechanism to maintain a homogeneous reaction mixture.

  • Inappropriate Acid Catalyst (for Fischer Indole Synthesis): The choice of acid catalyst is critical.[6] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[6][7] The optimal catalyst and its concentration may need to be empirically determined for your specific scale.[4]

Problem 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of byproducts.

Potential Causes & Recommended Actions:

  • Formation of Isomers:

    • Nitration: The nitration of 2,3-dimethylindole can potentially yield different regioisomers. The 6-nitro isomer is generally favored, but the reaction conditions can influence the formation of other isomers. Careful control of temperature and the nitrating agent is crucial.

  • Over-Nitration: The introduction of more than one nitro group onto the indole ring can occur if the reaction conditions are too harsh. Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature.

  • Side Reactions in Fischer Indole Synthesis: With unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[4] The acidity of the reaction medium can influence the product ratio.[4]

  • Tar/Polymer Formation: Acid-catalyzed reactions like the Fischer indole synthesis are prone to producing tar-like substances, especially at elevated temperatures.[1] Using a milder acid catalyst or optimizing the reaction temperature can help minimize this.[1]

Problem 3: Difficulties in Product Isolation and Purification

Isolating a pure product can become more challenging with larger batches.

Potential Causes & Recommended Actions:

  • Product 'Oiling Out' During Crystallization: If the product separates as an oil instead of a crystalline solid, it may be due to the presence of impurities or an inappropriate solvent. Try using a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Ineffective Chromatographic Separation:

    • Column Chromatography: This is a common and effective method for purifying indole derivatives.[4] A silica gel column with a gradient elution system, often using a mixture of hexane and ethyl acetate, can be effective.[8]

    • Product Degradation on Silica Gel: Some indole compounds can be sensitive to the acidic nature of silica gel.[4] If you suspect this is happening, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or opt for a different purification technique like recrystallization.

  • Emulsion Formation During Workup: During aqueous workup, the formation of a stable emulsion can make phase separation difficult. Adding a saturated brine solution can help to break the emulsion.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main approaches:

  • Nitration of 2,3-dimethylindole: This involves the direct nitration of the pre-formed 2,3-dimethylindole ring system.

  • Fischer Indole Synthesis: This method involves reacting a substituted phenylhydrazine with a ketone to form a hydrazone, which then undergoes an acid-catalyzed cyclization to form the indole ring.[7][9]

Q2: What safety precautions are essential when working with nitrating agents?

Nitration reactions are energetic and require strict safety protocols.[3]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[2]

  • Controlled Addition: Add the nitrating agent slowly and in a controlled manner to manage the exothermic nature of the reaction.[2]

  • Emergency Preparedness: Have an emergency eyewash and shower station readily accessible.[2] Spill containment kits with neutralizing agents should also be on hand.[2][11]

  • Incompatible Materials: Nitric acid reacts violently with many substances, including alcohols, reducing agents, and combustible materials.[11][12] Ensure proper segregation of chemicals.

Q3: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time and can help in identifying the formation of byproducts.

Q4: What is the mechanism of the Fischer Indole Synthesis?

The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form a hydrazone.[7][9]

  • Tautomerization: The hydrazone tautomerizes to an enamine intermediate.[7][9]

  • [3][3]-Sigmatropic Rearrangement: A cyclic rearrangement occurs, forming a di-imine.[7][9]

  • Cyclization and Ammonia Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[7][9]

IV. Experimental Protocol: Nitration of 2,3-Dimethylindole

This protocol provides a general guideline. Optimization may be required based on the scale of your reaction.

Materials:

  • 2,3-Dimethylindole

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-dimethylindole in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for the optimized reaction time, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Data Summary

ParameterExpected Value
Appearance Yellow to orange solid
Molecular Weight 190.20 g/mol
Melting Point Varies depending on purity
Purity (Typical) >95% after purification
Yield (Optimized) 60-80%

VI. Visualizations

Fischer Indole Synthesis Workflow

FischerIndoleSynthesis A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Condensation) A->B Acid Catalyst C Hydrazone Intermediate B->C D Tautomerization to Enamine C->D E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization & Aromatization (Ammonia Elimination) F->G Acid Catalyst H Indole Product G->H

Caption: Key stages of the Fischer Indole Synthesis.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Q1 Check Starting Material Purity Start->Q1 A1_Yes Purity is High Q1->A1_Yes Yes A1_No Purify Starting Materials Q1->A1_No No Q2 Review Reaction Temperature Control A1_Yes->Q2 End Re-run Experiment A1_No->End A2_Yes Temperature is Stable & Optimized Q2->A2_Yes Yes A2_No Optimize Cooling/ Heating & Addition Rate Q2->A2_No No Q3 Evaluate Mixing Efficiency A2_Yes->Q3 A2_No->End A3_Yes Mixing is Adequate Q3->A3_Yes Yes A3_No Improve Agitation Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision guide for troubleshooting low reaction yields.

VII. References

  • BenchChem. (n.d.). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis. Retrieved from

  • YouTube. (2024). Nitration reaction safety. Retrieved from

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from

  • Biosynth. (n.d.). This compound. Retrieved from

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from

  • Semantic Scholar. (2007). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. Retrieved from

  • HETEROCYCLES. (n.d.). the leimgruber-batcho indole synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles. Retrieved from

  • ChemicalBook. (n.d.). 2,3-dimethyl-6-nitro-2H-indazole synthesis. Retrieved from

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from

  • PMC. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis. Retrieved from

  • Royal Society of Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from

  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved from

  • Journal of the American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-dimethyl-6-nitro-1H-indole. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and detailed protocols for selecting and utilizing catalysts effectively in this synthesis.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by challenges related to catalyst selection, reaction conditions, and side-product formation. The electron-withdrawing nature of the nitro group on the phenylhydrazine precursor and the inherent sensitivity of the indole ring system demand a carefully optimized catalytic approach. This guide provides a comprehensive resource to navigate these challenges, ensuring a higher rate of success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common method for synthesizing this compound?

The most robust and widely employed method is the Fischer indole synthesis .[1][2][3] This classic reaction involves the acid-catalyzed condensation of 4-nitrophenylhydrazine with 2-butanone (methylethylketone). The reaction first forms a hydrazone intermediate, which then undergoes an intramolecular rearrangement and cyclization to yield the final indole product.[3][4] This method is generally preferred over direct nitration of 2,3-dimethylindole due to superior control over regioselectivity.

Q2: Which catalysts are recommended for the Fischer indole synthesis of this specific compound?

The choice of acid catalyst is critical for driving the reaction to completion while minimizing side reactions.[5] Both Brønsted and Lewis acids are effective.

  • Brønsted Acids: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction, often providing good yields by promoting the necessary cyclization at elevated temperatures.[2][3] Other options include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH).[1][2]

  • Lewis Acids: Zinc chloride (ZnCl₂) is one of the most common Lewis acid catalysts used for the Fischer synthesis.[1][3] Others like boron trifluoride (BF₃) and aluminum chloride (AlCl₃) are also viable options.[1][2]

  • Heterogeneous Catalysts: For easier workup and catalyst recycling, solid acid catalysts like polymeric sulfonic acid resins (e.g., Amberlite® IR-120H) can be employed, particularly in continuous flow systems.[6]

The optimal catalyst often needs to be determined empirically, starting with common choices like PPA or ZnCl₂.[7]

Q3: Can I synthesize this molecule by nitrating 2,3-dimethylindole directly? What are the risks?

While theoretically possible, direct nitration of the 2,3-dimethylindole core is not recommended for obtaining the 6-nitro isomer selectively. The indole ring is highly activated towards electrophilic substitution, and several challenges arise:

  • Poor Regioselectivity: Nitration typically occurs at multiple positions on the indole ring, leading to a mixture of isomers (e.g., 3-, 4-, 5-, 6-, and 7-nitro) that are difficult to separate.[8][9]

  • Acid-Catalyzed Polymerization: Indoles are notoriously sensitive to strong acids, which are often present in nitrating mixtures (e.g., HNO₃/H₂SO₄). This can lead to the formation of insoluble polymeric tars and a significant loss of material.[10][11]

  • Harsh Reaction Conditions: The conditions required for nitration can degrade the starting material and the product.[10]

If this route must be explored, milder nitrating agents such as acetyl nitrate or benzoyl nitrate under carefully controlled, low-temperature conditions should be used to minimize polymerization and improve selectivity.[10][12]

Q4: How do I choose between a homogeneous (e.g., H₂SO₄, ZnCl₂) and a heterogeneous (e.g., acidic resin) catalyst?

The choice depends on the experimental scale, desired purity, and process considerations. The following table summarizes the key factors:

FeatureHomogeneous Catalysts (PPA, ZnCl₂, H₂SO₄)Heterogeneous Catalysts (Acidic Resins, Ni/SiO₂-Al₂O₃)
Activity Generally high activity and reaction rates.May require higher temperatures or longer reaction times.
Workup Requires neutralization and extraction, which can be cumbersome and generate significant aqueous waste.Simple filtration to remove the catalyst.[13]
Reusability Not reusable.Can often be recovered, washed, and reused, improving process economy.[14]
Cost Often inexpensive and readily available.Higher initial cost, but can be more economical over multiple runs.
Process Ideal for lab-scale batch synthesis.Well-suited for continuous flow manufacturing and simplified purification protocols.[6]

For initial lab-scale discovery, a homogeneous catalyst like PPA is often a good starting point due to its proven efficacy. For process development and scale-up, transitioning to a heterogeneous system is highly advantageous.

Catalyst Selection & Optimization Workflow

This decision tree illustrates a logical workflow for selecting and optimizing the catalyst for the Fischer indole synthesis of this compound.

G cluster_catalyst_choice Catalyst Choice start Start: Synthesize This compound fischer Select Fischer Indole Synthesis Route (4-nitrophenylhydrazine + 2-butanone) start->fischer homo Homogeneous Catalyst (Lab-Scale / Initial Screening) fischer->homo Batch Process hetero Heterogeneous Catalyst (Scale-Up / Green Chemistry) fischer->hetero Flow / Easy Workup ppa Option 1: Polyphosphoric Acid (PPA) (High Viscosity, Strong Dehydrating Agent) homo->ppa zncl2 Option 2: Lewis Acid (e.g., ZnCl₂) (Requires Anhydrous Conditions) homo->zncl2 resin Option 3: Solid Acid Resin (e.g., Amberlite) hetero->resin optimize Reaction Optimization (Temperature, Time, Stoichiometry) ppa->optimize zncl2->optimize resin->optimize troubleshoot Troubleshooting (Low Yield, Impurities) optimize->troubleshoot If issues arise

Caption: Catalyst selection workflow for the synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield in Fischer Indole Synthesis

This is the most common issue encountered. The causes are often interrelated.

  • Possible Cause A: Inappropriate Acid Catalyst Strength or Concentration

    • Explanation: The Fischer synthesis is highly sensitive to acid strength.[7] An acid that is too weak will fail to protonate the hydrazone sufficiently to initiate the key[7][7]-sigmatropic rearrangement.[1][3] Conversely, an acid that is too strong or too concentrated can lead to degradation or polymerization of the starting materials and product.[10]

    • Recommended Solutions:

      • Switch Catalyst Type: If using a moderate Lewis acid like ZnCl₂ fails, switch to a stronger Brønsted acid like PPA or H₂SO₄.

      • Optimize Concentration: If using a liquid acid like H₂SO₄, screen different concentrations. Start with a catalytic amount and increase if the reaction is sluggish. For PPA, it often serves as both catalyst and solvent.

      • Ensure Anhydrous Conditions: For Lewis acids like ZnCl₂, moisture can significantly reduce their activity. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Possible Cause B: N-N Bond Cleavage Side Reaction

    • Explanation: A critical competing pathway to the desired rearrangement is the acid-catalyzed cleavage of the weak N-N bond in the enamine intermediate.[7][15] This pathway is particularly favored by electron-donating substituents on the carbonyl compound, which can stabilize the resulting intermediates of cleavage.[15][16] While not a primary concern for 2-butanone, this side reaction can contribute to lower yields.

    • Recommended Solutions:

      • Moderate Temperature: Avoid excessively high temperatures, which can provide the activation energy needed for bond cleavage.

      • Judicious Acid Choice: Using a Lewis acid might sometimes be milder than a strong Brønsted acid, potentially disfavoring the cleavage pathway.

  • Possible Cause C: Suboptimal Reaction Temperature or Time

    • Explanation: The sigmatropic rearrangement and cyclization steps require a significant activation energy. Insufficient temperature or reaction time will result in an incomplete reaction, leaving unreacted hydrazone intermediate.

    • Recommended Solutions:

      • Monitor with TLC: Track the disappearance of the starting hydrazone. If the spot remains after the prescribed time, cautiously increase the temperature or extend the reaction time.

      • Consult Literature: For catalysts like PPA, temperatures in the range of 80-120°C are common. For ZnCl₂ in a higher-boiling solvent, similar temperatures may be required.

  • Possible Cause D: Impure Starting Materials

    • Explanation: Impurities in the 4-nitrophenylhydrazine or 2-butanone can inhibit the catalyst or lead to unwanted side reactions.[7] The hydrazone, if pre-formed, can also degrade upon storage.

    • Recommended Solutions:

      • Verify Purity: Check the purity of starting materials by NMR or melting point. Recrystallize the 4-nitrophenylhydrazine if necessary.

      • Use Fresh Reagents: Use freshly distilled 2-butanone. If preparing the hydrazone intermediate separately, use it immediately without prolonged storage.

Problem 2: Formation of Dark, Insoluble Tar or Polymeric Byproducts
  • Explanation: This is a classic sign of acid-catalyzed polymerization or degradation.[10] The electron-rich indole product, once formed, can be protonated by the strong acid catalyst, initiating a chain reaction with other indole molecules.

  • Recommended Solutions:

    • Reduce Acid Concentration: Use the minimum amount of catalyst required to promote the reaction.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Milder Catalyst: Consider switching from H₂SO₄ or PPA to p-TsOH or a heterogeneous catalyst, which can offer a less aggressive acidic environment.

    • Prompt Workup: Once the reaction is complete (as determined by TLC), quench and work up the reaction immediately to prevent prolonged exposure of the product to the acid.

Problem 3: Difficulties with Heterogeneous Catalysts
  • Possible Cause A: Catalyst Leaching or Deactivation

    • Explanation: Leaching occurs when the active catalytic species dissolves from the solid support into the reaction medium. Fouling, or deactivation, happens when the catalyst's active sites are blocked by polymeric byproducts or strongly adsorbed species.

    • Recommended Solutions:

      • Choose a Stable Catalyst: Select a catalyst with low reported leaching for your chosen solvent system.

      • Regenerate the Catalyst: Follow the manufacturer's protocol for washing and regenerating the catalyst. This often involves washing with solvents to remove adsorbed material and then drying.

      • Increase Catalyst Loading: If deactivation is suspected, a modest increase in catalyst loading might compensate for the loss of active sites.

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol is a robust starting point for lab-scale synthesis.

  • Reagent Preparation:

    • 4-Nitrophenylhydrazine (1.0 eq)

    • 2-Butanone (1.1 eq)

    • Polyphosphoric Acid (PPA) (approx. 10 times the weight of the hydrazine)

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add the polyphosphoric acid.

    • Begin stirring and heat the PPA to approximately 70-80°C to reduce its viscosity.

    • In a separate beaker, mix the 4-nitrophenylhydrazine and 2-butanone. This mixture may be gently warmed to form the hydrazone in situ.

  • Execution:

    • Slowly and carefully add the hydrazine/ketone mixture to the hot, stirring PPA.

    • Increase the temperature of the reaction mixture to 100-110°C.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to about 60-70°C.

    • CAUTION: Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA in a highly exothermic reaction.

    • The crude product should precipitate as a solid.

    • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Fischer Indole Synthesis using a Heterogeneous Solid Acid Catalyst

This protocol offers a greener alternative with a simpler workup.

  • Reagent Preparation:

    • 4-Nitrophenylhydrazine (1.0 eq)

    • 2-Butanone (1.2 eq)

    • Amberlite® IR-120H resin (20-30% by weight of the hydrazine)

    • High-boiling solvent (e.g., toluene or xylene)

  • Catalyst Activation:

    • Wash the Amberlite® resin with methanol and then the chosen reaction solvent.

    • Dry the resin in a vacuum oven before use.

  • Execution:

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add the 4-nitrophenylhydrazine, 2-butanone, activated resin, and solvent.

    • Heat the mixture to reflux (110-140°C, depending on the solvent).

    • Monitor the reaction by TLC. This method may require longer reaction times (4-12 hours) compared to the PPA method.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by simple vacuum filtration, washing the resin with a small amount of fresh solvent. The resin can be retained for regeneration.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography or recrystallization as described in Protocol 1.

Visualizing the Core Mechanism

Understanding the reaction pathway is crucial for troubleshooting. The following diagram outlines the key steps of the acid-catalyzed Fischer indole synthesis.

G cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization reagents 4-Nitrophenylhydrazine + 2-Butanone hydrazone Arylhydrazone Intermediate reagents->hydrazone - H₂O enamine Enamine Tautomer hydrazone->enamine Tautomerization protonation Protonation (H+) enamine->protonation rearrangement [3,3]-Sigmatropic Rearrangement protonation->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization aminal Cyclic Aminal cyclization->aminal elimination Elimination of NH₃ aminal->elimination product This compound elimination->product Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • National Institutes of Health (NIH). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • Synfacts by Thieme. Heterogeneous Nickel Catalyst Promotes Indole Formation via Dehydrogenative Coupling. [Link]

  • ResearchGate. Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles | Request PDF. [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]

  • MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]

  • ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. [Link]

  • National Institutes of Health (NIH). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. [Link]

  • Reddit. Problems with Fischer indole synthesis : r/Chempros. [Link]

  • Beilstein Journals. Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]

  • National Institutes of Health (NIH). Why Do Some Fischer Indolizations Fail?. [Link]

  • Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. [Link]

  • Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. [Link]

  • Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

  • Heterocycles. the leimgruber-batcho indole synthesis. [Link]

  • Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • National Institutes of Health (NIH). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. [Link]

  • Sci-Hub. ChemInform Abstract: Nitration of Dimethyl 1‐Substituted Indole‐2,3‐dicarboxylates: Synthesis of Nitro‐ and Aminoindole Derivatives.. [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

Sources

Work-up procedures to enhance the purity of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,3-dimethyl-6-nitro-1H-indole

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the work-up and purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the reasoning behind them to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is a dark, oily residue after synthesis. What are the likely impurities and the first steps for purification?

A1: A dark, oily crude product is a common observation, especially if the reaction was carried out at high temperatures. The coloration and consistency are typically due to a mixture of residual high-boiling solvents like DMF, unreacted starting materials, and polymeric byproducts. The Leimgruber-Batcho indole synthesis, a common route to this compound, involves the condensation of a nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.[1][2] Incomplete reaction or side reactions can lead to a variety of impurities.

Initial Work-up Strategy:

  • Solvent Removal: Ensure all high-boiling solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are thoroughly removed. A common technique is to wash the organic layer multiple times with water or brine. For every 5 mL of DMF or DMSO, use at least 50 mL of water for each wash to effectively partition the solvent into the aqueous layer.[3]

  • Acid-Base Extraction: To remove acidic or basic impurities, perform a liquid-liquid extraction. Dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt like sodium sulfate.

  • Initial Purification by Precipitation/Trituration: Before attempting more complex purification methods, try to precipitate the product from the crude oil. After removing the solvent from the dried organic layer, attempt to triturate the residue with a non-polar solvent like hexanes or pentane. This can often induce crystallization of the desired product, leaving many of the more polar impurities in the solvent.

Q2: I've attempted recrystallization of my this compound, but the purity is not improving significantly. What are some recommended solvent systems and troubleshooting tips?

A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success is highly dependent on the choice of solvent. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For nitroindoles, which are generally polar compounds, a range of solvent systems can be effective.

Recommended Recrystallization Solvents:

Solvent SystemRationale & Application
Ethanol/Water Ethanol is a good solvent for many indoles. The addition of water as an anti-solvent can effectively induce crystallization upon cooling.
Ethyl Acetate/Hexane A versatile system where ethyl acetate is the primary solvent and hexane is the anti-solvent. This is particularly useful for removing non-polar impurities.
Toluene Toluene can be an excellent choice for recrystallizing aromatic compounds. Its higher boiling point allows for a greater solubility difference between hot and cold conditions.
Isopropanol A good alternative to ethanol, with slightly different solubility characteristics that may be advantageous for certain impurity profiles.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the melting point of the solute in that solvent. To remedy this, add more of the primary solvent to the hot solution before allowing it to cool slowly.

  • No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Seeding the solution with a small crystal of the pure compound can also induce crystallization. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.

  • Poor Recovery: If the yield is low, you may be using too much solvent. Minimize the amount of hot solvent used to just dissolve the compound. Also, ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.

Q3: My product appears to be a mixture of regioisomers. How can I separate them?

A3: The formation of regioisomers is a common challenge in indole synthesis, depending on the starting materials and reaction conditions. For instance, if there are multiple potential sites for cyclization, a mixture of isomers can result. Separating these isomers often requires chromatographic techniques due to their similar physical properties.

Workflow for Isomer Separation:

A Crude Product (Mixture of Isomers) C TLC Analysis to Determine Eluent A->C B Column Chromatography (Silica Gel) D Fraction Collection & Analysis B->D C->B E Isolated Isomer 1 D->E F Isolated Isomer 2 D->F

Sources

Validation & Comparative

A Comparative Guide to 2,3-Dimethyl-6-nitro-1H-indole and its Isomers: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Nitroindole Scaffold

The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. When combined with a nitro group—a potent electron-withdrawing moiety and a well-established pharmacophore—the resulting nitroindole scaffold gives rise to compounds with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]

The specific placement of the nitro group and other substituents on the indole ring dramatically influences the molecule's electronic properties, steric profile, and ultimately, its biological function.[5] While derivatives of 5-nitroindole have been extensively studied for their potent anticancer activities, isomers such as 2,3-dimethyl-6-nitro-1H-indole remain comparatively underexplored.[6][7] This guide provides a comparative analysis of this compound and its more-studied isomers, focusing on their synthesis, physicochemical and spectroscopic properties, and demonstrated biological activities. By synthesizing data from established literature, we aim to provide a foundational understanding for researchers seeking to explore the therapeutic potential of this unique class of compounds.

I. Synthesis Strategies: The Leimgruber-Batcho Approach

A robust and versatile method for preparing substituted indoles, particularly those derived from functionalized nitrotoluenes, is the Leimgruber-Batcho indole synthesis.[8] This two-step process is highly effective for generating the indole core and is advantageous due to its use of readily available starting materials and generally high yields.[8]

The synthesis begins with the condensation of a 2-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an intermediate enamine.[9] The electron-withdrawing nitro group facilitates the deprotonation of the ortho-methyl group, driving the reaction forward. The subsequent reductive cyclization of the enamine, often achieved using methods like catalytic hydrogenation (e.g., Pd/C) or chemical reducing agents, yields the final indole product.[8][10] This method is particularly well-suited for the synthesis of this compound starting from 2,3-dimethyl-6-nitrotoluene.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A Substituted o-Nitrotoluene C Intermediate Enamine A->C Condensation (Reflux in DMF) B DMFDMA / Pyrrolidine B->C E Final Indole Product C->E Reduction & Cyclization D Catalytic Hydrogenation (Pd/C) or Chemical Reduction (TiCl3) D->E

Caption: Generalized workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocol: Generalized Leimgruber-Batcho Synthesis
  • Rationale: This protocol provides a reliable pathway to substituted indoles from o-nitrotoluenes. The choice of a formamide acetal and a secondary amine like pyrrolidine ensures efficient formation of the enamine intermediate.[9] Catalytic hydrogenation is a clean and effective method for the subsequent reductive cyclization.

  • Enamine Formation:

    • Dissolve the starting 2-nitrotoluene derivative (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

    • Heat the mixture to reflux (approx. 110°C) for 3-6 hours under a nitrogen atmosphere, monitoring the reaction by Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.

    • Purify the resulting crude enamine residue, typically by recrystallization from methanol, to yield the solid intermediate.

  • Reductive Cyclization:

    • Dissolve the purified enamine in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude indole product.

    • Purify the product by flash column chromatography on silica gel.

II. Physicochemical and Spectroscopic Characterization

The position of the nitro and methyl groups significantly impacts the physicochemical and spectroscopic properties of the indole isomers. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups alter the electron density distribution across the aromatic system, influencing melting points, solubility, and spectroscopic signatures.

Comparative Physicochemical Properties
PropertyThis compound5-Nitro-1H-indole6-Nitro-1H-indole
Molecular Formula C₁₀H₁₀N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 190.2 g/mol [11]162.15 g/mol 162.15 g/mol [12]
Melting Point 141 °C[11]141-143 °C136-138 °C
Appearance Crystalline SolidYellow SolidYellow Solid
UV-Vis λmax (in 2-Propanol) Data not readily available322 nm[13]349 nm, with a second maximum in the near-UV[13][14]

Data compiled from various sources. Melting points for 5- and 6-nitroindole are typical literature values.

Spectroscopic Analysis

Unambiguous identification of nitroindole isomers requires a combination of spectroscopic techniques.[15]

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly diagnostic. The electron-withdrawing nitro group deshields ortho and para protons, shifting their signals downfield. In this compound, the protons at the C4, C5, and C7 positions will exhibit characteristic shifts and coupling patterns influenced by both the nitro and the fused pyrrole ring. The methyl groups at C2 and C3 will appear as singlets in the aliphatic region.

  • ¹³C NMR Spectroscopy: The carbon atoms directly attached to the nitro group (C6) and the nitrogen atom (C7a, C3a) will show significant shifts.

  • Infrared (IR) Spectroscopy: The most prominent peaks for nitroindoles are the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the NO₂ group.[15] The N-H stretch of the indole ring is also observable around 3400 cm⁻¹.[15]

  • UV-Vis Spectroscopy: As shown in the table above, the position of the nitro group dictates the electronic transitions and thus the λmax. The 6-nitro isomer typically exhibits a more red-shifted absorption compared to the 5-nitro isomer.[13]

G A Purified Indole Isomer B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D UV-Vis Spectroscopy A->D E Mass Spectrometry A->E F Structural Elucidation & Isomer Confirmation B->F C->F D->F E->F G A Seed Cells in 96-well Plate B Incubate 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate 48-72h D->E F Add Alamar Blue Reagent E->F G Incubate 2-4h F->G H Measure Fluorescence (Plate Reader) G->H I Data Analysis: Calculate IC₅₀ Value H->I

Caption: Standard experimental workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis reveals a significant disparity in the scientific understanding of nitroindole isomers. Derivatives of 5-nitroindole are well-established as potent anticancer agents that function through the stabilization of the c-Myc G-quadruplex, with clear structure-activity relationships guiding their development. [6] In contrast, this compound represents a structurally distinct and largely uncharacterized isomer. Based on established SAR, its substitution pattern—specifically the C3-methyl group and the 6-nitro position—makes it an unlikely candidate for the same c-Myc G4 binding mechanism. However, this does not diminish its potential. The unique electronic and steric features conferred by its substituents may unlock entirely different biological activities. The demonstrated bioactivity of other 6-nitro-heterocycles suggests that this scaffold is worthy of investigation. [16] Future research should focus on performing the foundational biological screening of this compound. A broad panel of cancer cell lines should be tested to identify any cytotoxic potential. Furthermore, given the prevalence of indole derivatives in antimicrobial and anti-inflammatory research, screening against bacterial strains and in inflammation-related assays is highly warranted. [2][4]Such studies are essential to determine if this compound is a pharmacological curiosity or a promising new lead for drug discovery.

References

  • BenchChem. Application Notes and Protocols for In Vitro Evaluation of Novel 5-Nitroindole Derivatives.
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available from: [Link]

  • BenchChem. A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications.
  • BenchChem. Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Royal Society of Chemistry. Available from: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available from: [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. Available from: [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Available from: [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Available from: [Link]

  • Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In: Environmental Carcinogenesis. Springer, Dordrecht. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. Measuring Cell Viability/Cytotoxicity: Cell Counting Kit-8. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26279, this compound. Available from: [Link]

  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH. Available from: [Link]

  • Corral-Bautista, C. M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available from: [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. Available from: [Link]

  • BenchChem. Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.
  • Sharma, V., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(1), 83-111. Available from: [Link]

Sources

The Emergence of 2,3-dimethyl-6-nitro-1H-indole: A Superior MALDI Matrix for High-Sensitivity and Dual-Polarity Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

In the landscape of modern analytical chemistry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands as a cornerstone for the analysis of a wide array of molecules, from small metabolites to large proteins.[1] The success of this technique is intrinsically linked to the choice of the matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its gentle ionization upon laser irradiation.[1][2] For decades, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA) have been the workhorses of MALDI analysis. However, the quest for matrices with enhanced sensitivity, broader analyte compatibility, and the ability to operate in both positive and negative ion modes has been a continuous pursuit.

This guide introduces and validates 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) , a novel nitro-indole derivative that has demonstrated exceptional performance as a dual-polarity MALDI matrix.[3][4] Through a comprehensive comparison with established matrices, supported by experimental data, we will illustrate the superior capabilities of 2,3,6-DMNI in enhancing the ionization efficiency and detection sensitivity for a diverse range of analytes, including lipids, peptides, and proteins.

The Critical Role of the MALDI Matrix: A Mechanistic Overview

The MALDI process is a complex interplay of photochemical and photophysical events initiated by a laser pulse.[2] The matrix plays a pivotal role by absorbing the laser energy, preventing direct, harsh irradiation of the analyte which could lead to fragmentation.[1] This absorbed energy leads to the sublimation of the matrix, carrying the intact analyte molecules into the gas phase. In the dense plume of desorbed material, proton transfer reactions between the excited matrix molecules and the analyte lead to the formation of singly charged ions, which are then accelerated into the mass analyzer.[5]

The chemical properties of the matrix, such as its ability to absorb UV light, its crystal morphology, and its proton affinity, are all critical factors that determine the efficiency of the ionization process. A superior matrix should ideally exhibit strong absorption at the laser wavelength, promote the formation of homogenous co-crystals with the analyte, and efficiently facilitate proton transfer to or from the analyte for effective ionization in both positive and negative modes.

Introducing this compound (2,3,6-DMNI): A Paradigm Shift in MALDI Matrices

Recent research has identified a new class of nitro-indole derivatives as highly efficient, dual-polarity MALDI matrices.[3][4][6] Among these, this compound has emerged as a particularly promising candidate. The unique chemical structure of 2,3,6-DMNI, featuring an electron-withdrawing nitro group on the indole scaffold, is believed to be the key to its enhanced performance. This structural feature is hypothesized to facilitate both protonation and deprotonation, enabling robust ionization in both positive and negative ion modes.

Experimental Validation: A Head-to-Head Comparison

To objectively evaluate the performance of 2,3,6-DMNI, a series of comparative experiments were conducted against the most commonly used MALDI matrices: CHCA for peptides, sinapinic acid (SA) for proteins, and DHB for lipids.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of MALDI matrices.

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spot Sample Deposition cluster_analysis MALDI-TOF MS Analysis s_prep Analyte Solution (Peptide, Protein, Lipid) spotting Co-spotting of Analyte and Matrix onto MALDI Target Plate s_prep->spotting m_prep Matrix Solutions (2,3,6-DMNI, CHCA, SA, DHB) m_prep->spotting ms_acq Data Acquisition (Positive & Negative Ion Modes) spotting->ms_acq data_proc Data Processing (Signal Intensity, S/N Ratio, Resolution Measurement) ms_acq->data_proc

Caption: General experimental workflow for comparing MALDI matrices.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: Peptide Analysis using 2,3,6-DMNI vs. CHCA

  • Matrix Solution Preparation:

    • 2,3,6-DMNI: Prepare a 10 mg/mL solution in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

    • CHCA: Prepare a saturated solution in 50:50 (v/v) acetonitrile/water with 0.1% TFA.[7]

  • Analyte Solution Preparation:

    • Prepare a 1 pmol/µL solution of a standard peptide mixture (e.g., Peptide Mix 4, Bruker Daltonics) in 0.1% TFA.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte solution and each matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate.

    • Allow the spots to air dry completely at room temperature.[7]

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in both positive and negative reflectron modes.

    • Optimize laser power to achieve the best signal-to-noise ratio and resolution.

Protocol 2: Protein Analysis using 2,3,6-DMNI vs. Sinapinic Acid (SA)

  • Matrix Solution Preparation:

    • 2,3,6-DMNI: Prepare a 10 mg/mL solution in 50:50 (v/v) acetonitrile/water with 0.1% TFA.

    • SA: Prepare a 10 mg/mL solution in 50:50 (v/v) acetonitrile/water with 0.1% TFA.[8]

  • Analyte Solution Preparation:

    • Prepare a 10 pmol/µL solution of a standard protein (e.g., bovine serum albumin, BSA) in water.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte solution and each matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate.

    • Allow the spots to air dry completely.[8]

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in positive linear mode.

    • Use a higher laser power compared to peptide analysis to facilitate the desorption of larger molecules.

Protocol 3: Lipid Analysis using 2,3,6-DMNI vs. DHB

  • Matrix Solution Preparation:

    • 2,3,6-DMNI: Prepare a 10 mg/mL solution in 70:30 (v/v) methanol/chloroform.

    • DHB: Prepare a 20 mg/mL solution in 50:50 (v/v) acetonitrile/water with 0.1% TFA.[9]

  • Analyte Solution Preparation:

    • Prepare a 1 mg/mL solution of a lipid extract (e.g., from egg yolk) in 2:1 (v/v) chloroform/methanol.

  • Sample Deposition (Dried-Droplet Method):

    • Mix the analyte solution and each matrix solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate.

    • Allow the spots to air dry completely.[9]

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in both positive and negative reflectron modes.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of 2,3,6-DMNI in comparison to standard matrices, based on data adapted from Liang et al. (2024).[3][10]

Table 1: Limit of Detection (LOD) Comparison for a Standard Peptide

MatrixIon ModeLimit of Detection (fmol)
2,3,6-DMNI Positive 5
CHCAPositive20
2,3,6-DMNI Negative 10
CHCANegative> 100

Table 2: Signal-to-Noise (S/N) Ratio Comparison for a Standard Protein

MatrixIon ModeAnalyte (BSA)Average S/N Ratio
2,3,6-DMNI Positive [M+H]⁺150
Sinapinic AcidPositive[M+H]⁺120

Table 3: Relative Intensity of Key Lipid Species

MatrixIon ModeLipid ClassRelative Intensity (%)
2,3,6-DMNI Positive Phosphatidylcholine (PC)100
DHBPositivePhosphatidylcholine (PC)75
2,3,6-DMNI Negative Phosphatidylethanolamine (PE)100
DHBNegativePhosphatidylethanolamine (PE)60

The data clearly indicates that 2,3,6-DMNI offers a significantly lower limit of detection for peptides, especially in the often-challenging negative ion mode. For proteins, it provides a notable improvement in the signal-to-noise ratio, leading to cleaner and more reliable spectra. In lipid analysis, 2,3,6-DMNI demonstrates superior ionization efficiency for key lipid classes in both positive and negative ion modes.

Proposed Mechanism of Enhanced Dual-Polarity Ionization

The superior performance of 2,3,6-DMNI as a dual-polarity matrix can be attributed to its unique molecular structure. The proposed mechanism is illustrated below.

ionization_mechanism cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode pos_matrix 2,3,6-DMNI (Protonated Indole Nitrogen) pos_ion [A+H]⁺ pos_matrix->pos_ion Proton Transfer pos_analyte Analyte (A) pos_analyte->pos_ion neg_matrix 2,3,6-DMNI (Stabilized Anion via Nitro Group) neg_ion [A-H]⁻ neg_matrix->neg_ion neg_analyte Analyte (A) neg_analyte->neg_ion Proton Abstraction laser Laser Irradiation (337 nm) desorption Matrix Desorption & Analyte Entrainment laser->desorption desorption->pos_matrix desorption->neg_matrix

Caption: Proposed mechanism of dual-polarity ionization with 2,3,6-DMNI.

In the positive ion mode, the indole nitrogen of 2,3,6-DMNI can be readily protonated, acting as an efficient proton donor to the analyte molecule. Conversely, in the negative ion mode, the strong electron-withdrawing nature of the nitro group stabilizes the deprotonated form of the matrix, facilitating proton abstraction from the analyte. This dual functionality within a single molecule is a significant advantage over traditional matrices that are typically optimized for a single polarity.

Conclusion: A New Standard for MALDI-MS

The experimental evidence presented in this guide strongly supports the validation of this compound as a superior MALDI matrix. Its ability to enhance sensitivity, reduce the limit of detection, and effectively operate in both positive and negative ion modes for a wide range of analytes marks a significant advancement in the field of mass spectrometry. For researchers, scientists, and drug development professionals seeking to push the boundaries of their analytical capabilities, the adoption of 2,3,6-DMNI offers a clear path towards obtaining higher quality, more comprehensive data from their MALDI-MS experiments.

References

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299-2301. [Link]

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., ... & Wijeratne, G. B. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1668–1677. [Link]

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., ... & Wijeratne, G. B. (2024). Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. [Link]

  • Zenobi, R., & Knochenmuss, R. (1998). Ion formation in MALDI mass spectrometry. Mass Spectrometry Reviews, 17(5), 337-366. [Link]

  • Lewis, J. K., Wei, J., & Siuzdak, G. (2000). Matrix-assisted laser desorption/ionization mass spectrometry in peptide and protein analysis. Encyclopedia of Analytical Chemistry. [Link]

  • Liang, Q., et al. (2024). Supplementary Information for Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. [Link]

  • Chemistry For Everyone. (2023, October 22). How Does Ionization Occur In MALDI-TOF? [Video]. YouTube. [Link]

  • Mondal, P., et al. (2024). Broad Spectrum, high sensitivity Dual Polarity Matrices derived from Nitro Indole Derivatives. ChemRxiv. [Link]

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1668–1677. [Link]

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 96(4), 1668–1677. [Link]

  • University of Alabama at Birmingham. (n.d.). Sample Preparation. [Link]

  • Beaudry, F., & Lecomte, R. (2007). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of the American Society for Mass Spectrometry, 18(9), 1569–1575. [Link]

  • Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ResearchGate. [Link]

  • Kumar, V., & Singh, S. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, 21(25), 5149-5171. [Link]

  • Clark, R. D. (1982). The Leimgruber-Batcho indole synthesis. Heterocycles, 17(1), 195-221. [Link]

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]

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  • Velickovic, D., Rivas, D., & Paša-Tolić, L. (2018). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. Journal of the American Society for Mass Spectrometry, 29(11), 2195–2204. [Link]

  • Trimpin, S., & Yanev, Y. (2019). Toward understanding the ionization mechanism of matrix-assisted ionization using mass spectrometry experiment and theory. Rapid Communications in Mass Spectrometry, 33(S2), 34-42. [Link]

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Sources

A Comparative Guide to the Definitive Structural Confirmation of 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. While numerous analytical techniques provide structural clues, single-crystal X-ray crystallography remains the undisputed gold standard for providing a definitive, atomic-resolution picture of a molecule's constitution, configuration, and conformation.

This guide uses 2,3-dimethyl-6-nitro-1H-indole (C₁₀H₁₀N₂O₂, MW: 190.2 g/mol ) as a case study to compare the conclusive evidence from X-ray crystallography with the complementary data provided by other common analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and illustrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct visualization of the atomic arrangement in a crystalline solid. By scattering a beam of X-rays off the ordered array of molecules in a crystal, a diffraction pattern is generated. Mathematical analysis of this pattern yields a three-dimensional electron density map, from which the precise positions of individual atoms can be determined.[1] This method is unparalleled because it doesn't just infer connectivity; it directly maps the molecule's spatial architecture.

The primary and most challenging prerequisite for this technique is the growth of a high-quality, single crystal. This step is often more art than science, as even minute impurities can inhibit the formation of a well-ordered crystal lattice suitable for diffraction.[2]

Illustrative Case: Crystallographic Data for a Close Structural Analog

While a published crystal structure for this compound is not publicly available, we can examine the crystallographic data for its isomer, 2,3-dimethyl-6-nitro-2H-indazole , to illustrate the richness of the data obtained.[3] The experimental workflow and the nature of the results are directly comparable.

Table 1: Crystallographic Data for 2,3-dimethyl-6-nitro-2H-indazole [3]

ParameterValueSignificance
Chemical FormulaC₉H₉N₃O₂Confirms the elemental composition within the crystal's asymmetric unit.
Molecular Weight (Mr)191.19Consistent with the chemical formula.
Crystal SystemTriclinicDescribes the basic symmetry of the unit cell.
Space GroupP -1Defines the specific symmetry operations that relate the molecules within the unit cell.
a, b, c (Å)6.5800, 7.2050, 10.752The dimensions of the unit cell, the fundamental repeating block of the crystal.
α, β, γ (°)75.07, 74.67, 66.73The angles between the unit cell axes.
Volume (V) (ų)444.81The volume of the unit cell.
Z2The number of molecules per unit cell.
Temperature (K)294The temperature at which the diffraction data was collected.
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Final R-factor (R₁)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

This table provides an unambiguous and precise description of the molecule's solid-state arrangement, information that no other technique can deliver with such certainty.

Experimental Workflow: X-ray Crystallography

The process of determining a crystal structure is a well-defined workflow, designed to move from a physical sample to a refined 3D model. Each step is critical for a successful outcome.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Analysis & Validation A Synthesis & Purification of this compound B Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) A->B C Crystal Selection & Mounting B->C D Data Collection (X-ray Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Structure Validation & Deposition (e.g., CCDC) G->H G cluster_0 Structural Elucidation Workflow cluster_1 Analytical Techniques Proposed_Structure Proposed Structure | this compound Xray X-ray Crystallography 3D Atomic Arrangement (Solid State) Absolute Stereochemistry Proposed_Structure:f1->Xray Validation by NMR NMR Spectroscopy ¹H, ¹³C Environments Connectivity (COSY, HMBC) Solution Conformation (NOESY) Proposed_Structure:f1->NMR Validation by MS Mass Spectrometry Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern Proposed_Structure:f1->MS Validation by IR IR Spectroscopy Functional Groups (-NO₂, C=C, N-H) Proposed_Structure:f1->IR Validation by

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and medicinally significant compounds. Its unique structure allows it to mimic peptides and interact with a variety of biological targets, making it a cornerstone in modern drug discovery. This guide provides a comparative analysis of the biological activity of the lesser-studied compound, 2,3-dimethyl-6-nitro-1H-indole, by examining the well-documented activities of its structural relatives. While direct experimental data for this compound is not extensively available in the public domain, by understanding the structure-activity relationships (SAR) of related nitroindoles and dimethylindoles, we can infer its potential therapeutic applications and guide future research.

This guide will delve into the anticancer, anti-inflammatory, and antimicrobial properties of indole derivatives, providing a framework for evaluating the potential of novel compounds like this compound. We will explore the mechanistic underpinnings of their actions and provide detailed experimental protocols for assessing these activities.

Comparative Analysis of Biological Activities

The introduction of different substituents to the indole core dramatically influences its biological profile. The presence of a nitro group (-NO2), as in our target compound, is known to be a significant pharmacophore, often imparting potent biological effects.[1] Similarly, methyl groups (-CH3) can modulate lipophilicity and steric interactions, thereby influencing target binding and overall activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted nitroindoles have emerged as a promising class of anticancer agents.[2][3] The nitro group, being strongly electron-withdrawing, can enhance the interaction of the indole scaffold with biological targets involved in cancer progression.

A notable mechanism of action for some nitroindole derivatives is the targeting of G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc.[2][3] Stabilization of these structures can downregulate the expression of the oncoprotein, leading to cell cycle arrest and apoptosis.

Table 1: Comparative Anticancer Activity of Indole Derivatives

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference(s)
Pyrrolidine-substituted 5-nitroindolesHeLa5.08 - 5.89c-Myc G-quadruplex binding, c-Myc downregulation, ROS generation[2]
1-methyl-5-nitro-3-phenylindol-2-yl)methanol derivativesMCF-7, A549, HeLa, HCT116Not specified, but indole derivatives show a range from nM to low µMTubulin polymerization inhibition, apoptosis induction, cell cycle arrest[4]
Methoxy-substituted indole curcumin derivativeHep-2, A549, HeLa12, 15, 4Not specified[5]
Indole-based hydroxamic acid derivatives-HDAC1: 1.16 nM, HDAC6: 2.30 nMHDAC inhibition[5]

Based on this data, it is plausible that this compound could exhibit anticancer activity. The 6-nitro substitution, in particular, warrants investigation for its potential to modulate oncogenic pathways.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole derivatives, including the well-known NSAID Indomethacin, have demonstrated significant anti-inflammatory properties.[5][6] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.

Notably, a study investigating the effect of a nitro group on the anti-inflammatory activity of an indole compound found that a 6-nitro substitution exhibited significant activity.[6] This provides a strong rationale for investigating the anti-inflammatory potential of this compound.

Table 2: Comparative Anti-inflammatory Activity of Indole Derivatives

Compound/Derivative ClassAssayKey FindingsReference(s)
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indoleIn-vitro COX inhibitionSignificant COX-2 selectivity (COX-1 IC50 > 100 µM, COX-2 IC50 = 0.32 µM)[6]
Indole derivative with 6-nitro groupIn-vivo (dose of 5 mg/kg)Significant anti-inflammatory activity[6]
Indole-imidazolidine derivatives (LPSF/NN-52 and LPSF/NN-56)Carrageenan-induced peritonitis, acetic acid-induced nociceptionReduction in leukocyte migration and release of TNF-α and IL-1β; decreased abdominal writhing[7]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivativesCarrageenan-induced paw edemaUp to 63.69% inhibition of paw edema[8]
Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole derivatives have shown a broad spectrum of activity against various bacteria and fungi.[9][10] The mode of action can vary, from inhibiting essential enzymes to disrupting cell membranes.

Furthermore, some nitroindoles have been shown to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. For instance, 5-nitro-2-phenylindole can inhibit the NorA efflux pump in Staphylococcus aureus, thereby increasing the efficacy of other antibiotics.[11]

Table 3: Comparative Antimicrobial Activity of Indole Derivatives

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Key FindingsReference(s)
Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazoleS. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50Broad-spectrum activity[9]
2-(4-Aminophenyl)-1H-indoleBacillus subtilis, Salmonella typhi15.6Potent inhibitory activity[11]
2-(3-Nitrophenyl)-1H-indoleSalmonella typhi15.6Potent antibacterial activity[11]
N-substituted indole derivativesEscherichia coli, environmental microbes-Good to moderate activity[12]

The presence of both methyl and nitro groups in this compound suggests it could possess interesting antimicrobial properties, potentially with a unique spectrum of activity.

Experimental Protocols

To facilitate further research into this compound and related compounds, we provide the following standardized protocols for assessing their biological activities.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[4]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Solubilize Formazan Crystals C->D 2-4h Incubation E Measure Absorbance at 570 nm D->E F Calculate IC50 Value E->F

Caption: Workflow for MTT Cell Viability Assay.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Carrageenan Injection: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[8][13]

Paw_Edema_Workflow A Administer Test Compound B Inject Carrageenan into Paw A->B 1 hour C Measure Paw Volume B->C 1, 2, 3, 4 hours D Calculate % Inhibition C->D

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Mechanistic Insights and Future Directions

The biological activities of indole derivatives are underpinned by their ability to interact with a diverse range of molecular targets. For instance, in cancer, beyond G-quadruplexes, they can inhibit tubulin polymerization, histone deacetylases (HDACs), and various kinases.[4][5][14] In inflammation, the inhibition of COX enzymes is a primary mechanism, but modulation of other inflammatory mediators like cytokines is also observed.[7][8]

The following diagram illustrates a simplified signaling pathway for the anticancer action of certain nitroindoles that target the c-Myc oncogene.

Anticancer_Mechanism A Nitroindole Derivative B c-Myc Promoter G-Quadruplex A->B Binds and Stabilizes C c-Myc Transcription B->C Inhibits D c-Myc Protein C->D Downregulates F Cell Cycle Arrest & Apoptosis C->F Leads to E Cell Proliferation D->E Promotes D->F Inhibits

Caption: Simplified pathway of c-Myc inhibition by nitroindoles.

Future research on this compound should focus on a systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties using the protocols outlined above. Mechanistic studies should then be pursued to identify its specific molecular targets. Given the documented activities of its structural analogs, this compound represents a promising lead for the development of novel therapeutic agents.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (n.d.). PubMed Central. [Link]

  • Indole as a Core Anti-Inflammatory Agent- A Mini Review. (n.d.). [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. (2022). Bentham Science Publishers. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). ResearchGate. [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (n.d.). PubMed. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). MDPI. [Link]

  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (n.d.). Taylor & Francis Online. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. [Link]

  • An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2021). ResearchGate. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). ResearchGate. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. (n.d.). National Institutes of Health. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. [Link]

  • Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7',8'-Dimethoxy-1',3'-dimethyl-1,2,3',4'-tetrahydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2-one) in chronic myeloid leukemia. (2023). PubMed. [Link]

  • (PDF) Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative (7' ,8'-Dimethoxy-1' ,3'-dimethyl-1,2,3' ,4'-tetrahydrospiro[indole-3,5'- pyrazolo[3,4-c]isoquinolin]-2-one) in. (2023). ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-dimethyl-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,3-dimethyl-6-nitro-1H-indole. As a critical intermediate in various synthetic pathways, the accurate and precise quantification of this compound is paramount for ensuring product quality and process control in research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise on the cross-validation of analytical methods.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in the synthesis of various biologically active molecules. Its purity and concentration can significantly impact the yield and impurity profile of the final product. Therefore, robust and reliable analytical methods are essential for its characterization. The choice of analytical technique often depends on factors such as the sample matrix, required sensitivity, and the intended application of the data (e.g., in-process control, final product release).

Cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data when more than one analytical method is used.[1][2][3] This guide will focus on two of the most common and powerful analytical techniques for the analysis of organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the principles behind each method, present a framework for their cross-validation, and provide illustrative experimental data to guide the reader in selecting and validating the most appropriate method for their needs.

Analytical Methodologies: A Head-to-Head Comparison

The selection of an analytical method is a balance between performance characteristics and practical considerations. Below, we delve into the specifics of HPLC-UV and GC-MS for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds. For nitroaromatic compounds like this compound, UV detection is particularly suitable due to the presence of chromophores in the molecule.

Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The analyte is then detected by a UV detector as it elutes from the column.

Causality in Method Development: The choice of a C18 column (a common reversed-phase column) is based on the non-polar nature of the indole ring system. The mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve good peak shape and resolution from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds.

Principle: The sample is vaporized and injected into a carrier gas stream (typically helium or nitrogen). The gas carries the sample through a long, thin capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coated on the column wall. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Causality in Method Development: The use of a relatively non-polar column is suitable for the separation of indole derivatives. The temperature program of the GC oven is critical and is optimized to ensure the elution of this compound as a sharp peak without thermal degradation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

The Cross-Validation Framework: Ensuring Data Integrity

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results for the same set of samples.[1][2] This is crucial when, for example, a method is transferred between laboratories or when a new method is introduced to replace an existing one. The core of cross-validation lies in the comparison of key validation parameters as defined by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6][7][8][9]

Diagram: Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Method Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation MV1 Validate HPLC-UV Method (ICH Q2(R2) Guidelines) SA1 Analyze a Set of Samples (n ≥ 10) by HPLC-UV MV1->SA1 MV2 Validate GC-MS Method (ICH Q2(R2) Guidelines) SA2 Analyze the Same Set of Samples by GC-MS MV2->SA2 DC1 Compare Quantitative Results (e.g., using Bland-Altman plot or t-test) SA1->DC1 SA2->DC1 DC2 Assess Agreement Between Methods DC1->DC2 DC3 Conclusion: Methods are Interchangeable DC2->DC3

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound by HPLC-UV and GC-MS.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    10 90
    12 90
    12.1 40

    | 15 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 190.2 (M+)

    • Qualifier ions: m/z 175.2, 144.2

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a final concentration of approximately 0.1 mg/mL.

Comparative Data and Performance Metrics

The following tables summarize the validation and cross-validation data for the two methods. This data is illustrative and represents typical performance characteristics.

Method Validation Summary
ParameterHPLC-UVGC-MSICH Q2(R2) Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.99
Range (µg/mL) 1 - 1000.5 - 50Defined by linearity
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%80 - 120% (for assay)
Precision (% RSD) < 2.0%< 3.0%≤ 15%
LOD (µg/mL) 0.30.1Signal-to-Noise ≥ 3
LOQ (µg/mL) 1.00.5Signal-to-Noise ≥ 10
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in oven ramp rate and carrier gas flowNo significant impact on results
Cross-Validation Results

A set of 12 production samples were analyzed by both methods. The results are presented below.

Sample IDHPLC-UV Result (mg/mL)GC-MS Result (mg/mL)% Difference
10.520.51-1.9%
20.780.802.6%
31.051.03-1.9%
41.511.552.6%
52.032.00-1.5%
62.482.532.0%
73.012.95-2.0%
83.563.601.1%
94.024.081.5%
104.554.49-1.3%
114.985.051.4%
125.515.45-1.1%
Average % Difference 0.2%

The low average percentage difference between the two methods demonstrates their interchangeability for the routine analysis of this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are suitable and reliable methods for the quantitative analysis of this compound.

  • HPLC-UV is a robust and widely available technique that offers excellent precision and accuracy. It is often the method of choice for routine quality control due to its simplicity and high throughput.

  • GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis or for samples with complex matrices. The mass spectral data also provides unambiguous identification of the analyte.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated. It is recommended that laboratories establish and validate both methods to provide analytical flexibility and to have a confirmatory technique available when needed. The choice of which method to use for routine analysis will depend on the specific requirements of the application, including the desired sensitivity, sample throughput, and the availability of instrumentation.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures (2023). [Link][4][8]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (2015). [Link][10][11]

  • AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained. [Link][5]

  • Lab Manager, ICH and FDA Guidelines for Analytical Method Validation. [Link][9]

  • BioPharm International, FDA Releases Guidance on Analytical Procedures. [Link][12]

  • De Bievre, P., et al. "Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team." The AAPS journal 16.6 (2014): 1184-1194. [Link][1]

  • European Bioanalysis Forum, Cross and Partial Validation. [Link][2]

  • FDA, Bioanalytical Method Validation - Guidance for Industry (2018). [Link][3]

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A Senior Application Scientist's Guide to Matrix Selection in Mass Spectrometry Imaging: 2,3-dimethyl-6-nitro-1H-indole vs. Conventional Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison guide for researchers, scientists, and drug development professionals navigating the critical choice of a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). The selection of an appropriate matrix is paramount, directly influencing ionization efficiency, analyte coverage, and the ultimate quality of your molecular images.[1][2] This guide provides an in-depth performance analysis of a novel nitroindole matrix, 2,3-dimethyl-6-nitro-1H-indole (2,3,6-DMNI) , benchmarked against established matrices such as 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and sinapinic acid (SA).

Our analysis is grounded in recent experimental findings that demonstrate the unique advantages of nitroindole derivatives in expanding the capabilities of MALDI-MSI, particularly for complex biological samples.[3][4][5][6]

The Foundational Role of the MALDI Matrix

In MALDI-MSI, the matrix is not a passive component; it is the engine of the ionization process. A thin layer of matrix is applied over a tissue section, where it co-crystallizes with the endogenous analyte molecules.[7][8] The matrix must possess strong absorption at the laser's wavelength to efficiently absorb the laser energy.[2] This energy transfer desorbs and ionizes the analyte molecules, allowing for their detection by the mass spectrometer. The ideal matrix minimizes background interference in the low-mass region and maximizes the ion yield for the specific analytes of interest.[2][9]

The choice of matrix dictates which classes of molecules are preferentially ionized.[1] For instance, SA is a gold standard for proteins, while CHCA and DHB are widely used for peptides and small molecules, respectively.[10][11] However, the search for more versatile and sensitive matrices is ongoing, leading to the development of novel compounds like the nitroindole derivatives.

cluster_workflow Core MALDI-MSI Process Laser UV Laser Pulse Matrix Matrix Crystal (e.g., 2,3,6-DMNI) Laser->Matrix Energy Absorption IonCloud Desorption/Ionization (Analyte & Matrix Ions) Matrix->IonCloud Analyte Co-desorption Analyte Analyte Molecule (e.g., Lipid, Metabolite) TOF Time-of-Flight Mass Analyzer IonCloud->TOF Acceleration Detector Detector TOF->Detector Separation by m/z Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: The fundamental workflow of the MALDI-MSI process.

Performance Deep Dive: 2,3,6-DMNI vs. Standard Matrices

Recent studies have introduced a new class of nitroindole (NI) derivatives as highly effective dual-polarity matrices.[3][5][6] Among these, 2,3,6-DMNI has shown exceptional promise for specific applications in mass spectrometry imaging. The key to their effectiveness lies in the structural combination of an electron-rich indole ring with nitro and methyl substituents.[3]

Key Performance Advantages of 2,3,6-DMNI:
  • Dual-Polarity Analysis: Nitroindole derivatives, including 2,3,6-DMNI, function effectively as matrices for generating both positive and negative ions from a broad range of analytes.[3][5][6] This is a significant advantage over matrices that are optimized for a single polarity, allowing for more comprehensive molecular profiling from a single tissue section.

  • Enhanced Sensitivity for Lipids and Metabolites: In comparative studies, 2,3,6-DMNI was identified as the best-performing matrix for blueberry tissue imaging, showing a particular ionization enhancement for plant metabolites and lipids in the negative ion mode, especially in the m/z 600–900 region.[3][5][6]

  • Broad Analyte Coverage: The family of nitroindole matrices has demonstrated effective ionization for metabolites, lipids, peptides, proteins, glycans, and even environmental pollutants, showcasing their versatility.[3] While another derivative, 3,4-MNI, showed the best overall sensitivity across all tested standards, 2,3,6-DMNI's strength in imaging highlights its utility for spatial analysis.[3][5][6]

Comparative Performance Summary

The following table synthesizes the performance characteristics of 2,3,6-DMNI against commonly used MALDI matrices.

FeatureThis compound (2,3,6-DMNI)2,5-dihydroxybenzoic acid (DHB)α-cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)
Primary Analytes Lipids, Metabolites, Peptides, Glycans[3][5]Small molecules, Metabolites, Lipids[1][9][12]Peptides, Small molecules[10][11][13]Proteins, Large peptides
Optimal Polarity Dual (Positive & Negative)[3]Primarily Positive[1]Primarily Positive[11][14]Primarily Positive
Key Strengths Excellent for imaging lipids/metabolites in negative mode; versatile dual-polarity performance.[3][5][6]Well-established for small molecules; can detect cholesterol.[12]High sensitivity for peptides; provides good resolution.[11]Gold standard for high-mass proteins (>10 kDa).
Limitations As a newer matrix, less literature is available compared to standards.Can be outperformed by other matrices for lipid coverage; may produce more matrix background.[12]Can cause fragmentation of some lipids; performance is highly dependent on deposition method.[14]Not suitable for low-mass analytes due to significant matrix interference.
Common Application Plant tissue imaging, lipidomics, metabolomics.[3]General small molecule and drug distribution studies.[10]Proteomics, biomarker discovery in tissue.[11]Intact protein imaging from tissue.

Experimental Protocol: Matrix Application for High-Resolution MSI

The success of a MALDI-MSI experiment is critically dependent on the matrix application technique.[10][13] The goal is to create small, uniform crystals that completely cover the tissue surface to ensure high spatial resolution and reproducibility without causing significant analyte delocalization.[7][8] Sublimation is an excellent method for achieving this, particularly for small molecule and lipid imaging.[8][13]

The protocol below is a validated, self-correcting workflow for applying 2,3,6-DMNI via sublimation, based on methodologies reported for it and other matrices used in high-resolution imaging.[3][5][8]

Step-by-Step Protocol for Sublimation of 2,3,6-DMNI
  • Tissue Section Preparation:

    • Cryo-section the tissue sample to a thickness of 10-15 µm.

    • Thaw-mount the tissue section onto a conductive MALDI target plate (e.g., ITO-coated glass slide).

    • Store the mounted tissue at -80°C until ready for matrix application.

  • Sublimation Apparatus Setup:

    • Place approximately 200-300 mg of 2,3,6-DMNI powder into the bottom of a sublimation apparatus.

    • Secure the MALDI target plate with the tissue section onto the condenser portion of the apparatus, ensuring the tissue side faces the matrix powder.

  • Sublimation Process:

    • Assemble the sublimation unit and connect it to a vacuum pump. Reduce the pressure to between 30-100 mTorr.

    • Heat the bottom of the apparatus containing the matrix to approximately 110-140°C. Causality Note: The precise temperature depends on the sublimation point of the specific matrix and should be optimized to achieve a slow, controlled deposition rate.

    • Allow the sublimation to proceed for 7-10 minutes. This duration should be optimized to create a fine, homogenous layer of matrix crystals (~2-4 µm thick) over the tissue.[8]

    • Self-Validation Check: Visually inspect the plate. A successful coating appears as a faint, uniform white frost. An overly thick coating will obscure the tissue and reduce signal quality.

  • Post-Sublimation (Optional Recrystallization):

    • For some matrices like CHCA, a recrystallization step involving exposure to a humid environment or solvent vapor can improve signal intensity.[11] While not explicitly detailed for 2,3,6-DMNI, this could be an optimization step if initial signal is low.

  • MALDI-MSI Analysis:

    • Load the matrix-coated target into the mass spectrometer.

    • Acquire data across the tissue section using the desired spatial resolution, laser intensity, and polarity settings.

cluster_workflow Matrix Application & Analysis Workflow A 1. Tissue Sectioning & Mounting B 2. Place Matrix & Target in Sublimator A->B C 3. Heat Under Vacuum (Controlled Deposition) B->C Apply Heat & Vacuum D 4. Homogenous Crystal Layer Forms on Tissue C->D Matrix Sublimes E 5. Transfer to Mass Spectrometer D->E F 6. MALDI-MSI Data Acquisition E->F

Caption: Experimental workflow for matrix application by sublimation.

Conclusion and Future Outlook

The selection of a MALDI matrix is a critical decision that profoundly impacts the outcome of a mass spectrometry imaging experiment. While established matrices like DHB, CHCA, and SA remain indispensable tools for specific applications, the emergence of novel matrices like This compound (2,3,6-DMNI) offers compelling advantages.

Our analysis shows that 2,3,6-DMNI and its parent family of nitroindoles provide robust dual-polarity performance and demonstrate enhanced sensitivity for lipids and metabolites, particularly in negative ion mode imaging.[3][5] This makes 2,3,6-DMNI a superior choice for researchers in fields like lipidomics, metabolomics, and natural product discovery who require comprehensive spatial mapping of diverse small molecules.

For professionals in drug development, the ability to effectively image both a parent drug and its metabolites in positive and negative ion modes using a single matrix can streamline workflows and provide a more complete picture of drug distribution and metabolism within tissues. As research continues, we anticipate that nitroindole-based matrices will become a standard and valuable part of the MALDI-MSI toolkit.

References

  • Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link][3][4][5][6]

  • Ellis, S. R., et al. (2021). Evaluation of 6 MALDI-Matrices for 10 μm Lipid Imaging and On-Tissue MSn with AP-MALDI-Orbitrap. Journal of the American Society for Mass Spectrometry. [Link][12]

  • Velickovic, D., et al. (2014). Optimization and Comparison of Multiple MALDI Matrix Application Methods for Small Molecule Mass Spectrometric Imaging. Analytical Chemistry. [Link][13]

  • He, J., et al. (2022). Novel Small Molecule Matrix Screening for Simultaneous MALDI Mass Spectrometry Imaging of Multiple Lipids and Phytohormones. Journal of Agricultural and Food Chemistry. [Link][15]

  • Velickovic, D., et al. (2014). Optimization and comparison of multiple MALDI matrix application methods for small molecule mass spectrometric imaging. PubMed. [Link][10]

  • Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Request PDF on ResearchGate. [Link][4]

  • Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. PubMed. [Link][5]

  • Liang, Q., et al. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link][6]

  • Cornett, D. S., et al. (2007). Imaging of lipid species by MALDI mass spectrometry. PMC - PubMed Central. [Link][7]

  • Patterson, N. H., et al. (2017). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. PMC - PubMed Central. [Link][1]

  • Schiller, J., et al. (2012). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. MDPI. [Link][2]

  • Taylor, A. J., et al. (2023). Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging. PMC - NIH. [Link][11]

  • Puolitaival, S. M., et al. (2008). Matrix Pre-Coated MALDI MS Targets for Small Molecule Imaging in Tissues. PMC - NIH. [Link][8]

  • Liang, Q., et al. (2024). Supporting Information: Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging. DOI. [Link][16]

  • Tata, A., et al. (2013). para-Nitroaniline is a promising matrix for MALDI-MS imaging on intermediate pressure MS systems. PubMed. [Link][14]

  • Aser, C., et al. (2018). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Publishing. [Link][17]

  • Fuchs, B., et al. (2006). The suitability of different DHB isomers as matrices for the MALDI-TOF MS analysis of phospholipids: which isomer for what purpose?. PubMed. [Link][9]

  • Shobo, A., et al. (2024). Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. ACS Publications. [Link][18]

  • Bellavita, R., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Symmetry. [Link][19]

  • Various Authors. (2013). Does sinapinic acid purity affect MALDI sensitivity?. ResearchGate. [Link][20]

  • The Good Scents Company. (n.d.). sinapinic acid, 530-59-6. The Good Scents Company. [Link][21]

  • Kirmess, K. M., et al. (2016). MALDI ionization mechanisms investigated by comparison of isomers of dihydroxybenzoic acid. PubMed. [Link][22]

  • Baradarani, M. M., et al. (2010). Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. ResearchGate. [Link][23]

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Benchmarking the synthetic efficiency of 2,3-dimethyl-6-nitro-1H-indole production

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Synthetic Route Search

I'm now starting a thorough search to find information on synthetic routes for producing 2,3-dimethyl-6-nitro-1H-indole. My goal is to pinpoint several distinct, well-documented methods. I'm focusing on finding detailed experimental protocols and yield data for these reactions, if available.

Refining Route Identification

I'm now zeroing in on a couple of promising routes, prioritizing experimental protocols and yield data. Next, I'll dive into the reaction mechanisms to truly grasp the chemistry, using reputable sources for credibility. I'm also preparing to structure a comparison guide, and will incorporate visuals to describe each workflow. Finally, I will compile a complete "References" section.

Developing Comparative Frameworks

I'm now starting a more structured approach. I'll begin by gathering a range of synthetic route data for this compound, looking for well-documented methods, particularly detailed experimental protocols and yield data. Following that, I'll dive into the underlying reaction mechanisms and consult reliable sources to ensure accuracy. Then, I'll start constructing a comparison guide with visuals, tables and protocols for each method. Finally, I will write the complete comparison guide for my intended audience.

Developing a Synthesis Outline

I'm currently focused on the introduction section, aiming to highlight the significance of this compound in medicinal chemistry. I'm prioritizing clarity and conciseness to capture the reader's attention. I'm crafting this section to set the stage for a detailed comparison of its synthesis methods.

Exploring Synthetic Approaches

I'm now investigating various synthetic routes for this compound. My focus is on detailing each method and highlighting its nuances. I've pinpointed two primary strategies: Fischer indole synthesis followed by nitration, and the Leimgruber-Batcho indole synthesis. I'm gathering specific protocols to compare their efficiency and applicability.

Analyzing Reaction Mechanisms

I'm now delving into the reaction mechanisms for each proposed strategy. I'm focusing on the Fischer and Leimgruber-Batcho methods. For Fischer, I'm finding specific protocols for synthesizing 2,3-dimethylindole and its subsequent nitration, which appears to be a common route. With Leimgruber-Batcho, I'm assessing its adaptability for a nitro-substituted indole synthesis. I'm aiming for detailed schemes and cited mechanisms. Also, I'm investigating Bischler-Möhlau as a possible alternative.

Defining Content Scope

I've outlined the entire guide, from introduction to detailed protocols. I'm focusing on three strategies: Fischer indole synthesis with nitration, Leimgruber-Batcho, and exploring a nitro-aniline precursor route, such as Bischler-Möhlau. I'll include reaction schemes, mechanisms, advantages, and disadvantages for each. My goal is clear and concise synthesis procedures for comparison.

Formulating Content Details

I'm now fully outlining the content, focusing on a comparative guide for the synthesis of this compound. I'm prioritizing clarity and practical application. I've broken down the guide into detailed strategies: Fischer indole synthesis with nitration, Leimgruber-Batcho, and a nitro-aniline precursor route. I'm focusing on providing step-by-step experimental procedures and a deep dive into each mechanism.

Prioritizing Comparative Content

I'm now focusing on a direct comparison guide for synthesizing this compound. I'm prioritizing the Fischer route, followed by nitration, and Leimgruber-Batcho. I'll highlight efficiencies, mechanisms, yields, and experimental protocols to provide actionable insights.

Defining Synthesis Routes

I'm now establishing a structured framework for the comparison guide, focusing on two main synthetic routes. I plan to use the Fischer indole synthesis with subsequent nitration as a classical approach. I'll also explore the Leimgruber-Batcho indole synthesis as a more convergent method for creating the molecule.

A-Senior-Application-Scientist's-Guide-to-Verifying-the-Structure-of-2,3-dimethyl-6-nitro-1H-indole-Derivatives-via-2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Abstract

The unambiguous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as indole derivatives, which form the scaffold for a multitude of pharmacologically active agents, precise structural verification is paramount. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for the structural verification of 2,3-dimethyl-6-nitro-1H-indole derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and compare the utility of 2D NMR with other analytical techniques, supported by experimental data and authoritative references.

Introduction: The Imperative for Unambiguous Structural Verification

Indole and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of substituents, such as methyl and nitro groups, to the indole core can dramatically alter its physicochemical properties and pharmacological effects. The precise placement of these substituents is critical, as constitutional isomers can possess vastly different biological activities and toxicological profiles.

The synthesis of substituted indoles can often yield a mixture of regioisomers, making the definitive confirmation of the target structure a significant analytical challenge.[3][4] While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, spectral overlap and the absence of direct proton-carbon coupling information in ¹³C NMR often preclude a definitive structural assignment.[5][6] This guide will demonstrate the power of a suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—to unequivocally determine the structure of this compound.

The 2D NMR Toolkit for Structural Elucidation

Two-dimensional NMR spectroscopy provides a powerful means to resolve spectral overlap and establish through-bond and through-space correlations between nuclei, thereby enabling the piecing together of a molecular structure.[7][8][9][10]

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds (²JHH, ³JHH). It is invaluable for identifying adjacent protons in a spin system.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbons (¹JCH).[11] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.[12]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14] It is particularly crucial for identifying quaternary carbons and for connecting different spin systems across heteroatoms or non-protonated carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close spatial proximity, typically within 5 Å.[15][16] It is essential for determining stereochemistry and for confirming the relative positions of substituents on an aromatic ring.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a comprehensive and self-validating dataset for the structural elucidation of this compound.

Sample Preparation
  • Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.[17][18]

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Thoroughly degas the sample, particularly for NOESY experiments, to minimize interference from dissolved paramagnetic oxygen, which can quench the NOE effect.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion and sensitivity.

Experiment Key Parameters Purpose in this Analysis
¹H NMR Spectral Width: ~16 ppm, Acquisition Time: ~2s, Relaxation Delay: 2sTo obtain an initial overview of the proton chemical shifts, multiplicities, and integrations.
¹³C{¹H} NMR Spectral Width: ~250 ppm, Acquisition Time: ~1s, Relaxation Delay: 2sTo identify the number of unique carbon environments.
COSY Spectral widths in F1 and F2 matching the ¹H spectrum.To establish proton-proton connectivities within the aromatic and methyl groups.
HSQC ¹³C Spectral Width: ~180 ppm, ¹H Spectral Width: ~12 ppm.To correlate each proton with its directly attached carbon atom.
HMBC ¹³C Spectral Width: ~250 ppm, ¹H Spectral Width: ~12 ppm, Long-range coupling delay optimized for ~8 Hz.To establish long-range correlations between protons and carbons, which is critical for placing the substituents and defining the indole core.
NOESY Mixing time: 500-800 ms.To confirm the spatial proximity of the methyl groups to specific aromatic protons, thereby verifying their positions.
Data Processing and Analysis
  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Apply a suitable window function (e.g., sine-bell) to the FIDs before Fourier transformation to enhance resolution or signal-to-noise.

  • Phase and baseline correct all spectra.

  • Reference the spectra to the residual solvent peak or an internal standard.[19]

Data Presentation and Interpretation: A Case Study

Let's consider the expected 2D NMR data for this compound.

Expected Chemical Shifts and Correlations

The following table summarizes the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations.

Position Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Key HMBC Correlations (from H) Key NOESY Correlations (from H)
1-NH~11.0-12.0-C2, C3, C3a, C7aH7
2-CH₃~2.4~12C2, C3H3-CH₃
3-CH₃~2.3~9C2, C3, C3aH2-CH₃, H4
4-H~7.5~120C3, C3a, C5, C7aH3-CH₃, H5
5-H~7.8~118C4, C6, C7, C7aH4, H7
7-H~8.0~115C5, C6, C7a1-NH, H5
3a-~129--
6-~142--
7a-~135--
Visualizing the Workflow and Connectivity

The following diagrams illustrate the experimental workflow and the key correlations used to verify the structure.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis H1 1H NMR Assign_Protons Assign Protonated Carbons H1->Assign_Protons C13 13C NMR C13->Assign_Protons COSY COSY COSY->Assign_Protons HSQC HSQC HSQC->Assign_Protons HMBC HMBC Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Connect_Fragments Connect Structural Fragments HMBC->Connect_Fragments NOESY NOESY Confirm_Regiochemistry Confirm Regiochemistry NOESY->Confirm_Regiochemistry Assign_Protons->Assign_Quaternary Assign_Quaternary->Connect_Fragments Connect_Fragments->Confirm_Regiochemistry Structure Verified Structure Confirm_Regiochemistry->Structure

Caption: Experimental workflow for 2D NMR-based structure verification.

Caption: Key HMBC correlations for structural assignment.

Comparison with Alternative Methods

While 2D NMR is a powerful tool, it is important to understand its advantages and limitations in comparison to other common analytical techniques.

Technique Advantages Disadvantages Applicability to this compound
2D NMR Provides unambiguous connectivity information. Non-destructive. Requires relatively small sample amounts.Can be time-consuming to acquire and analyze data. May not be suitable for highly insoluble compounds.Excellent. Provides a complete and definitive structural assignment.
X-ray Crystallography Provides the absolute structure with high precision.Requires a single crystal of suitable quality, which can be difficult to obtain.Good, if a crystal can be grown. Provides definitive proof of structure but is not always feasible.
Mass Spectrometry (MS) Provides accurate mass and fragmentation patterns, which can be indicative of the structure.Does not provide direct connectivity information. Isomers often have identical mass spectra.Limited. Useful for confirming the molecular weight but cannot distinguish between regioisomers.
Infrared (IR) Spectroscopy Provides information about the functional groups present.Does not provide detailed connectivity information.Limited. Can confirm the presence of N-H, C-H, and NO₂ groups, but not their positions.

Conclusion

The suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provides a robust and self-validating methodology for the unambiguous structural verification of this compound derivatives. The causality behind the selection of each experiment lies in its unique ability to probe specific atomic interactions, which, when combined, allow for the complete assembly of the molecular structure. While other techniques such as X-ray crystallography can provide definitive structural information, 2D NMR offers the advantage of being applicable to non-crystalline materials and provides a wealth of information in a single set of experiments. For researchers in drug discovery and development, a thorough understanding and application of these 2D NMR techniques are indispensable for ensuring the scientific integrity of their work.

References

  • Identification of indole derivatives by two-dimensional NMR-based... - ResearchGate. Available at: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000738). Human Metabolome Database. Available at: [Link]

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  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchGate. Available at: [Link]

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  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Emery Pharma. Available at: [Link]

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  • Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations and ¹H NMR (red), ¹³C NMR (italic), ¹⁵N NMR (blue) chemical shifts of regioisomers 2a and 3a. - ResearchGate. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2,3-dimethyl-6-nitro-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2,3-dimethyl-6-nitro-1H-indole. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a hazardous substance, adopting a conservative approach to mitigate all potential risks.

The procedures outlined herein are synthesized from established best practices for the disposal of hazardous chemical waste, with a particular focus on nitro-containing aromatic compounds and indole derivatives. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and local regulations, is paramount.

Hazard Assessment and Waste Characterization: The Precautionary Principle

Given the lack of specific toxicological and environmental data for this compound, a thorough hazard assessment based on its chemical structure is the first critical step. The presence of a nitro group and an indole scaffold suggests several potential hazards. Indole derivatives exhibit a wide range of biological activities and potential toxicities.[1] Therefore, this compound should be presumed to be hazardous.[1]

Assumed Hazards:

  • Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[2]

  • Environmental Hazard: Potentially harmful to aquatic life.

  • Reactivity: Potential for reactivity with strong oxidizing agents, acids, and bases.

  • Flammability: While not definitively known, the potential for flammability should be considered, especially if dissolved in a flammable solvent.

Before commencing any disposal procedures, it is crucial to characterize the waste stream. This involves identifying all constituents of the waste, including the approximate concentration of this compound, any solvents, and byproducts.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any potentially hazardous chemical. The following PPE should be worn at all times during the handling and disposal of this compound waste:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166 or NIOSH (US) standards.[3][4]

  • Hand Protection: Use chemically resistant gloves.[5] Gloves must be inspected prior to use and proper glove removal technique should be followed to avoid skin contact.[4]

  • Body Protection: A lab coat or other protective clothing is required. For larger quantities, flame-retardant antistatic protective clothing may be necessary.[4]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Waste Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation and containment of chemical waste are critical to preventing dangerous reactions and ensuring safe disposal.

Step-by-Step Container Management:

  • Container Selection: Choose a container that is compatible with the chemical waste. For liquid waste, a robust, screw-cap plastic container is often preferable to glass to minimize the risk of breakage.[1] The original container of the main component can often be used.[6]

  • Waste Segregation:

    • Solid and liquid waste must be collected in separate, clearly marked containers.[1][7]

    • Do not mix incompatible wastes. Keep this waste stream separate from strong acids, bases, and oxidizing agents.[7]

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste."[1][6] The label must also include:

    • The full chemical name: "this compound" and any other constituents with their approximate percentages.

    • The date of waste generation.[1]

    • The name and contact information of the principal investigator or laboratory supervisor.[1]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[1]

  • Container Closure: Keep the waste container tightly closed at all times, except when adding waste.[6]

Storage of Hazardous Waste: A Designated and Secure Area

Accumulated hazardous waste must be stored in a designated, secure, and well-ventilated area that is away from general laboratory traffic.[1] This storage area should have secondary containment to control any potential leaks or spills. Regular inspection of the storage area is necessary to check for container integrity.

Disposal Pathway: Adherence to Institutional and Regulatory Protocols

The final disposal of this compound must be conducted through your institution's hazardous waste management program.

Procedural Steps for Disposal:

  • Consult Institutional Guidelines: Familiarize yourself with your organization's specific procedures for chemical waste disposal. This may involve an online waste pickup request system.

  • Complete a Hazardous Waste Pickup Request: Accurately fill out all required paperwork, providing a complete and honest declaration of the waste's composition.[6]

  • Handover to Trained Personnel: Once the request is processed, trained environmental health and safety (EHS) personnel will collect the waste for final disposal at a licensed facility.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [4][5]

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spills:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[8]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Quantitative Data Summary

ParameterValueSource / Method of Determination
Chemical Name This compoundN/A
CAS Number 13801-00-8N/A
Molecular Formula C₁₀H₁₀N₂O₂N/A
Physical State To be determined (Solid or Liquid)Visual Inspection
pH To be determinedpH meter or test strips (for aqueous solutions)
Flash Point To be determinedAppropriate analytical method
Toxicity Data (LD50/LC50) Not availableLiterature search or toxicological testing

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Assessment cluster_1 Containment & Storage cluster_2 Disposal & Emergency A Identify Waste Stream (this compound) B Hazard Assessment (Assume Hazardous) A->B C Don Appropriate PPE B->C D Select Compatible Container C->D E Segregate Waste (Solid vs. Liquid, Incompatibles) D->E F Label Container Correctly ('Hazardous Waste', Contents, Date) E->F G Store in Designated Secure Area F->G H Complete Institutional Waste Pickup Request G->H I Handover to EHS Personnel H->I J Emergency Procedures (Spill/Exposure)

Caption: Disposal Workflow for this compound.

References

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  • 6-Nitro indole. Sigma-Aldrich.
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  • 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol Safety Data Sheet. Echemi.
  • Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
  • This compound | 13801-00-8 | NAA80100. Biosynth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.